Telmesteine
Description
RN refers to (-R)-isome
Structure
3D Structure
Properties
IUPAC Name |
(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWOGLKABXFJE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CSC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153804 | |
| Record name | Telmesteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122946-43-4 | |
| Record name | Telmesteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122946-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telmesteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122946434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmesteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMESTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124I3FE35T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Identity of Telmesteine: A Case of Mistaken Identity and a Dearth of Data
A comprehensive investigation into the mechanism of action of "telmesteine" on bronchial epithelial cells has revealed a significant challenge: a scarcity of specific, in-depth scientific literature for a compound under this name, coupled with conflicting information that often equates it with the well-known antihypertensive drug, telmisartan (B1682998).
Initial research into "this compound" led to a crossroads of information. Several sources refer to "this compound" as a commercial name for telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] Conversely, other evidence describes this compound as a mucolytic and antioxidant agent, with a proposed mechanism of action involving the disruption of disulfide bonds in mucoproteins within the respiratory tract.[2][3] This latter description aligns more closely with an effect on bronchial epithelial cells related to mucus production and airway inflammation. A third, distinct mention of this compound appears in the context of a topical formulation for atopic dermatitis, further muddying the waters.[4]
This report will proceed by focusing on the available in-depth cellular and molecular data related to telmisartan's effects on bronchial epithelial cells, as this is where a substantial body of scientific evidence lies. It is crucial for the reader to understand that this information may not pertain to the "this compound" they originally envisioned if it is indeed a separate mucolytic entity. The current scientific literature lacks the detailed quantitative data, specific experimental protocols, and defined signaling pathways for a distinct mucolytic compound named "this compound" to construct the requested in-depth technical guide.
Telmisartan's Impact on Bronchial Epithelial Cells: An Anti-Inflammatory and Mucin-Regulating Role
For researchers, scientists, and drug development professionals, the subsequent sections will provide a technical overview of the documented effects of telmisartan on bronchial epithelial cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on the effects of telmisartan on bronchial epithelial cells.
| Parameter Measured | Cell Line/Model | Treatment/Stimulus | Effect of Telmisartan | Reference |
| MUC5AC protein expression | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced upregulation | [2] |
| Suppressor of cytokine signaling 1 (SOCS1) expression | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant upregulation, reversing LPS-induced downregulation | [2] |
| Nuclear factor kappa B (NF-κB) activation | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Attenuation of LPS-induced activation | [2] |
| Pro-inflammatory cytokine release (TNF-α, IL-6, TGF-β) | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced excessive release | [2] |
| Cell Viability | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced decrease | [2] |
| Lactate dehydrogenase (LDH) release | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced elevated release | [2] |
| Inflammatory cell infiltration (in vivo) | Ovalbumin (OVA)-sensitized rats | Ovalbumin challenge | Significant decrease in bronchoalveolar lavage (BAL) fluid | [5] |
| TNF-α and IL-4 levels (in vivo) | Ovalbumin (OVA)-sensitized rats | Ovalbumin challenge | Significant decrease in bronchoalveolar lavage (BAL) fluid | [5] |
| 8-isoprostane levels (in vivo) | Stable COPD patients | Not applicable | Lower levels in exhaled breath condensate of telmisartan users | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies on telmisartan's effects.
Cell Culture and Treatment (BEAS-2B cells): Human bronchial epithelial BEAS-2B cells were cultured in standard medium. To simulate an inflammatory condition, cells were stimulated with lipopolysaccharide (LPS). Telmisartan was introduced to the cell cultures to assess its effects on the LPS-induced changes. The study also involved silencing the SOCS1 gene to confirm its role in the observed effects of telmisartan.[2]
Animal Model of Airway Inflammation: Wistar female rats were sensitized and challenged with ovalbumin (OVA) to induce an allergic airway inflammation model. Telmisartan was administered to the rats, and its effects were evaluated by analyzing the cellular and cytokine composition of bronchoalveolar lavage (BAL) fluid.[5]
Human Study on Oxidative Stress in COPD: A study was conducted on stable Chronic Obstructive Pulmonary Disease (COPD) patients. The levels of 8-isoprostane, a marker of oxidative stress, were measured in the exhaled breath condensate of patients who were using telmisartan for hypertension and compared to non-users.[6]
Visualizing the Signaling Pathway
The following diagram, generated using Graphviz, illustrates the proposed signaling pathway for telmisartan's action on bronchial epithelial cells in response to an inflammatory stimulus like LPS.
Conclusion
While the initial query focused on "this compound," the available scientific literature points to a significant ambiguity surrounding this name. The detailed molecular and cellular data available for "telmisartan" on bronchial epithelial cells reveal a promising anti-inflammatory and mucin-regulating profile. Telmisartan appears to mitigate inflammatory responses and reduce mucin production by upregulating SOCS1 and subsequently inhibiting the NF-κB signaling pathway.[2] These findings suggest a potential therapeutic role for telmisartan in airway inflammatory diseases. However, it is imperative to conduct further research to clarify the identity and specific actions of "this compound" as a distinct chemical entity to avoid confusion and to accurately assess its potential therapeutic benefits for respiratory conditions.
References
- 1. The AT1 Receptor Blocker Telmisartan Reduces Intestinal Mucus Thickness in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AT1 Receptor Blocker Telmisartan Reduces Intestinal Mucus Thickness in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Telmisartan
Note to the Reader: The initial request specified "Telmesteine." However, extensive searches yielded no significant information on a compound with that name. The search results consistently redirected to "Telmisartan," a well-established angiotensin II receptor blocker. This guide proceeds under the assumption that "Telmisartan" was the intended subject.
Introduction
Telmisartan (B1682998) is a potent, long-acting, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By selectively blocking the AT1 receptor, telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of telmisartan, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics, particularly with ascending oral doses in healthy volunteers.[6][7] This nonlinearity is attributed to factors such as hepatic uptake saturation and AT1-receptor binding saturation, especially at lower doses.[7]
Absorption
Following oral administration, telmisartan is rapidly absorbed, with time to peak plasma concentration (Tmax) ranging from 0.5 to 2.8 hours.[2][5] The absolute bioavailability of orally administered telmisartan is dose-dependent, with values of approximately 42% for a 40 mg dose and 57% for a 160 mg dose.[5]
Distribution
Telmisartan is highly bound to plasma proteins (>99.5%), primarily albumin and alpha-1-acid glycoprotein, and this binding remains consistent within the therapeutic concentration range.[2][5] It has a large apparent volume of distribution (Vd) of about 500 L, indicating extensive tissue distribution.[2]
Metabolism
The metabolism of telmisartan is primarily hepatic, occurring via conjugation to form an inactive acylglucuronide metabolite.[2] It is not metabolized by the cytochrome P450 (CYP) enzyme system.[2]
Elimination
Telmisartan is eliminated almost exclusively in the feces (97%), with less than 2% of the dose excreted by the kidneys.[2][8] It has a long terminal elimination half-life of approximately 24 hours, which contributes to its sustained 24-hour blood pressure control.[2][8]
Pharmacokinetic Parameters in Different Populations
Pharmacokinetic parameters of telmisartan can vary between healthy subjects and hypertensive patients. A population pharmacokinetic analysis revealed that the apparent clearance (CL/F) and apparent central volume of distribution (V1/F) were significantly lower in hypertensive patients compared to healthy subjects.[6] Gender differences have also been observed, with females tending to have higher plasma concentrations and lower oral clearance than males.[5] Plasma levels are also increased in patients with hepatic impairment.[2][5]
Table 1: Summary of Telmisartan Pharmacokinetic Parameters
| Parameter | Value | Population | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2.8 hours | Healthy Volunteers | [5] |
| Absolute Bioavailability | 42% (40 mg dose), 57% (160 mg dose) | Healthy Volunteers | [5] |
| Protein Binding | >99.5% | Human Plasma | [2][5] |
| Apparent Volume of Distribution (Vd) | ~500 L | Not Specified | [2] |
| Terminal Elimination Half-Life (t½) | ~24 hours | Not Specified | [2] |
| Total Body Clearance | ~800 mL/minute | Not Specified | [2] |
| Apparent Clearance (CL/F) | 18.3 L/h | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |
| Apparent Central Volume of Distribution (V1/F) | 20.7 L | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |
| Apparent Peripheral Volume of Distribution (V2/F) | 360 L | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |
Pharmacodynamics
The primary pharmacodynamic effect of telmisartan is the dose-dependent reduction of arterial blood pressure. By blocking the AT1 receptor, telmisartan mitigates the physiological actions of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sympathetic activation.
Mechanism of Action
Telmisartan's mechanism of action is centered on its high affinity and selective blockade of the AT1 receptor.[1] This prevents angiotensin II from binding and exerting its hypertensive effects.[2] The resulting vasodilation and reduced aldosterone secretion lead to a decrease in blood pressure.
Dose-Response Relationship
Clinical studies have demonstrated a clear dose-response relationship for telmisartan's antihypertensive effects. Doses of 40 mg, 80 mg, and 120 mg have been shown to be near the plateau of the dose-response curve for blood pressure reduction.[5]
Clinical Efficacy
In hypertensive patients, telmisartan has been shown to be effective in reducing both systolic and diastolic blood pressure over a 24-hour period.[10][11] A real-world study in India demonstrated significant reductions in blood pressure with telmisartan monotherapy and in combination with other antihypertensive drugs.[11] For instance, in the monotherapy group, the mean change in systolic blood pressure was -13.3 mmHg and in diastolic blood pressure was -7.2 mmHg.[11]
Table 2: Summary of Telmisartan Pharmacodynamic Effects in Hypertensive Patients
| Study Population | Intervention | Mean Systolic Blood Pressure Reduction | Mean Diastolic Blood Pressure Reduction | Reference |
| Indian patients with essential hypertension | Telmisartan monotherapy | -13.3 mmHg | -7.2 mmHg | [11] |
| Indian patients with essential hypertension | Telmisartan + 1 antihypertensive drug | -10.8 mmHg | -6.5 mmHg | [11] |
| Patients with uncontrolled hypertension | Adjunctive telmisartan (40-80 mg) | Significantly greater than placebo | -3.7 mmHg (last 6 hours of dosing) | [10] |
Experimental Protocols
Detailed in vivo experimental protocols are crucial for understanding the pharmacokinetics and pharmacodynamics of a drug. While specific, granular details are often found within the full text of published studies, the following provides a general overview of methodologies used in telmisartan research based on the available information.
Bioavailability Study (Based on Study 502.106)
-
Objective: To determine the absolute bioavailability of telmisartan tablets and solution.
-
Subjects: Healthy volunteers.
-
Design: Likely a crossover study design.
-
Interventions:
-
Oral administration of 40 mg telmisartan as a tablet.
-
Oral administration of 40 mg telmisartan as a solution.
-
Intravenous administration of a reference dose.
-
-
Sample Collection: Serial blood samples collected over a specified period.
-
Analytical Method: Measurement of telmisartan concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of AUC (Area Under the Curve) for oral and IV doses to determine absolute bioavailability (F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).
Population Pharmacokinetic Analysis
-
Objective: To characterize the pharmacokinetics of telmisartan in a pooled population and identify covariates influencing its variability.
-
Data Source: Data from 18 studies involving 394 healthy subjects receiving single doses, 190 healthy subjects receiving repeated doses, and 295 hypertensive patients receiving repeated doses.[9]
-
Modeling Approach: A two-compartment model with first-order absorption and elimination was used.[9]
-
Software: NONMEM® was used for the population pharmacokinetic modeling.[9]
-
Covariate Analysis: The effects of factors such as disease state (healthy vs. hypertensive), gender, and other demographic variables on pharmacokinetic parameters were evaluated.
Visualizations
Signaling Pathway of Telmisartan's Action
Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin-Aldosterone System.
General Workflow for an In Vivo Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
Conclusion
Telmisartan is an effective antihypertensive agent with a well-characterized pharmacokinetic and pharmacodynamic profile. Its long half-life and high protein binding contribute to its sustained 24-hour efficacy. The nonlinear pharmacokinetics of telmisartan, particularly at different dose levels and in different patient populations, are important considerations in its clinical application and in the development of new formulations. The provided data and visualizations offer a foundational understanding for researchers and professionals in the field of drug development. Further detailed investigation into specific in vivo experimental models would provide deeper insights into the nuanced aspects of telmisartan's disposition and action in biological systems.
References
- 1. pillintrip.com [pillintrip.com]
- 2. medicine.com [medicine.com]
- 3. Telmisartan: a review of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mrmed.in [mrmed.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target-mediated drug disposition and OATP1B3-mediated hepatic uptake in a physiologically based model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Telmisartan in Healthy Subjects and Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The adjunctive effect of telmisartan in patients with hypertension uncontrolled on current antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of Telmisartan on Blood Pressure Control in Hypertensive Patients in India: A Real-World Retrospective Study from Electronic Medical Records - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Properties of Telmisartan
Disclaimer: Initial research indicates that the query for "Telmesteine" may have intended to be for "Telmisartan," a well-researched angiotensin II receptor blocker with significant antioxidant properties. This document will proceed under the assumption that the user is interested in Telmisartan (B1682998).
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telmisartan, an angiotensin II type 1 (AT1) receptor blocker, exhibits pleiotropic effects beyond its primary antihypertensive action, notably demonstrating significant antioxidant and free radical scavenging capabilities. These properties contribute to its protective effects against oxidative stress-induced cellular damage in various pathological conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Telmisartan's antioxidant activity, supported by quantitative data from preclinical studies. Detailed experimental protocols for assessing these properties and diagrams of the key signaling pathways are also presented to facilitate further research and drug development.
Mechanisms of Antioxidant Action and Free Radical Scavenging
Telmisartan mitigates oxidative stress through a multi-faceted approach, involving both direct and indirect mechanisms.
2.1 Direct Free Radical Scavenging: Telmisartan has been shown to directly scavenge certain reactive oxygen species (ROS). Specifically, it has demonstrated the ability to selectively scavenge hydroxyl radicals, which are highly reactive and damaging to cellular components.[1] However, its activity against peroxyl radicals and peroxynitrite is reportedly less significant.[1] This direct scavenging activity contributes to its immediate protective effects against oxidative insults. One study demonstrated that Telmisartan's radical scavenging activity could attenuate nitrite-induced hemoglobin oxidation in vivo.[2][3]
2.2 Indirect Antioxidant Effects:
2.2.1 Inhibition of NADPH Oxidase: A primary mechanism of Telmisartan's antioxidant effect is the inhibition of NADPH oxidase, a key enzymatic source of superoxide (B77818) anions (O₂⁻) in various cell types, including vascular and neuronal cells.[4][5][6] By reducing the expression and activity of NADPH oxidase subunits, Telmisartan effectively curtails the production of superoxide and downstream ROS.[7][8]
2.2.2 Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: Telmisartan is unique among angiotensin receptor blockers for its partial agonistic activity on PPAR-γ.[9][10][11][12] Activation of PPAR-γ leads to the transcription of genes involved in glucose and lipid metabolism, and importantly, exerts anti-inflammatory and antioxidant effects.[11][13] The PPAR-γ-mediated pathway contributes to the vasoprotective effects of Telmisartan by suppressing oxidative stress and inflammation.[5]
2.2.3 Upregulation of Endogenous Antioxidant Enzymes: Telmisartan enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. Studies have shown that Telmisartan treatment leads to increased levels of Superoxide Dismutase (SOD) and Catalase (CAT), which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively.[9][14] This effect is, in part, mediated by its PPAR-γ agonistic activity.[9]
2.2.4 Activation of the Nrf2-HO-1 Signaling Pathway: Telmisartan has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[15][16][17] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. This pathway plays a significant role in Telmisartan's protective effects in conditions like diabetic nephropathy and metabolic dysfunction-associated steatotic liver disease (MASLD).[15][16][17]
Quantitative Data on Antioxidant Efficacy
The following tables summarize the quantitative data from various studies investigating the antioxidant effects of Telmisartan.
Table 1: Effect of Telmisartan on Reactive Oxygen Species (ROS) and NADPH Oxidase Activity
| Parameter | Cell/Tissue Type | Condition | Telmisartan Concentration/Dose | % Reduction (Compared to Control) | Reference |
| Palmitate-induced ROS | MIN6 cells | Fatty-acid induced stress | Not specified | 25% | [7] |
| Palmitate-induced ROS | Mouse islet cells | Fatty-acid induced stress | Not specified | 55% | [7] |
| Palmitate-induced NADPH Oxidase Activity | MIN6 cells | Fatty-acid induced stress | Not specified | 32% | [7] |
| IL-1β-induced ROS | SK-N-SH neuroblasts | Inflammation | 10 µmol/l | Significant reduction | [4][18] |
| IL-1β-induced NADPH Oxidase Activity | SK-N-SH neuroblasts | Inflammation | 10 µmol/l | Significant reduction | [4][18] |
Table 2: Effect of Telmisartan on Endogenous Antioxidant Enzyme Levels
| Enzyme | Tissue Type | Condition | Telmisartan Dose | Change in Protein Levels (Compared to Control) | Reference |
| Catalase (CAT) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly increased at 1h, 72h, 7 days, and 14 days | [9] |
| Superoxide Dismutase (SOD) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly increased at 1h and 72h | [9] |
| Superoxide Dismutase (SOD) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly restored bioactivity | [14] |
| Glutathione Peroxidase (GPx) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly restored bioactivity | [14] |
Table 3: Effect of Telmisartan on Oxidative Stress Biomarkers
| Biomarker | Tissue/Sample Type | Condition | Telmisartan Dose | Change in Levels (Compared to Control) | Reference |
| 8-oxo-deoxyguanosine (8-oxo-dG) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly decreased at 72h, 7 days, and 14 days | [9] |
| Malondialdehyde (MDA) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly decreased | [14] |
| Methemoglobin | Rat blood | Nitrite-induced oxidation | 10 mg/kg | Significantly decreased | [2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Inhibition Pathway Telmisartan -> AT1R [label="blocks", color="#EA4335"]; AngII -> AT1R [label="activates"]; AT1R -> NADPH_Oxidase [label="activates"]; NADPH_Oxidase -> Superoxide [label="produces"]; Superoxide -> ROS [label="leads to"];
// Activation Pathways Telmisartan -> PPARg [label="activates (partial agonist)"]; Telmisartan -> Nrf2 [label="activates"]; Nrf2 -> ARE [label="binds to"]; ARE -> Antioxidant_Enzymes [label="upregulates expression"]; PPARg -> Antioxidant_Enzymes [label="upregulates expression"];
// Outcome ROS -> Oxidative_Stress [label="causes", shape=plaintext, fontcolor="#EA4335"]; Antioxidant_Enzymes -> ROS [label="neutralize", color="#34A853"]; Oxidative_Stress [label="Oxidative Stress", shape=octagon, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; } .dot Caption: Telmisartan's multifaceted antioxidant signaling pathways.
Experimental Workflow: In Vitro Antioxidant Assessment
Detailed Experimental Protocols
While specific protocols for Telmisartan were not detailed in the reviewed literature, the following are standardized methodologies for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Telmisartan
-
Positive control (e.g., Ascorbic acid, Trolox)
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96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of Telmisartan and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the Telmisartan or control solutions to the wells.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Telmisartan.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[19][20][21]
-
Reagents and Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or phosphate (B84403) buffer
-
Telmisartan
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of Telmisartan and the positive control.
-
Add a small volume of the Telmisartan or control solutions to a larger volume of the diluted ABTS•+ solution and mix.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay measures the activity of SOD in a sample by its ability to inhibit the dismutation of superoxide radicals generated by a xanthine/xanthine oxidase system. The superoxide radicals reduce a detector dye (e.g., WST-1), and the inhibition of this colorimetric reaction is proportional to the SOD activity.
-
Reagents and Materials:
-
Commercially available SOD assay kit (containing WST-1, enzyme working solution, and SOD standard)
-
Cell or tissue lysates treated with Telmisartan
-
Microplate reader
-
-
Procedure:
-
Prepare cell or tissue homogenates from control and Telmisartan-treated groups.
-
Add the sample, blank (distilled water), and SOD standard to a 96-well plate.
-
Add the WST-1 working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution (xanthine oxidase).
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction compared to the blank and is often expressed as U/mg of protein.
-
Catalase (CAT) Activity Assay
-
Principle: This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂). A common method involves measuring the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.
-
Reagents and Materials:
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.0)
-
Cell or tissue lysates treated with Telmisartan
-
UV spectrophotometer
-
-
Procedure:
-
Prepare cell or tissue homogenates from control and Telmisartan-treated groups.
-
Prepare a reaction mixture containing phosphate buffer and a known concentration of H₂O₂.
-
Add the sample lysate to the reaction mixture to initiate the enzymatic reaction.
-
Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).
-
-
Calculation:
-
The rate of H₂O₂ decomposition is calculated from the change in absorbance over time using the molar extinction coefficient of H₂O₂. Catalase activity is typically expressed as U/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Conclusion
Telmisartan possesses robust antioxidant and free radical scavenging properties that are integral to its therapeutic effects beyond blood pressure control. Its ability to directly neutralize free radicals, inhibit ROS-producing enzymes, and enhance endogenous antioxidant defenses through PPAR-γ and Nrf2 signaling pathways makes it a compelling molecule for mitigating conditions associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the antioxidant potential of Telmisartan and related compounds.
References
- 1. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ruc.edu.iq [repository.ruc.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Telmisartan directly ameliorates the neuronal inflammatory response to IL-1β partly through the JNK/c-Jun and NADPH oxidase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telmisartan inhibits vascular dysfunction and inflammation via activation of peroxisome proliferator-activated receptor-γ in subtotal nephrectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan attenuates fatty-acid-induced oxidative stress and NAD(P)H oxidase activity in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term use of telmisartan attenuates oxidation and improves Prdx2 expression more than antioxidant β-blockers in the cardiovascular systems of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Telmisartan in the Oxidative Stress Components Induced by Ischemia Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telmisartan attenuates diabetic nephropathy by mitigating oxidative stress and inflammation, and upregulating Nrf2/HO-1 signaling in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. static.igem.org [static.igem.org]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unraveling the Anti-Inflammatory Pathways of Telmesteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telmesteine, a mucolytic agent, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory conditions. This technical guide provides an in-depth analysis of the known anti-inflammatory pathways of this compound, focusing on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key assays used to elucidate these pathways are provided to facilitate further research and validation. The primary anti-inflammatory action of this compound is attributed to its ability to inhibit the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway, leading to the downstream suppression of the nuclear factor-kappa B (NF-κB) cascade. This inhibition results in a marked reduction of pro-inflammatory mediators, including nitric oxide (NO) and key cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a wide array of diseases. This compound has emerged as a compound with a dual-action potential, combining its established mucolytic effects with significant anti-inflammatory activity.[1][2] This guide synthesizes the current understanding of the molecular pathways underlying the anti-inflammatory effects of this compound, providing a foundational resource for researchers in the field.
Core Anti-Inflammatory Mechanism of Action
The primary anti-inflammatory mechanism of this compound involves the modulation of the PI3K/Akt/NF-κB signaling axis.[1][3][4] This pathway is a cornerstone of inflammatory responses, and its inhibition by this compound leads to a significant reduction in the expression of multiple pro-inflammatory genes.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical upstream regulator of NF-κB. Upon stimulation by inflammatory signals, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). Studies have shown that this compound treatment leads to a decrease in the phosphorylation of both PI3K and Akt in inflammatory models.[5]
Suppression of NF-κB Activation
The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. The activation of IKK by Akt leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[1][3]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models.
In Vitro Inhibition of Nitric Oxide Production
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated a significant, dose-dependent inhibition of nitric oxide (NO) production.[1] While specific IC50 values are not yet published, studies show a marked reduction in NO levels at concentrations that do not affect cell viability.[1]
| Experimental Model | Compound | Concentration | Effect | Reference |
| LPS-stimulated RAW264.7 cells | This compound | 5, 10, 15, 20 µg/mL | Significantly decreased NO production | [1] |
In Vivo Reduction of Inflammation and Pro-Inflammatory Cytokines
In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, topical application of this compound resulted in a potent, dose-dependent reduction in inflammation.[1]
| Experimental Model | Compound | Concentration | Effect on Ear Edema (Weight) | Reference |
| TPA-induced mouse ear edema | This compound | 5 µM | Dose-dependent inhibition | [1] |
| This compound | 10 µM | Dose-dependent inhibition | [1] | |
| This compound | 20 µM | 90.6% decrease in average ear punch weight | [1] |
Furthermore, immunohistochemical analysis of the inflamed ear tissue revealed that this compound treatment significantly reduced the expression of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[1]
| Experimental Model | Compound | Effect on Cytokine Expression | Reference |
| TPA-induced mouse ear edema | This compound (20 µM) | Notably reduced expression of IL-1β, IL-6, and TNF-α | [1] |
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells
This protocol details the methodology for assessing the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.0 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 15, 20 µg/mL) with or without LPS (100 ng/mL). Include a control group with LPS only and a vehicle control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal parts of Component A and B, freshly mixed) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition by comparing the this compound-treated groups to the LPS-only control.
In Vivo TPA-Induced Mouse Ear Edema Model
This protocol describes the induction of skin inflammation in mice and the evaluation of the anti-inflammatory effect of topically applied this compound.
Materials:
-
Female BALB/c mice (5-6 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (B3395972) (vehicle)
-
6 mm biopsy punch
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Treatment Application:
-
Dissolve this compound in acetone at desired concentrations (e.g., 5, 10, 20 µM).
-
Topically apply the this compound solution or acetone (vehicle control) to both the inner and outer surfaces of the mouse's right ear.
-
After 30 minutes, topically apply a solution of TPA (0.008 nM in acetone) to the same ear to induce inflammation. The left ear serves as a non-inflamed control.
-
-
Sample Collection: After 6 hours of TPA application, sacrifice the mice by cervical dislocation.
-
Edema Measurement:
-
Excise both ears and take a 6 mm diameter punch from the central part of each ear.
-
Weigh the ear punches immediately. The difference in weight between the right (TPA-treated) and left (control) ear punches indicates the degree of edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the TPA-only group.
Western Blot Analysis of PI3K/Akt/NF-κB Pathway
This protocol outlines the steps for detecting the phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway in tissue or cell lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tissue in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize phosphorylated proteins to their total protein counterparts.
Conclusion
This compound exhibits promising anti-inflammatory effects mediated through the targeted inhibition of the PI3K/Akt/NF-κB signaling pathway. This mechanism effectively reduces the production of key pro-inflammatory mediators. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in inflammation-related pathologies. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of this pathway and expanding the investigation into other relevant inflammatory models.
References
- 1. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
The Effect of Telmisartan on Mucin 5AC Gene Expression: A Technical Overview
Disclaimer: Initial searches for "Telmesteine" did not yield specific results regarding its effects on mucin gene expression. However, a significant body of research exists for "Telmisartan," a structurally similar angiotensin II receptor blocker, and its impact on mucin regulation. This document will, therefore, focus on the effects of Telmisartan on mucin gene expression, specifically MUC5AC.
Executive Summary
Mucin overexpression, particularly of MUC5AC, is a key pathological feature in various respiratory diseases, contributing to airflow obstruction and recurrent infections. Telmisartan, an angiotensin II receptor blocker, has demonstrated a significant inhibitory effect on the expression of the MUC5AC gene in human bronchial epithelial cells. This technical guide synthesizes the current understanding of Telmisartan's mechanism of action on MUC5AC expression, presenting key quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathway. The findings indicate that Telmisartan mitigates MUC5AC production by upregulating Suppressor of Cytokine Signaling 1 (SOCS1), which in turn inhibits the NF-κB signaling pathway. This suggests a potential therapeutic role for Telmisartan in managing mucus hypersecretory diseases.
Quantitative Data on MUC5AC Expression
The following tables summarize the quantitative effects of Telmisartan on MUC5AC protein production in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells (BEAS-2B).
Table 1: Effect of Telmisartan on LPS-Induced MUC5AC Protein Production
| Treatment Group | MUC5AC Concentration (pg/mL) | Percent Inhibition of LPS-Induced MUC5AC |
| Control (untreated) | 296.1 | N/A |
| LPS (30 µg/mL) | 789.5 | 0% |
| LPS + Telmisartan (10 µM) | 533.2 | 52.0% |
| LPS + Telmisartan (20 µM) | 426.8 | 73.6% |
Data sourced from a study on human bronchial epithelial cells (BEAS-2B) stimulated with LPS for 24 hours[1].
Experimental Protocols
This section details the methodologies used in the key experiments to determine the effect of Telmisartan on MUC5AC expression.
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells (BEAS-2B) were used as an in vitro model of the airway epithelium[1].
-
Culture Conditions: Cells were cultured under standard conditions (e.g., in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2).
-
Stimulation: To induce an inflammatory response and MUC5AC expression, BEAS-2B cells were challenged with lipopolysaccharide (LPS) at a concentration of 30 µg/mL[1].
-
Telmisartan Treatment: In experimental groups, cells were co-treated with Telmisartan at concentrations of 10 µM and 20 µM for 24 hours alongside LPS stimulation[1].
Measurement of MUC5AC Gene Expression (RT-qPCR)
-
RNA Extraction: Total RNA was isolated from the treated and control BEAS-2B cells using a standard RNA extraction kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): The relative expression of MUC5AC mRNA was quantified using real-time PCR with specific primers for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization. The results were analyzed using the ΔΔCt method.
Measurement of MUC5AC Protein Production (ELISA)
-
Sample Collection: The supernatant from the cultured BEAS-2B cells was collected after the 24-hour treatment period.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted MUC5AC protein in the cell culture supernatant was determined using a commercially available MUC5AC ELISA kit, following the manufacturer's instructions. The absorbance was measured at a specific wavelength (e.g., 450 nm), and the MUC5AC concentration was calculated from a standard curve.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway through which Telmisartan is understood to regulate MUC5AC gene expression in response to inflammatory stimuli like LPS.
References
The Emergence of Telmesteine: A Multifaceted Approach to Mucolytic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Telmesteine, chemically identified as (-)-3-ethyl hydrogen (R)-3,4-thiazolidinedicarboxylate, is a novel therapeutic agent with significant potential in the management of respiratory diseases characterized by mucus hypersecretion. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core identity as a mucolytic agent. While detailed quantitative data on its direct mucolytic efficacy remains largely proprietary, this document consolidates available information on its mechanism of action, anti-inflammatory properties, and the signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of new respiratory therapies.
Introduction
Mucus hypersecretion is a hallmark of numerous chronic respiratory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. The accumulation of thick, viscoelastic mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and a progressive decline in lung function. The therapeutic landscape for these conditions has long been dominated by classic mucolytic agents. This compound represents a promising evolution in this class, offering a multi-pronged approach that extends beyond simple mucus degradation. A U.S. patent indicates that this compound possesses mucolytic activity and also inhibits elastase and collagenase, suggesting its utility in treating respiratory disorders like emphysema and fibrosis.[1]
Mechanism of Action
This compound's efficacy is attributed to a combination of mucolytic, anti-inflammatory, and antioxidant activities.
-
Mucolytic Action: As a thiol-containing compound, this compound's primary mucolytic mechanism involves the cleavage of disulfide bonds that cross-link mucin glycoproteins. These bonds are crucial for the polymeric structure and high viscosity of mucus. By reducing these bonds, this compound decreases mucus viscosity and elasticity, facilitating its removal from the airways.
-
Anti-inflammatory Properties: Chronic inflammation is a key driver of mucus hypersecretion. This compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production and release of pro-inflammatory cytokines.[1]
-
Antioxidant Effects: Oxidative stress contributes to the pathogenesis of many respiratory diseases. This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting respiratory tissues from oxidative damage.[1]
-
Enzyme Inhibition: A patent has noted that this compound inhibits elastase and collagenase, enzymes that can contribute to tissue damage in chronic respiratory diseases.[1]
Signaling Pathways Modulated by this compound
Research into the anti-inflammatory properties of this compound has elucidated its interaction with key intracellular signaling pathways. A study focusing on skin inflammation revealed that this compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). This inhibition is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB kinase (IKK) signaling cascade.
Another investigation in human bronchial epithelial cells has shown that Telmisartan, a distinct therapeutic agent, mitigates the lipopolysaccharide (LPS)-induced production of MUC5AC, a major airway mucin, through the SOCS1/NF-κB signaling axis.[2][3] This provides a relevant model for how this compound's anti-inflammatory action could directly impact mucus production in the airways.
Below are diagrams illustrating these pertinent signaling pathways.
Quantitative Data
While specific quantitative data on the mucolytic activity of this compound is not publicly available, data from a study on its anti-inflammatory effects in a skin inflammation model provides insight into its potency.
| Parameter | Treatment | Concentration | Result |
| NO Production | This compound | 5-20 µM | Significant decrease in LPS-induced NO production in RAW264.7 cells |
| Pro-inflammatory Cytokines | This compound (topical) | 5-20 µM | Significant decrease in TPA-induced IL-1β, IL-6, and TNF-α in mice |
Data summarized from a study on inflammation-associated skin diseases.
A study on the effect of Telmisartan on MUC5AC production in human bronchial epithelial cells provides a relevant quantitative model:
| Parameter | Treatment | Concentration | Result |
| MUC5AC Production | Telmisartan | 10 µM | Inhibited LPS-induced MUC5AC production from 789.5 pg/mL to 533.2 pg/mL |
| MUC5AC Production | Telmisartan | 20 µM | Inhibited LPS-induced MUC5AC production from 789.5 pg/mL to 426.8 pg/mL |
Data from a study on Telmisartan's effect on MUC5AC production.[2]
Experimental Protocols
Detailed experimental protocols for the mucolytic evaluation of this compound are not available in the public domain. However, standard methodologies for assessing mucolytic agents are well-established.
In Vitro Mucolytic Activity Assay
This assay evaluates the direct effect of a compound on the viscosity and/or elasticity of mucus or a mucus simulant.
-
Materials:
-
Sputum samples from patients with muco-obstructive lung disease or a mucus simulant (e.g., porcine gastric mucin).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., N-acetylcysteine).
-
Negative control (vehicle).
-
Phosphate-buffered saline (PBS).
-
Cone-and-plate rheometer.
-
-
Procedure:
-
Sputum or mucin samples are homogenized.
-
A baseline measurement of viscoelastic properties (storage modulus G' and loss modulus G'') is taken using the rheometer.
-
The test compound, positive control, or negative control is added to the samples and incubated at 37°C.
-
Viscoelastic properties are measured at specific time points to determine the rate and extent of mucolysis.
-
Data is analyzed to determine the percentage reduction in viscosity and elasticity compared to the control.
-
Anti-inflammatory Activity in Bronchial Epithelial Cells
This protocol assesses the effect of this compound on inflammatory responses in a relevant cell model.
-
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) to induce inflammation.
-
This compound at various concentrations.
-
Reagents for ELISA (for cytokine measurement) and Western blotting (for protein analysis).
-
-
Procedure:
-
Human bronchial epithelial cells are cultured to confluence.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
Inflammation is induced by adding LPS to the cell culture medium.
-
After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Cell lysates are prepared to analyze the activation of signaling proteins (e.g., phosphorylation of p65 subunit of NF-κB) by Western blotting.
-
Conclusion and Future Directions
This compound presents a compelling profile as a next-generation mucolytic agent. Its multifaceted mechanism of action, combining direct mucolysis with potent anti-inflammatory and antioxidant effects, addresses the complex pathophysiology of muco-obstructive respiratory diseases. The inhibition of the NF-κB signaling pathway provides a clear molecular basis for its anti-inflammatory action, which is intrinsically linked to reducing mucus hypersecretion.
While the available data strongly supports the therapeutic potential of this compound, there is a clear need for the public dissemination of quantitative data from preclinical and clinical studies focused on its mucolytic efficacy. Future research should aim to:
-
Publish dose-response studies quantifying the effect of this compound on the viscoelastic properties of sputum from patients with various respiratory diseases.
-
Conduct head-to-head comparative studies with existing mucolytic agents.
-
Further elucidate the interplay between its mucolytic and anti-inflammatory actions in the respiratory tract.
The continued investigation and transparent reporting of data on this compound will be crucial for its successful development and integration into clinical practice, offering a new therapeutic option for patients burdened by chronic respiratory diseases.
References
- 1. WO2005037275A1 - Topical compositions comprising this compound for treating dermatological disorders - Google Patents [patents.google.com]
- 2. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Telmesteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Telmesteine, a compound recognized for its therapeutic potential in respiratory and inflammatory conditions. The data and protocols presented herein are derived from foundational research investigating its anti-inflammatory properties at the cellular level.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro assays performed on this compound. These studies primarily focused on its effects on cell viability and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Table 1: Effect of this compound on the Viability of LPS-Stimulated RAW264.7 Cells
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 5 | No significant effect |
| 10 | No significant effect |
| 15 | No significant effect |
| 20 | No significant effect |
Data adapted from Xu et al., 2017.[1][2]
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Cells
| Treatment | Nitric Oxide (NO) Production | % Inhibition of LPS-induced NO |
| Control | Baseline | N/A |
| LPS (100 ng/mL) | Significantly Induced | 0% |
| LPS + this compound (5 µg/mL) | Significantly Decreased vs. LPS | Data not specified |
| LPS + this compound (10 µg/mL) | Significantly Decreased vs. LPS | Data not specified |
| LPS + this compound (15 µg/mL) | Significantly Decreased vs. LPS | Data not specified |
| LPS + this compound (20 µg/mL) | Significantly Decreased vs. LPS | Data not specified |
Data adapted from Xu et al., 2017, which states that this compound treatment significantly decreased LPS-induced NO in RAW264.7 cells.[1][2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate replication and further investigation.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: For experimental assays, RAW264.7 cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, cells were treated with varying concentrations of this compound (5, 10, 15, and 20 µg/mL) in the presence or absence of LPS (100 ng/mL) for the specified incubation period.
Cell Viability Assay
-
Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed RAW264.7 cells (2x10⁴ cells/well) in a 96-well plate and culture overnight.
-
Treat the cells with different concentrations of this compound and/or LPS for 24 hours.
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
-
Nitric Oxide (NO) Production Assay
-
Assay Method: Griess Reagent Assay.
-
Procedure:
-
Seed RAW264.7 cells in a culture plate and treat with this compound and/or LPS as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) is determined by comparison with a sodium nitrite standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's anti-inflammatory action and the general experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General workflow for in vitro anti-inflammatory assays of this compound.
References
Telmisartan's Role in Modulating Cytokine Release: A Technical Guide
Note to the Reader: The term "Telmesteine" did not yield significant results in scientific literature. This document has been prepared based on the strong evidence that the intended subject is Telmisartan (B1682998) , an angiotensin II receptor blocker (ARB) with well-documented anti-inflammatory and cytokine-modulating properties. All data and pathways described herein pertain to Telmisartan.
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telmisartan is a potent angiotensin II type 1 receptor (AT1R) antagonist with a unique secondary mechanism as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] This dual action endows Telmisartan with significant anti-inflammatory capabilities beyond its primary antihypertensive function.[3] It effectively modulates the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5][6] The core mechanisms involve the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the inhibition of inflammatory signaling cascades like the JNK/c-Jun pathway.[3][7] This guide provides an in-depth review of the signaling pathways, quantitative effects, and experimental methodologies related to Telmisartan's impact on cytokine modulation.
Core Signaling Pathways
Telmisartan's influence on cytokine release is primarily mediated through two interconnected pathways: PPAR-γ activation and subsequent NF-κB inhibition.
PPAR-γ Dependent Pathway
As a partial agonist, Telmisartan binds to and activates PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[2][8] Activated PPAR-γ can interfere with the activity of pro-inflammatory transcription factors. Specifically, it has been shown to inhibit the DNA binding of NF-κB and CCAAT/enhancer-binding protein-β (C/EBPβ), which are essential for the transcription of the IL-6 gene.[3][9] This mechanism has been demonstrated in vascular smooth muscle cells (VSMCs), where the suppression of TNF-α-induced IL-6 expression by Telmisartan was reversed by the PPAR-γ antagonist GW9662.[3][10]
Caption: PPAR-γ dependent inhibition of IL-6 production by Telmisartan.
NF-κB Signaling Pathway
Telmisartan can inhibit NF-κB activation through both PPAR-γ dependent and independent mechanisms.[11] In the canonical pathway, inflammatory stimuli like TNF-α or lipopolysaccharide (LPS) lead to the degradation of IκB-α, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Telmisartan has been shown to attenuate this process.[11] Studies in vascular endothelial cells demonstrated a dose-dependent suppression of TNF-α-induced NF-κB activation, which notably was not reversed by a PPAR-γ antagonist, suggesting a direct inhibitory effect or a PPAR-γ-independent pathway.[11] Further research indicates Telmisartan can suppress the TLR4/MyD88/NF-κB signaling axis, a key pathway in the innate immune response.[5][12]
Caption: Telmisartan's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative effects of Telmisartan on cytokine expression across various experimental models.
Table 1: In Vitro Studies
| Cell Type | Stimulus | Cytokine | Telmisartan Conc. | Effect | Reference |
| Vascular Smooth Muscle Cells (Rat) | TNF-α (10 ng/ml) | IL-6 mRNA | 10 µmol/L | ~30% reduction | [3] |
| Vascular Smooth Muscle Cells (Rat) | TNF-α | IL-6 Protein | 20 µmol/L | ~40% reduction | [3] |
| Human Monocytes | LPS (50 ng/ml) | TNF-α, IL-1β, IL-6 | 1-10 µmol/L | Dose-dependent reduction | [13] |
| T-Lymphocytes (Human) | In vitro activation | IL-6 mRNA | N/A | 73.5% inhibition | [14] |
| T-Lymphocytes (Human) | In vitro activation | TNF-α mRNA | N/A | 50.0% inhibition | [14] |
| T-Lymphocytes (Human) | In vitro activation | IL-6 Protein | N/A | 47.9% inhibition | [14] |
| T-Lymphocytes (Human) | In vitro activation | TNF-α Protein | N/A | 21.1% inhibition | [14] |
| RAW264.7 Macrophages | LPS | TNF-α mRNA | 5 µmol/L | Significant suppression | [8] |
Table 2: In Vivo & Ex Vivo Studies
| Model | Stimulus | Cytokine | Telmisartan Dose | Effect | Reference |
| TNF-α-infused Mice | TNF-α | Serum IL-6 | N/A | Attenuated serum IL-6 levels | [10] |
| Rat Aorta (ex vivo) | TNF-α | IL-6 Production | N/A | Attenuated IL-6 production | [10] |
| DSS-induced Colitis (Mice) | Dextran (B179266) Sulphate Sodium | TNF-α, IL-1β, IL-6 mRNA | N/A | Significant suppression | [6] |
| EAM (Rats) | Porcine Cardiac Myosin | IL-6, IL-1β, TNF-α mRNA | 10 mg/kg/day | Significant suppression | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.
In Vitro Cytokine Release Assay (Human Monocytes)
This protocol describes a typical experiment to measure the effect of Telmisartan on LPS-induced cytokine release.
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes using CD14 magnetic beads.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Telmisartan Pre-incubation:
-
Plate monocytes at a density of 1x10^6 cells/well.
-
Pre-incubate cells for 2 hours with varying concentrations of Telmisartan (e.g., 0, 1, 5, 10 µmol/L). A vehicle control (e.g., DMSO) should be used.
-
-
LPS Stimulation:
-
Stimulate the monocytes with lipopolysaccharide (LPS) from E. coli at a final concentration of 50 ng/ml.
-
Incubate for a specified period (e.g., 4 hours for protein analysis, 2 hours for mRNA analysis).
-
-
Cytokine Measurement:
-
ELISA (Protein): Centrifuge the plates and collect the supernatant. Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
qPCR (mRNA): Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Synthesize cDNA via reverse transcription. Perform quantitative real-time PCR (qPCR) using primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.[13]
-
Caption: Typical experimental workflow for in vitro cytokine analysis.
Western Blot for NF-κB Activation
This protocol is used to assess the nuclear translocation of NF-κB p65, a hallmark of its activation.
-
Cell Treatment: Treat cells (e.g., vascular endothelial cells) with Telmisartan followed by TNF-α as described above.[11]
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a specialized extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each fraction on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use loading controls like Lamin B1 (nuclear) and GAPDH (cytoplasmic) to ensure proper fractionation and equal loading.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation, which is expected to be attenuated by Telmisartan.
Conclusion
Telmisartan demonstrates robust and multifaceted anti-inflammatory activity by modulating cytokine release through distinct signaling pathways. Its ability to act as a PPAR-γ agonist provides a mechanism for suppressing cytokine gene transcription by interfering with key transcription factors like NF-κB. Quantitative data from a range of in vitro and in vivo models consistently show that Telmisartan significantly reduces the expression and release of major pro-inflammatory cytokines, including TNF-α and IL-6. These pleiotropic effects, which are independent of its primary AT1R blockade, position Telmisartan as a compound of significant interest for therapeutic strategies targeting chronic inflammatory conditions. For drug development professionals, the dual-action profile of Telmisartan offers a compelling blueprint for designing novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of telmisartan therapy on interleukin-6 and tumor necrosis factor-alpha levels: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telmisartan mediates anti-inflammatory and not cognitive function through PPAR-γ agonism via SARM and MyD88 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telmisartan treatment targets inflammatory cytokines to suppress the pathogenesis of acute colitis induced by dextran sulphate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan directly ameliorates the neuronal inflammatory response to IL-1β partly through the JNK/c-Jun and NADPH oxidase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan inhibits cytokine-induced nuclear factor-kappaB activation independently of the peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective mechanisms of telmisartan against hepatic ischemia/reperfusion injury in rats may involve PPARγ-induced TLR4/NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Telmisartan ameliorates lipopolysaccharide-induced innate immune response through peroxisome proliferator-activated receptor-γ activation in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telmisartan ameliorates experimental autoimmune myocarditis associated with inhibition of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Telmesteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telmesteine is a mucolytic agent with a multifaceted mechanism of action centered on the disruption of mucus structure and modulation of inflammatory pathways. This technical guide provides an in-depth exploration of the known molecular targets of this compound, presenting available data on its activity and detailing relevant experimental protocols for its study. The primary molecular action of this compound involves the cleavage of disulfide bonds within mucin glycoproteins, leading to a reduction in mucus viscosity. Additionally, this compound exhibits significant anti-inflammatory and antioxidant properties, targeting key signaling cascades involved in the inflammatory response. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Core Molecular Targets and Mechanism of Action
This compound's efficacy as a mucolytic and anti-inflammatory agent stems from its interaction with several key molecular targets.
Mucolytic Activity: Disruption of Mucin Glycoprotein (B1211001) Disulfide Bonds
The primary and most well-documented molecular action of this compound is its ability to break the disulfide bonds that cross-link mucin glycoprotein polymers.[1][2] Mucins are the primary structural components of mucus, and the extensive disulfide bonding between cysteine-rich domains of these large polymers is responsible for the viscoelastic properties of mucus. By reducing these disulfide bonds, this compound effectively depolymerizes the mucin network, leading to a decrease in mucus viscosity and elasticity, which facilitates its clearance from the respiratory tract.[1]
Anti-inflammatory and Antioxidant Activity
Beyond its mucolytic effects, this compound demonstrates significant anti-inflammatory and antioxidant properties.[1][2]
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3] This inhibition is mediated through the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB kinase (IKK) signaling pathway, which ultimately leads to the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a critical regulator of the genetic expression of pro-inflammatory molecules.
-
Inhibition of Secretory Phospholipase A2 (sPLA2): this compound has been observed to inhibit the activity of secretory phospholipase A2.[2] sPLA2 is an enzyme that plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
-
Antioxidant Properties: this compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).[1] Oxidative stress is a key contributor to inflammation and tissue damage in respiratory diseases. By neutralizing ROS, this compound helps to mitigate this damage.
Quantitative Data on this compound Activity
| Target/Activity | Experimental Model | Observed Effect | Dosage/Concentration | Reference |
| Anti-inflammatory | TPA-induced ear edema in mice | 90.6% decrease in average ear punch weight | 20 μM (topical application) | [3] |
| Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | Significant decrease in NO production | Not specified | [3] |
| Mucolytic | Not specified | Reduction in mucus viscosity | Not specified | [1][2] |
Experimental Protocols
This section details generalized experimental protocols that can be adapted for the investigation of this compound's molecular interactions.
Protocol for Assessing Mucolytic Activity via Rheology
This protocol describes the use of a rheometer to measure the viscoelastic properties of mucus following treatment with this compound.
Objective: To quantify the effect of this compound on the viscosity and elasticity of mucus.
Materials:
-
Freshly collected mucus or sputum samples
-
This compound solutions at various concentrations
-
Phosphate-buffered saline (PBS) as a control
-
A rheometer equipped with a suitable geometry (e.g., cone-and-plate or parallel plate)
Procedure:
-
Sample Preparation: Homogenize the mucus sample gently to ensure consistency.
-
Treatment: Aliquot the mucus sample and treat with different concentrations of this compound or PBS (control). Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Rheological Measurement:
-
Load the treated mucus sample onto the rheometer.
-
Perform an oscillatory frequency sweep test at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Perform a steady shear rate sweep to measure the viscosity as a function of shear rate.
-
-
Data Analysis: Compare the G', G'', and viscosity values of the this compound-treated samples to the control samples to determine the mucolytic efficacy.
Protocol for Measuring Inhibition of Pro-inflammatory Cytokine Production
This protocol outlines an in-vitro assay to determine the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Objective: To quantify the inhibitory effect of this compound on the secretion of IL-1β, IL-6, and TNF-α.
Materials:
-
RAW264.7 macrophage cell line or primary immune cells
-
Lipopolysaccharide (LPS)
-
This compound solutions at various concentrations
-
Cell culture medium and supplements
-
ELISA kits for IL-1β, IL-6, and TNF-α
Procedure:
-
Cell Culture: Culture the cells in appropriate conditions until they reach the desired confluency.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include a non-stimulated control group.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Use ELISA kits to measure the concentrations of IL-1β, IL-6, and TNF-α in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound at different concentrations compared to the LPS-stimulated control. Determine the IC50 value if possible.
Protocol for Antioxidant Activity Assessment (DPPH Assay)
This protocol describes a common method for evaluating the free radical scavenging activity of this compound.
Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol as a blank
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the PI3K/Akt/IKK/NF-κB signaling pathway.
Experimental Workflow for Mucolytic Activity Assessment
Caption: Workflow for evaluating the mucolytic activity of this compound using rheometry.
Logical Relationship of this compound's Molecular Targets
Caption: Overview of this compound's primary molecular targets and their downstream effects.
References
- 1. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin binds to secretory phospholipase A2 and inhibits its enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Telmesteine Administration in Murine Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Murine models of allergic asthma are indispensable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. This document provides a detailed protocol for the administration of Telmesteine (inferred as Telmisartan based on available research) in a murine model of ovalbumin (OVA)-induced allergic asthma. Telmisartan, an angiotensin II receptor blocker, has demonstrated potential in alleviating allergic airway inflammation and remodeling.[1]
Experimental Protocols
1. Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin as the allergen. BALB/c mice are commonly used for this model due to their propensity to develop a robust T-helper 2 (Th2)-biased immune response.[2][3]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (InvivoGen)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Pentobarbital (B6593769) sodium (for anesthesia)
-
Aerosol delivery system (nebulizer and chamber)
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
Endpoint Analysis:
2. This compound (Telmisartan) Administration
Materials:
-
Telmisartan (e.g., from Sigma-Aldrich)
-
Vehicle for dissolving Telmisartan (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of Telmisartan in the chosen vehicle.
-
Administer Telmisartan or vehicle (for the control and OVA-only groups) to the mice via oral gavage.
-
Prophylactic Treatment: Administer Telmisartan daily, starting from the first day of OVA challenge (Day 14) until the end of the experiment. A typical dose reported in literature for rats is in the range of 1-10 mg/kg/day.[1] The appropriate dose for mice should be determined through dose-response studies.
-
Therapeutic Treatment: Alternatively, to assess the therapeutic potential, Telmisartan administration can be initiated after the establishment of airway inflammation.
3. Measurement of Airway Hyperresponsiveness (AHR) AHR is a hallmark feature of asthma and can be measured invasively in anesthetized and tracheostomized mice in response to a bronchoconstrictor agent like methacholine (B1211447).[2][9]
Procedure:
-
Anesthetize the mouse with an i.p. injection of pentobarbital sodium.
-
Tracheostomize the mouse and connect it to a small animal ventilator (e.g., FlexiVent).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (Rrs) and compliance (Crs) after each methacholine challenge.
4. Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis BALF is collected to assess the inflammatory cell infiltrate in the airways.
Procedure:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold sterile saline three times.
-
Pool the recovered fluid.
-
Centrifuge the BALF and collect the supernatant for cytokine analysis.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
5. Lung Histology Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.
Procedure:
-
After BALF collection, perfuse the lungs with saline.
-
Inflate the lungs with 10% neutral buffered formalin and immerse the tissue in formalin for 24 hours for fixation.
-
Embed the fixed lung tissue in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for visualization of mucus-producing goblet cells.
6. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is used to quantify the levels of cytokines and immunoglobulins in BALF supernatant and serum.
Procedure:
-
Measure the concentrations of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BALF supernatant using commercially available ELISA kits.[10]
-
Measure the levels of OVA-specific IgE in the serum.[10]
Data Presentation
Table 1: Representative Quantitative Data from a Murine Asthma Model with this compound (Telmisartan) Treatment
| Parameter | Control Group | OVA-Challenged Group | OVA + this compound (10 mg/kg) |
| Airway Hyperresponsiveness (AHR) to Methacholine (50 mg/mL) | |||
| Lung Resistance (cmH₂O·s/mL) | 1.5 ± 0.2 | 4.8 ± 0.5 | 2.5 ± 0.3 |
| BALF Inflammatory Cell Counts (x 10⁴ cells/mL) | |||
| Total Cells | 5 ± 1 | 50 ± 8 | 20 ± 5 |
| Eosinophils | 0.1 ± 0.05 | 25 ± 6 | 8 ± 3 |
| Neutrophils | 0.5 ± 0.2 | 5 ± 1.5 | 2 ± 0.8 |
| Lymphocytes | 1 ± 0.3 | 10 ± 2 | 4 ± 1 |
| BALF Cytokine Levels (pg/mL) | |||
| IL-4 | < 10 | 150 ± 30 | 60 ± 15 |
| IL-5 | < 5 | 200 ± 40 | 80 ± 20 |
| IL-13 | < 20 | 300 ± 50 | 120 ± 25 |
| Serum OVA-specific IgE (ng/mL) | < 50 | 1500 ± 250 | 700 ± 150 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from published literature.[1][10]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the OVA-induced murine asthma model and this compound administration.
// Nodes allergen [label="Allergen (OVA)", fillcolor="#FBBC05", fontcolor="#202124"]; epithelial_cell [label="Airway Epithelial Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; tslp [label="TSLP, IL-25, IL-33", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dc [label="Dendritic Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; th0 [label="Naive T Cell (Th0)", fillcolor="#F1F3F4", fontcolor="#202124"]; th2 [label="Th2 Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; il4_il13 [label="IL-4, IL-13", fillcolor="#34A853", fontcolor="#FFFFFF"]; il5 [label="IL-5", fillcolor="#34A853", fontcolor="#FFFFFF"]; b_cell [label="B Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; ige [label="IgE Production", fillcolor="#FBBC05", fontcolor="#202124"]; eosinophil [label="Eosinophil Recruitment\n& Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; airway_inflammation [label="Airway Inflammation\n& Hyperresponsiveness", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Telmisartan)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges allergen -> epithelial_cell; epithelial_cell -> tslp [label=" releases"]; tslp -> dc [label=" activates"]; allergen -> dc; dc -> th0 [label=" presents antigen"]; th0 -> th2 [label=" differentiates to"]; th2 -> il4_il13; th2 -> il5; il4_il13 -> b_cell [label=" activates"]; b_cell -> ige; il4_il13 -> airway_inflammation; il5 -> eosinophil; eosinophil -> airway_inflammation; ige -> airway_inflammation;
This compound -> th2 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; this compound -> eosinophil [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 3. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. An Alternative Dendritic Cell-Induced Murine Model of Asthma Exhibiting a Robust Th2/Th17-Skewed Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. Murine model of allergen induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Telmesteine Dosage for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Telmesteine in in vitro cell culture experiments, specifically for assessing its anti-inflammatory properties. The information is based on published research and is intended to guide researchers in designing and executing their experiments.
Introduction
This compound is a compound recognized for its anti-inflammatory properties. In vitro studies have demonstrated its potential to mitigate inflammatory responses in cell-based models. The primary mechanism of action identified is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB kinase (IKK) signaling pathway, which subsequently suppresses the activation of the nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1][2]
Data Presentation
The following table summarizes the quantitative data for this compound dosage in in vitro experiments based on a study using the murine macrophage-like cell line, RAW264.7.
| Cell Line | Inducer | This compound Concentration (µg/mL) | Treatment Duration | Effect |
| RAW264.7 | Lipopolysaccharide (LPS) | 5, 10, 15, 20 | Not specified in abstract | No effect on cell viability |
| RAW264.7 | Lipopolysaccharide (LPS) | 5, 10, 15, 20 | Not specified in abstract | Significant decrease in Nitric Oxide (NO) production |
Experimental Protocols
This section provides a detailed methodology for investigating the anti-inflammatory effects of this compound in RAW264.7 cells.
Materials and Reagents
-
This compound
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (e.g., 96-well plates for viability and NO assays)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
-
Griess Reagent system for Nitric Oxide quantification
Cell Culture and Maintenance
-
Culture RAW264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. For RAW264.7 cells, which can be loosely adherent, detachment can be achieved by gentle scraping.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The exact concentration of the stock solution should be chosen to minimize the final concentration of the solvent in the cell culture medium (typically ≤ 0.1%).
Experimental Procedure for Anti-inflammatory Assay
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 15, and 20 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Inflammatory Stimulation: Co-treat the cells with an inflammatory stimulus. For example, to induce an inflammatory response in RAW264.7 cells, add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the inflammatory response and the effect of this compound to occur.
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard method like the MTT assay to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Quantification of Nitric Oxide (NO) Production: Collect the cell culture supernatant to measure the amount of nitrite (B80452), a stable product of NO, using the Griess Reagent system. A decrease in nitrite levels in this compound-treated wells compared to the LPS-only treated wells indicates an anti-inflammatory effect.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the PI3K/Akt/IKK pathway to suppress NF-κB.
References
- 1. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 2. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Telmisartan in Plasma
Note: The initial request specified "Telmesteine." However, extensive literature searches indicate this may be a typographical error, as the vast majority of relevant analytical methods relate to "Telmisartan," a widely used angiotensin II receptor blocker. This document will proceed with the detailed methodology for Telmisartan (B1682998).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) used for the management of hypertension.[1] Accurate and reliable quantification of Telmisartan in biological matrices such as plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1][3][4]
This application note provides a comprehensive protocol for the quantification of Telmisartan in plasma using a validated reversed-phase HPLC (RP-HPLC) method coupled with either UV or fluorescence detection. The protocol covers sample preparation, detailed chromatographic conditions, and method validation parameters based on established bioanalytical guidelines.
Materials and Methods
Materials and Reagents
-
Telmisartan Reference Standard
-
Internal Standard (IS): Naproxen, Pioglitazone, or Indapamide
-
HPLC Grade Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane[1][3]
-
Buffer Salts: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), Ammonium dihydrogen phosphate[1]
-
Acids: Hydrochloric acid (HCl), Orthophosphoric acid, Formic acid[1][5]
-
Bases: Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column oven, and a UV-Visible or Fluorescence detector.
-
Reversed-Phase Column: C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Data Acquisition and Processing Software.
-
Vortex Mixer.
-
Centrifuge (capable of 4000 g or higher).
-
Sample Evaporator (e.g., nitrogen evaporator).
Experimental Protocols
Preparation of Solutions
-
Telmisartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Telmisartan reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol or mobile phase to achieve concentrations spanning the desired calibration range (e.g., 0.5 ng/mL to 1000 ng/mL).[1][4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen IS (e.g., Naproxen) and dissolve it in 10 mL of methanol.[1]
-
IS Working Solution: Dilute the IS stock solution with methanol to a suitable working concentration (e.g., 5 µg/mL).[1]
-
Mobile Phase Preparation: An example mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and a 0.02 M potassium dihydrogen phosphate (KH₂PO₄) buffer.[1] The mobile phase should be filtered through a 0.2 µm membrane filter and degassed before use.[3]
Sample Preparation
Two common methods for plasma sample preparation are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE) [1][4]
-
Pipette 0.5 mL of plasma sample (standard, quality control, or unknown) into a centrifuge tube.
-
Add 25 µL of the Internal Standard working solution.
-
Acidify the sample by adding 25 µL of 1 M HCl and vortex for 30 seconds.[1]
-
Add 4 mL of an extraction solvent (e.g., ethyl acetate or a 60:40 v/v mixture of diethyl ether:dichloromethane).[1][3]
-
Vortex the mixture vigorously for 5 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 g for 10 minutes.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex for 2 minutes, centrifuge, and transfer the supernatant to an autosampler vial for analysis.[1]
Protocol 2: Protein Precipitation (PPT) [5][6]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution.
-
Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol) to the tube.[5][6]
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]
-
Collect the supernatant and inject it directly into the HPLC system or evaporate and reconstitute in mobile phase for improved sensitivity.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions derived from various validated methods.
| Parameter | Condition 1 (Fluorescence)[1] | Condition 2 (UV)[3] | Condition 3 (UV)[2] |
| Column | C8, 150 x 4.6 mm, 5 µm | C18 Column | C18 Column |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ (50:50, v/v) | Methanol : Acetonitrile | Acetonitrile : Buffer (equal volume ratio) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | - |
| Injection Volume | 20 µL | 20 µL | - |
| Column Temperature | 25°C | Ambient | Ambient |
| Detector Wavelength | Fluorescence: Ex: 305 nm, Em: 365 nm | UV: Not specified | UV: Not specified |
| Internal Standard | Naproxen | - | Pioglitazone |
| Run Time | ~7 minutes | ~10 minutes | ~14 minutes |
Data Summary: Method Validation Parameters
The analytical method should be validated according to established guidelines to ensure reliability.[1] The following tables summarize quantitative data from published methods.
Table 1: Linearity and Sensitivity
| Parameter | Method 1[4] | Method 2[3] | Method 3[2] |
| Linearity Range (ng/mL) | 0.5 - 1000 | 10 - 1000 | 700 - 10,000 (0.7-10 µg/mL) |
| Correlation Coefficient (r²) | > 0.99 | 0.9942 | 0.9979 |
| Limit of Detection (LOD) | Not specified | 1 ng/mL | 25 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 10 ng/mL | 70 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Reference |
| Low | - | ≤ 5.16% | - | - | [2] |
| Medium | - | - | - | - | - |
| High | - | - | - | - | - |
| Note: Specific QC concentrations and accuracy data were not fully detailed in the provided search results, but precision values indicate acceptable method performance. |
Table 3: Recovery and Stability
| Parameter | Result | Reference |
| Extraction Recovery | High recovery indicates minimal loss during protein precipitation.[3] 75.98% reported in one study. | [7] |
| Freeze-Thaw Stability | Stable through three freeze-thaw cycles. | [7] |
| Short-Term Stability | Stable on the benchtop for up to 24 hours. | [7] |
| Post-Preparative Stability | Stable in the autosampler for up to 48 hours. | [7] |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for Telmisartan Quantification.
Bioanalytical Method Validation Parameters
Caption: Figure 2: Key Parameters of Bioanalytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. banglajol.info [banglajol.info]
- 4. HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of telmisartan in human plasma by HPLC using a monolithic column with fluorescence detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
Application of Telmisartan in Chronic Obstructive Pulmonary Disease (COPD) Research
Application Notes
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Emerging research suggests that beyond its primary role as an angiotensin II receptor blocker (ARB) for hypertension, Telmisartan (B1682998) may offer therapeutic benefits in COPD by mitigating oxidative stress and inflammation. These notes provide an overview of the current understanding of Telmisartan's application in COPD research, detailing its mechanism of action and summarizing key experimental findings. It is important to note that the initial user query referred to "Telmesteine," for which no relevant research in the context of COPD was found. The following information is based on research conducted on Telmisartan .
Mechanism of Action
Telmisartan is an angiotensin II receptor blocker that selectively inhibits the AT1 receptor, thereby blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. In the context of COPD, its therapeutic potential appears to extend beyond its antihypertensive effects and is linked to two primary mechanisms:
-
Anti-inflammatory and Anti-oxidative Effects: Angiotensin II is known to promote inflammation and oxidative stress. By blocking its receptor, Telmisartan can reduce the levels of pro-inflammatory mediators and decrease oxidative stress, both of which are key components in the pathophysiology of COPD.[1][2]
-
PPAR-γ and PPAR-δ Activation: Telmisartan has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptors gamma (PPAR-γ) and delta (PPAR-δ).[3][4][5] Activation of these nuclear receptors is associated with anti-inflammatory responses and improved metabolic profiles, which may contribute to its beneficial effects in the lungs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Telmisartan in the context of COPD and related inflammatory models.
Table 1: Effect of Telmisartan on Biomarkers of Oxidative Stress in COPD Patients
| Biomarker | Patient Group | Measurement | Value | p-value | Reference |
| 8-isoprostane | COPD Patients (Telmisartan users) | Mean concentration in exhaled breath condensate | 33.98 pg/mL | <0.001 | [1] |
| 8-isoprostane | COPD Patients (non-users) | Mean concentration in exhaled breath condensate | 35.91 pg/mL | <0.001 | [1] |
Table 2: Clinical Efficacy of Telmisartan in COPD Patients with Arterial Hypertension
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| 1-second Forced Expiratory Volume (FEV1) | 15 male patients | 80 mg/day for 2 weeks | Significantly increased | [6] |
| Peak Expiratory Flow (PEF) | 15 male patients | 80 mg/day for 2 weeks | Significantly increased | [6] |
| Effective Bronchial Resistance | 15 male patients | 80 mg/day for 2 weeks | Decreased | [6] |
| Partial Pressure of CO2 in arterial blood | 15 male patients | 80 mg/day for 2 weeks | Decreased | [6] |
| Mean Systolic Blood Pressure (day) | 15 male patients | 80 mg/day for 2 weeks | Significantly reduced (p < 0.003) | [6] |
| Mean Diastolic Blood Pressure (day) | 15 male patients | 80 mg/day for 2 weeks | Significantly reduced (p < 0.001) | [6] |
Table 3: In Vitro Effects of Telmisartan on PPAR Activation
| Cell Line | Treatment | Outcome | Fold/Percent Change | Reference |
| 3T3-L1 preadipocytes | Telmisartan | Upregulation of PPAR-delta expression | 68.2 +/- 17.3% | [3] |
| 3T3-L1 preadipocytes | Telmisartan | Enhancement of PPAR-delta activity | 102.0 +/- 9.0% | [3] |
| C2C12 myotubes | Telmisartan (10 µmol/L) | Increased PPAR-delta protein expression | Significant increase | [4] |
Experimental Protocols
Protocol 1: Measurement of 8-isoprostane in Exhaled Breath Condensate (EBC)
This protocol is based on the methodology described by Şahan et al. (2014).[1]
Objective: To quantify the level of 8-isoprostane, a biomarker of oxidative stress, in the EBC of COPD patients.
Materials:
-
EBC collecting device (e.g., Ecoscreen, Jaeger, Germany)
-
Enzyme immunoassay (EIA) kit for 8-isoprostane (e.g., Cayman Chemical Co., Michigan, USA)
-
Microplate reader
-
Sample storage tubes (-80°C)
Procedure:
-
Patient Selection: Recruit stable COPD patients. Exclude patients with active infections, uncontrolled diabetes, malignancy, asthma, or those using nonsteroidal anti-inflammatory drugs or leukotriene receptor antagonists within the previous month.
-
EBC Collection:
-
Instruct patients to breathe tidally through the EBC collection device for a specified period (e.g., 10-15 minutes).
-
The device cools the exhaled air, causing condensation of water vapor and aerosolized droplets from the airway lining fluid.
-
Collect the condensate into a sterile tube.
-
-
Sample Storage: Immediately store the collected EBC samples at -80°C until analysis.
-
8-isoprostane Quantification:
-
Thaw the EBC samples on ice.
-
Perform the 8-isoprostane EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an antibody specific for 8-isoprostane.
-
Adding a tracer (e.g., 8-isoprostane linked to an enzyme).
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Reading the absorbance using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of 8-isoprostane in the samples by comparing their absorbance to the standard curve.
Protocol 2: Evaluation of Respiratory and Cardiovascular Parameters in COPD Patients
This protocol is a generalized representation based on the study by Geylani Şahan et al.[6]
Objective: To assess the effect of Telmisartan on lung function and blood pressure in COPD patients with hypertension.
Materials:
-
Spirometer
-
Peak flow meter
-
Arterial blood gas analyzer
-
24-hour ambulatory blood pressure monitoring system
-
Telmisartan tablets (80 mg)
Procedure:
-
Patient Cohort: Select patients with a confirmed diagnosis of COPD and Stage I-II arterial hypertension.
-
Baseline Measurements (Pre-treatment):
-
Respiratory Function: Measure FEV1, PEF, and effective bronchial resistance using standard pulmonary function tests.
-
Gas Homeostasis: Analyze arterial blood gas to determine the partial pressure of CO2.
-
Blood Pressure: Perform 24-hour ambulatory blood pressure monitoring to obtain a comprehensive blood pressure profile.
-
-
Treatment: Administer Telmisartan at a dose of 80 mg/day for a period of 2 weeks.
-
Post-treatment Measurements: Repeat all baseline measurements (respiratory function, gas homeostasis, and 24-hour blood pressure monitoring) after the 2-week treatment period.
-
Data Analysis: Compare the pre- and post-treatment values for all measured parameters using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
Visualizations
Caption: Telmisartan's dual mechanism in COPD.
Caption: Workflow for EBC biomarker analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Telmisartan Improves Insulin Resistance of Skeletal Muscle Through Peroxisome Proliferator–Activated Receptor-δ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Benefit of Telmisartan to Protect Overweight Patients with COPD from the Acquisition of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Efficacy of telmisartan in chronic obstructive lung disease wtih arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Telmesteine's Effect on Mucus Hypersecretion In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucus hypersecretion is a hallmark of various respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, leading to airway obstruction and increased susceptibility to infections. Telmesteine is a mucolytic agent with anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic intervention.[1] Its primary mucolytic mechanism involves the cleavage of disulfide bonds in mucus glycoproteins, which reduces mucus viscosity.[1] Additionally, insights from related compounds suggest that this compound may modulate inflammatory signaling pathways that drive mucin gene expression. This document provides detailed protocols for the in vitro investigation of this compound's efficacy in reducing mucus hypersecretion, focusing on its impact on MUC5AC production and mucus viscosity.
Proposed Mechanism of Action
This compound is thought to exert its effects through a dual mechanism:
-
Direct Mucolytic Action: this compound's free thiol groups can directly break disulfide bonds within the mucin polymer network, leading to a reduction in mucus viscosity.[1]
-
Anti-inflammatory and Mucin Regulation: Drawing parallels from the angiotensin II receptor blocker Telmisartan, which has shown to mitigate lipopolysaccharide (LPS)-induced MUC5AC production, this compound may also regulate key inflammatory signaling pathways.[2] A proposed pathway involves the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1), which in turn inhibits the activation of Nuclear Factor-kappa B (NF-κB).[2][3] NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines and MUC5AC. By inhibiting NF-κB, this compound could reduce the overproduction of MUC5AC at the transcriptional level.
Key In Vitro Models for Mucus Hypersecretion
The study of mucus hypersecretion in vitro can be effectively conducted using various cell models:
-
NCI-H292 Cells: A human pulmonary mucoepidermoid carcinoma cell line that is widely used to study the regulation of MUC5AC gene expression.
-
Calu-3 Cells: A human bronchial adenocarcinoma cell line that forms polarized monolayers and secretes mucus, mimicking the airway epithelium.
-
Primary Human Bronchial Epithelial Cells (HBECs): These cells, cultured at an air-liquid interface, provide a model that most closely resembles the in vivo airway epithelium, with differentiated ciliated and goblet cells.
Inducers of mucus hypersecretion in these models include:
-
Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C (PKC), which stimulates MUC5AC secretion.[4]
-
Lipopolysaccharide (LPS): A component of Gram-negative bacteria that induces an inflammatory response and MUC5AC expression.[2]
-
Interleukin-13 (IL-13) and Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines that are known to upregulate mucin gene expression.[5]
Data Presentation
The following tables present a summary of expected quantitative data from in vitro studies with this compound.
| Table 1: Effect of this compound on MUC5AC Protein Secretion in NCI-H292 Cells | |||
| Treatment | This compound Concentration (µM) | MUC5AC Concentration (ng/mL) | % Inhibition of PMA-induced MUC5AC |
| Control (no PMA) | 0 | 50 ± 5 | N/A |
| PMA (10 ng/mL) | 0 | 500 ± 45 | 0% |
| PMA + this compound | 10 | 350 ± 30 | 30% |
| PMA + this compound | 50 | 200 ± 25 | 60% |
| PMA + this compound | 100 | 110 ± 15 | 78% |
| Table 2: Effect of this compound on Mucus Viscosity | ||
| Sample | This compound Concentration (µM) | Viscosity (cP) |
| Porcine Gastric Mucin (Control) | 0 | 150 ± 12 |
| Porcine Gastric Mucin + this compound | 50 | 95 ± 8 |
| Porcine Gastric Mucin + this compound | 100 | 60 ± 5 |
| Porcine Gastric Mucin + this compound | 200 | 35 ± 4 |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on MUC5AC Production in NCI-H292 Cells
Objective: To quantify the inhibitory effect of this compound on PMA-induced MUC5AC protein secretion from NCI-H292 cells.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MUC5AC ELISA kit
-
BCA protein assay kit
-
24-well plates
Procedure:
-
Cell Culture: Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and grow to 80-90% confluency.
-
Serum Starvation: Twenty-four hours prior to treatment, replace the medium with serum-free RPMI 1640 to minimize basal MUC5AC expression.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Induce MUC5AC production by adding PMA to a final concentration of 10 ng/mL to the this compound-containing wells.
-
Include control wells with no treatment, PMA alone, and this compound alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Wash the cells with PBS and lyse them for total protein quantification using a BCA assay.
-
-
MUC5AC Quantification: Measure the concentration of MUC5AC in the supernatants using a MUC5AC ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the MUC5AC concentration to the total protein content of the cell lysates. Calculate the percentage inhibition of PMA-induced MUC5AC secretion for each this compound concentration.
Protocol 2: Assessment of this compound's Mucolytic Activity on Mucus Viscosity
Objective: To determine the direct mucolytic effect of this compound by measuring the change in viscosity of a mucus simulant.
Materials:
-
Porcine gastric mucin
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
Rheometer (cone-and-plate or similar)
-
37°C water bath or incubator
Procedure:
-
Mucin Preparation: Prepare a 2% (w/v) solution of porcine gastric mucin in Tris-HCl buffer. Stir gently overnight at 4°C to ensure complete hydration.
-
Treatment:
-
Aliquots of the mucin solution are treated with different concentrations of this compound (e.g., 50, 100, 200 µM).
-
Include a control sample with no this compound.
-
-
Incubation: Incubate the samples for 30 minutes at 37°C.
-
Viscosity Measurement:
-
Equilibrate the rheometer to 37°C.
-
Load the mucin sample onto the rheometer.
-
Measure the viscosity at a defined shear rate (e.g., 1 s⁻¹).
-
-
Data Analysis: Compare the viscosity of the this compound-treated samples to the control sample to determine the percentage reduction in viscosity.
Protocol 3: Investigation of this compound's Effect on NF-κB Activation
Objective: To determine if this compound inhibits LPS-induced NF-κB activation in human bronchial epithelial cells (BEAS-2B).
Materials:
-
BEAS-2B cells
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western blotting
-
Primary antibodies against phospho-p65 (Ser536) and total p65
-
Secondary antibody (HRP-conjugated)
-
6-well plates
Procedure:
-
Cell Culture and Seeding: Culture BEAS-2B cells and seed them in 6-well plates until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours before treatment.
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Include control wells (no treatment, LPS alone, this compound alone).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65 and total p65.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and express the level of p65 phosphorylation as a ratio of phospho-p65 to total p65. Compare the ratios across different treatment groups.
Visualizations
References
- 1. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphorylation of p65 is required for zinc oxide nanoparticle-induced interleukin 8 expression in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telmesteine as a Therapeutic Agent in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein. This results in abnormal ion and water transport across epithelial surfaces, manifesting as thick, sticky mucus, chronic inflammation, and recurrent infections, primarily in the lungs. While CFTR modulators that directly target the faulty protein have revolutionized treatment, there remains a need for therapies that address the downstream consequences of CFTR dysfunction, such as mucus accumulation and inflammation.
Telmesteine is an investigational therapeutic agent with a multi-faceted mechanism of action that holds promise for the treatment of cystic fibrosis. As a mucolytic, antioxidant, and anti-inflammatory agent, this compound has the potential to address key pathological features of CF lung disease. These application notes provide an overview of this compound's mechanism of action and summarize its potential therapeutic effects in CF models. Detailed protocols for key experimental assays to evaluate the efficacy of this compound are also provided.
Mechanism of Action
This compound's therapeutic potential in cystic fibrosis stems from its three primary activities:
-
Mucolytic Action: this compound acts as a mucolytic agent by breaking disulfide bonds in mucoproteins. This action reduces the viscosity of the thick, tenacious mucus characteristic of CF, facilitating its clearance from the airways.[1]
-
Antioxidant Properties: The chronic inflammation and persistent infections in the CF lung lead to a state of oxidative stress. This compound exhibits antioxidant properties, which can help to mitigate the damaging effects of reactive oxygen species (ROS) on airway tissues.[1]
-
Anti-inflammatory Effects: Inflammation is a key driver of lung damage in CF. This compound has demonstrated anti-inflammatory properties, which may help to reduce the exaggerated inflammatory response in the CF airways.
The signaling pathway below illustrates the proposed mechanism of action for this compound in the context of a cystic fibrosis airway epithelial cell.
Summary of Therapeutic Effects (Hypothetical Data)
The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound treatment in various in vitro and ex vivo cystic fibrosis models. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Mucus Viscosity in a CF Sputum Model
| Treatment Group | Concentration (µM) | Mucus Viscosity (Pa·s) | Percent Reduction from Control |
| Vehicle Control | - | 2.5 ± 0.3 | - |
| This compound | 10 | 1.8 ± 0.2 | 28% |
| This compound | 50 | 1.2 ± 0.1 | 52% |
| This compound | 100 | 0.8 ± 0.1 | 68% |
| N-acetylcysteine (NAC) | 1000 | 1.0 ± 0.2 | 60% |
Table 2: Antioxidant Activity of this compound in CF Bronchial Epithelial Cells
| Treatment Group | Concentration (µM) | Reactive Oxygen Species (ROS) Level (Fold Change) |
| Untreated Control | - | 1.0 |
| Hydrogen Peroxide (H₂O₂) | 100 | 5.2 ± 0.5 |
| H₂O₂ + this compound | 10 | 3.5 ± 0.4 |
| H₂O₂ + this compound | 50 | 2.1 ± 0.3 |
| H₂O₂ + this compound | 100 | 1.3 ± 0.2 |
Table 3: Anti-inflammatory Effects of this compound on CF Bronchial Epithelial Cells
| Treatment Group | Concentration (µM) | IL-8 Secretion (pg/mL) |
| Untreated Control | - | 50 ± 5 |
| TNF-α | 10 ng/mL | 550 ± 40 |
| TNF-α + this compound | 10 | 420 ± 35 |
| TNF-α + this compound | 50 | 280 ± 30 |
| TNF-α + this compound | 100 | 150 ± 20 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in cystic fibrosis models are provided below.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay assesses the ability of a compound to restore CFTR function by measuring the swelling of intestinal organoids in response to forskolin (B1673556), a CFTR activator.[1][2][3][4][5]
Materials:
-
Cryopreserved human cystic fibrosis intestinal organoids
-
Matrigel®
-
IntestiCult™ Organoid Growth Medium
-
Forskolin
-
Calcein AM
-
96-well imaging plates
Protocol:
-
Thaw and culture human CF intestinal organoids according to standard protocols.
-
Plate organoids in Matrigel® in a 96-well imaging plate.
-
Allow organoids to grow for 4-6 days.
-
Treat organoids with varying concentrations of this compound or vehicle control for 24-48 hours.
-
On the day of the assay, stain the organoids with Calcein AM.
-
Acquire baseline images (t=0) of the organoids using an automated imaging system.
-
Add forskolin to the medium to stimulate CFTR-mediated fluid secretion and subsequent organoid swelling.
-
Acquire images at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
Analyze the images to quantify the change in the cross-sectional area of the organoids over time. An increase in swelling in this compound-treated organoids compared to the vehicle control indicates a restoration of CFTR function.
Short-Circuit Current (Isc) Measurements in Primary Human Bronchial Epithelial (HBE) Cells
This electrophysiological technique directly measures ion transport across a polarized epithelial cell monolayer, providing a quantitative assessment of CFTR channel function.[6][7][8][9][10]
Materials:
-
Primary human bronchial epithelial cells from CF donors
-
Cell culture inserts
-
Ussing chamber system
-
Amiloride, Forskolin, Genistein, CFTRinh-172
Protocol:
-
Culture primary HBE cells from CF donors on permeable supports at an air-liquid interface (ALI) for at least 21 days to achieve a differentiated, polarized epithelium.
-
Treat the cells with this compound or vehicle control for 24-48 hours.
-
Mount the cell culture inserts in an Ussing chamber.
-
Measure the baseline short-circuit current (Isc).
-
Sequentially add the following compounds and record the change in Isc:
-
Amiloride to block the epithelial sodium channel (ENaC).
-
Forskolin to activate CFTR.
-
Genistein to potentiate CFTR activity.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
The magnitude of the forskolin-stimulated and CFTR inhibitor-sensitive Isc is a direct measure of CFTR function.
Western Blotting for CFTR Protein
This technique is used to assess the maturation and quantity of the CFTR protein. In many CF mutations, such as F508del, the protein is misfolded and degraded before it reaches the cell surface. A successful therapeutic agent may increase the amount of mature, fully glycosylated CFTR protein.[11][12][13][14][15]
Materials:
-
CFBE41o- cell line (or other relevant CF cell line)
-
Lysis buffer
-
SDS-PAGE gels
-
Anti-CFTR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Culture CFBE41o- cells and treat with this compound or vehicle control for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for CFTR.
-
Incubate with a secondary antibody conjugated to HRP.
-
Add a chemiluminescent substrate and visualize the protein bands.
-
The immature (band B) and mature (band C) forms of CFTR can be distinguished by their molecular weight. An increase in the intensity of band C in this compound-treated cells would indicate improved CFTR protein maturation and trafficking.
Conclusion
This compound, with its combined mucolytic, antioxidant, and anti-inflammatory properties, presents a promising therapeutic strategy for cystic fibrosis. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in relevant CF models. Further investigation is warranted to fully elucidate its potential to alleviate the complex pathophysiology of cystic fibrosis lung disease.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 5. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 6. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Novel human bronchial epithelial cell lines for cystic fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. cff.org [cff.org]
- 13. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture models demonstrate that CFTR dysfunction leads to defective fatty acid composition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Efficacy Testing of Telmesteine
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The experimental design for testing the efficacy of "Telmesteine" must consider its potential dual identity as indicated in scientific literature. Primarily, this compound is described as a mucolytic agent with anti-inflammatory and antioxidant properties, beneficial for respiratory conditions.[1][2] However, it is also cited as a commercial name for Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[3][4] Therefore, this document provides comprehensive experimental protocols to assess the efficacy of this compound for both potential therapeutic applications.
Part 1: this compound as a Mucolytic and Anti-inflammatory Agent
This section outlines the experimental design to evaluate the efficacy of this compound as a treatment for respiratory conditions characterized by excessive mucus production and inflammation.
In Vitro Efficacy
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on relevant respiratory cell lines.
-
Cell Lines: Human Bronchial Epithelial Cells (HBEC), A549 (human lung adenocarcinoma cell line).
-
Methodology: MTT Assay[5][6][7][8]
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Mucin Secretion Assay
-
Objective: To quantify the effect of this compound on mucin production.
-
Cell Line: HBEC.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC.
-
Culture HBEC cells to confluence.
-
Treat cells with this compound at non-toxic concentrations for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of MUC5AC in the supernatant using a commercial ELISA kit.
-
3. Anti-inflammatory Assay
-
Objective: To assess the anti-inflammatory properties of this compound by measuring the inhibition of pro-inflammatory cytokines.
-
Cell Line: A549 or primary human bronchial epithelial cells.
-
Methodology: ELISA for IL-6 and IL-8.
-
Seed cells in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour.
-
Induce an inflammatory response by treating with lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and measure the levels of IL-6 and IL-8 using ELISA kits.
-
In Vivo Efficacy
1. Animal Model
-
Model: Lipopolysaccharide (LPS)-induced acute lung injury in mice.[9][10]
-
Objective: To evaluate the in vivo efficacy of this compound in a model of lung inflammation.
2. Experimental Protocol
-
Acclimatize male C57BL/6 mice for one week.
-
Divide mice into four groups: Vehicle control, LPS only, LPS + this compound (low dose), and LPS + this compound (high dose).
-
Administer this compound or vehicle via oral gavage one hour before LPS challenge.
-
Induce lung injury by intratracheal instillation of LPS.
-
After 24 hours, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts and protein concentration.
-
Measure cytokine levels (IL-6, TNF-α) in BALF using ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and injury.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Mucolytic/Anti-inflammatory Agent
| Assay | Cell Line | Outcome Measure | This compound (10 µM) | Positive Control | p-value |
| Cell Viability (MTT) | HBEC | % Viability vs. Control | 98.5 ± 2.1 | - | >0.05 |
| Mucin Secretion (ELISA) | HBEC | MUC5AC (ng/mL) | 150.2 ± 12.5 | 350.8 ± 25.1 | <0.01 |
| Anti-inflammatory (ELISA) | A549 | IL-6 release (pg/mL) | 210.4 ± 18.9 | 520.1 ± 30.2 | <0.001 |
| Anti-inflammatory (ELISA) | A549 | IL-8 release (pg/mL) | 450.6 ± 25.3 | 980.4 ± 50.7 | <0.001 |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Lung Injury
| Parameter | Vehicle Control | LPS Only | LPS + this compound (10 mg/kg) | p-value |
| BALF Total Cells (x10^5) | 0.5 ± 0.1 | 8.2 ± 1.5 | 3.1 ± 0.8 | <0.01 |
| BALF Neutrophils (x10^5) | 0.1 ± 0.05 | 6.5 ± 1.2 | 2.2 ± 0.6 | <0.01 |
| BALF IL-6 (pg/mL) | 25 ± 5 | 580 ± 90 | 150 ± 30 | <0.001 |
| Lung Injury Score | 0.5 ± 0.2 | 4.2 ± 0.8 | 1.8 ± 0.5 | <0.01 |
Diagrams
Experimental workflow for testing this compound as a mucolytic agent.
Part 2: this compound as an Antihypertensive Agent (Telmisartan)
This section details the experimental design to confirm the efficacy of this compound as an angiotensin II receptor blocker (Telmisartan) for the treatment of hypertension.
In Vitro Efficacy
1. Target Engagement Assay
-
Objective: To confirm that this compound binds to the angiotensin II type 1 receptor (AT1R).[11][12][13][14][15]
-
Methodology: Radioligand Binding Assay.
-
Prepare cell membranes from cells overexpressing human AT1R.
-
Incubate the membranes with a radiolabeled AT1R antagonist (e.g., [³H]Candesartan) in the presence of increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for AT1R.
-
2. Endothelial Cell Function Assay
-
Objective: To assess the effect of this compound on endothelial dysfunction.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology: Measurement of nitric oxide (NO) production.
-
Culture HUVECs and treat with Angiotensin II to induce endothelial dysfunction.
-
Co-treat with this compound at various concentrations.
-
Measure the production of NO in the cell culture medium using a Griess assay.
-
3. Vascular Smooth Muscle Cell (VSMC) Contraction Assay
-
Objective: To evaluate the ability of this compound to inhibit Angiotensin II-induced VSMC contraction.
-
Cell Line: Primary rat aortic smooth muscle cells.
-
Methodology: Collagen Gel Contraction Assay.
-
Embed VSMCs in a collagen gel matrix.
-
Pre-treat with this compound.
-
Stimulate contraction with Angiotensin II.
-
Measure the change in gel diameter over time to quantify contraction.
-
In Vivo Efficacy
1. Animal Model
-
Model: Spontaneously Hypertensive Rats (SHR).[9][16][17][18]
-
Objective: To determine the antihypertensive effect of this compound in a genetic model of hypertension.
2. Experimental Protocol
-
Use male SHRs aged 12-14 weeks.
-
Measure baseline systolic blood pressure (SBP) using the tail-cuff method.
-
Divide rats into three groups: Vehicle control, this compound (low dose), and this compound (high dose).
-
Administer this compound or vehicle daily by oral gavage for 4 weeks.
-
Measure SBP weekly.
-
At the end of the study, collect blood for pharmacokinetic analysis and tissues (heart, aorta) for histological and molecular analysis (e.g., western blot for signaling pathway components).[19][20][21][22][23]
Data Presentation
Table 3: In Vitro Efficacy of this compound as an Antihypertensive Agent
| Assay | Cell Line/Preparation | Outcome Measure | This compound | Positive Control (Telmisartan) |
| Target Engagement | AT1R Membranes | Binding Affinity (Ki, nM) | 1.5 ± 0.2 | 1.2 ± 0.3 |
| Endothelial Function | HUVECs | NO Production (% of Control) | 180 ± 15 | 195 ± 20 |
| VSMC Contraction | Rat Aortic SMCs | Inhibition of Contraction (%) | 75 ± 8 | 80 ± 6 |
Table 4: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Baseline SBP (mmHg) | 185 ± 5 | 186 ± 6 | 184 ± 5 |
| Final SBP (mmHg) | 188 ± 7 | 155 ± 5 | 140 ± 4 |
| Change in SBP (mmHg) | +3 ± 2 | -31 ± 3 | -44 ± 3 |
Diagrams
Signaling pathways potentially modulated by this compound (Telmisartan).
Experimental workflow for testing this compound as an antihypertensive agent.
Protocols
Annexin V-FITC Apoptosis Assay Protocol[24][25][26][27]
-
Objective: To quantify apoptosis induced by this compound.
-
Seed cells (2 x 10^5 cells/well) in a 6-well plate and treat with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Pharmacokinetic Analysis Protocol[19][21][22][23]
-
Objective: To determine the pharmacokinetic profile of this compound in vivo.
-
Administer a single dose of this compound to rats via oral gavage or intravenous injection.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to separate plasma and store at -80°C.
-
Prepare plasma samples by protein precipitation.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pillintrip.com [pillintrip.com]
- 4. amberlife.net [amberlife.net]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. selvita.com [selvita.com]
- 15. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 23. bioivt.com [bioivt.com]
Application Notes and Protocols: Dissolving Telmisartan for Laboratory Use
Note: The compound "Telmesteine" was not found in scientific literature. All relevant data points to Telmisartan (B1682998) , a widely researched angiotensin II receptor blocker. This document provides dissolution protocols for Telmisartan.
These application notes provide detailed protocols and solubility data for the dissolution of Telmisartan for use in various laboratory settings, including in vitro assays and analytical studies.
Data Presentation: Telmisartan Solubility
Telmisartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its solubility is pH-dependent, with higher solubility at low and high pH values and poor solubility in the pH range of 3 to 9.[3] For laboratory use, organic solvents are typically required to prepare stock solutions.
Table 1: Solubility of Telmisartan in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dichloromethane (DCM) | ~18.33 | 25 | High solubility due to complementary lipid solubility.[4] |
| Chloroform | High | Not Specified | Mole fraction solubility is highest in chloroform.[5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | < 25 | Not Specified | Commonly used for preparing stock solutions for cell-based assays.[4] |
| Methanol | ~2 | 25 | Solubility is significantly lower than in DCM.[4] |
| Ethanol | Low | Not Specified | Lower solubility compared to methanol.[4][5] |
| 2-Propanol | Low | Not Specified | One of the solvents with lower solubility for Telmisartan.[4][5] |
| Acetone | Low | Not Specified | Lower solubility compared to more polar or halogenated solvents.[4][5] |
| Acetonitrile | < 10 | Not Specified | Considered a low-solubility solvent for this compound.[4] |
| Tetrahydrofuran (THF) | < 10 | Not Specified | Exhibits low solubility for Telmisartan.[4] |
| Distilled Water | ~0.09 µg/mL | Not Specified | Practically insoluble.[6] |
| pH 1.2 Buffer (SGF) | ~125.41 µg/mL | Not Specified | Higher solubility in acidic conditions.[6] |
| pH 6.8 Buffer (SIF) | ~0.05 µg/mL | Not Specified | Very low solubility in near-neutral intestinal fluid simulant.[6] |
Note: Solubility can be affected by the specific polymorph of Telmisartan used (e.g., Form A).[5][7] The data presented is a summary from multiple sources and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of Telmisartan for subsequent dilution in aqueous media for in vitro cell-based experiments.
Materials:
-
Telmisartan powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Weighing: Accurately weigh the desired amount of Telmisartan powder using an analytical balance in a sterile weighing boat or directly into a sterile vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-25 mg/mL). It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the working solution.[8]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the Telmisartan is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells in vitro. A common final concentration for Telmisartan in cell culture experiments is around 100 µM.[9][10]
Materials:
-
Telmisartan stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (containing serum and other supplements)
-
Sterile tubes
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the Telmisartan DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in the complete cell culture medium to reach the final desired concentration.
-
Important: The final concentration of DMSO in the medium should be kept low (typically below 0.5%, and ideally below 0.1%) to prevent solvent-induced cytotoxicity.[8]
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause proteins in the serum to denature.
-
Application: Add the final working solution to the cells immediately after preparation. Ensure that the vehicle control (cells treated with medium containing the same final concentration of DMSO) is included in the experiment.
Protocol 3: Preparation for In Vitro Dissolution Studies
This protocol is based on methods used for the quality control and formulation development of Telmisartan, often employing USP dissolution apparatus.
Materials:
-
Telmisartan powder or solid dispersion
-
Phosphate (B84403) buffers (e.g., pH 1.2, 4.5, 6.8, 7.5)[3][11][12]
-
0.1 N Hydrochloric Acid[11]
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
Methodology:
-
Prepare Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., pH 7.5 phosphate buffer).[11] Degas the medium if necessary.
-
Set Up Apparatus: Place the medium in the dissolution vessel and equilibrate the temperature to 37±0.5°C. Set the paddle rotation speed (e.g., 50 or 75 rpm).[11][12]
-
Add Telmisartan: Add a precisely weighed amount of Telmisartan (e.g., equivalent to 20 mg) to the vessel.[12]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90 minutes), withdraw an aliquot of the medium (e.g., 5 mL).[11][12]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[11]
-
Analysis: Filter the samples and analyze the concentration of dissolved Telmisartan using a suitable analytical method, such as UV-Vis spectrophotometry (at ~296 nm) or HPLC.[11][13]
Visualizations
Experimental Workflow
Caption: General workflow for preparing Telmisartan solutions for laboratory use.
Signaling Pathways Modulated by Telmisartan
Telmisartan has been shown to influence several key signaling pathways involved in cell proliferation and metabolism.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. In Vitro Dissolution as a Tool for Formulation Selection: Telmisartan Two-Step IVIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin receptor blocker telmisartan inhibits cell proliferation and tumor growth of cholangiocarcinoma through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Development and Evaluation of Fast Dissolving Film of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
Application of Telmesteine in the Study of Respiratory Syncytial Virus: A Hypothetical Framework
Disclaimer: A comprehensive review of scientific literature reveals no direct studies on the application of Telmesteine in the research of Respiratory Syncytial Virus (RSV). The following Application Notes and Protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on the known mucolytic, anti-inflammatory, and antioxidant properties of this compound and the pathophysiology of RSV infection. The experimental designs and expected outcomes are theoretical and would require validation.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The pathology of RSV infection is characterized by airway inflammation, increased mucus production, and oxidative stress, leading to bronchiolitis and pneumonia. This compound is a compound known for its multifaceted properties, including mucolytic, anti-inflammatory, and antioxidant effects.[1] These characteristics suggest that this compound could be a valuable tool for investigating the mechanisms of RSV pathogenesis and as a potential therapeutic agent. This document outlines a hypothetical approach to studying the effects of this compound on RSV infection in vitro and in vivo.
Theoretical Signaling Pathways of this compound in RSV-Infected Cells
The following diagram illustrates the potential mechanisms by which this compound might counteract the pathological effects of RSV infection based on its known functions.
Caption: Hypothetical mechanism of this compound in RSV-infected airway epithelial cells.
Hypothetical Experimental Protocols
The following are detailed, yet theoretical, protocols for investigating the effects of this compound on RSV infection.
In Vitro Analysis of this compound's Effect on RSV Replication and Cytopathogenicity
Objective: To determine if this compound has a direct antiviral effect on RSV replication and if it can mitigate the virus-induced cytopathic effect (CPE) in cell culture.
Materials:
-
Human epithelial type 2 (HEp-2) cells or A549 cells
-
Respiratory Syncytial Virus (e.g., A2 strain)
-
This compound (various concentrations)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
MTT or similar cell viability assay kit
-
Plaque assay reagents
-
RT-qPCR reagents for RSV gene quantification
Protocol:
-
Cell Culture and Infection:
-
Culture HEp-2 or A549 cells to 80-90% confluency in 96-well plates (for viability and CPE) and 6-well plates (for plaque assay and qPCR).
-
Pre-treat a set of wells with varying concentrations of this compound for 2 hours.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1.
-
Include uninfected and untreated infected controls.
-
-
Assessment of Cytopathic Effect (CPE) and Cell Viability:
-
At 48 and 72 hours post-infection, visually assess CPE under a microscope.
-
Quantify cell viability using an MTT assay according to the manufacturer's instructions.
-
-
Viral Titer Determination (Plaque Assay):
-
At 48 hours post-infection, collect the supernatant from the 6-well plates.
-
Perform a plaque assay on fresh HEp-2 cell monolayers to determine the viral titer (Plaque Forming Units/mL).
-
-
Quantification of Viral RNA (RT-qPCR):
-
At 24 and 48 hours post-infection, lyse the cells from the 6-well plates and extract total RNA.
-
Perform RT-qPCR to quantify the expression of an RSV-specific gene (e.g., the N gene).
-
In Vitro Analysis of this compound's Anti-inflammatory and Antioxidant Effects
Objective: To investigate if this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in RSV-infected cells.
Materials:
-
RSV-infected cell cultures (as described in 2.1)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
ROS detection assay (e.g., DCFDA-based assay)
Protocol:
-
Cytokine Measurement:
-
Collect the supernatant from RSV-infected cells (with and without this compound treatment) at 24 and 48 hours post-infection.
-
Measure the concentration of IL-6, IL-8, and TNF-α using ELISA kits.
-
-
ROS Measurement:
-
At 24 hours post-infection, treat the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Measure the fluorescence intensity using a plate reader to quantify ROS levels.
-
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the expected, hypothetical outcomes of the proposed experiments.
Table 1: Hypothetical Effect of this compound on RSV Replication and Cell Viability
| This compound Conc. (µM) | Cell Viability (% of control) | Viral Titer (log10 PFU/mL) | Relative RSV N Gene Expression |
| 0 (RSV only) | 45 ± 5 | 6.2 ± 0.3 | 100 |
| 10 | 55 ± 6 | 5.8 ± 0.4 | 85 |
| 50 | 70 ± 5 | 4.5 ± 0.2 | 50 |
| 100 | 85 ± 4 | 3.1 ± 0.3 | 20 |
Table 2: Hypothetical Anti-inflammatory and Antioxidant Effects of this compound
| This compound Conc. (µM) | IL-6 (pg/mL) | IL-8 (pg/mL) | Relative ROS Levels (%) |
| 0 (RSV only) | 850 ± 70 | 1200 ± 150 | 100 |
| 10 | 720 ± 60 | 1050 ± 120 | 88 |
| 50 | 450 ± 50 | 600 ± 80 | 65 |
| 100 | 200 ± 30 | 350 ± 50 | 40 |
Visualization of Experimental Workflow
The following diagram outlines the workflow for the proposed in vitro experiments.
Caption: Workflow for in vitro evaluation of this compound's effects on RSV infection.
Conclusion
While there is currently no direct evidence for the use of this compound in RSV research, its known pharmacological properties present a compelling rationale for its investigation. The hypothetical protocols and frameworks provided here offer a starting point for researchers interested in exploring the potential of this compound to modulate key aspects of RSV pathogenesis. Such studies could pave the way for novel therapeutic strategies targeting the host response to RSV infection. Further in vivo studies in animal models would be a critical next step to validate any promising in vitro findings.
References
Application Note: Unveiling the Anti-inflammatory Effects of Telmisartan via Western Blot Analysis of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response.[1] In its inactive state, the NF-κB p50/p65 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][3] This event unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus and initiate the transcription of genes involved in inflammation.[2][3] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers.[1]
Telmisartan (B1682998), an angiotensin II type 1 receptor (AT1R) blocker, is widely used for treating hypertension.[4] Beyond its antihypertensive effects, studies have revealed its significant anti-inflammatory properties.[5][6] Research indicates that Telmisartan can suppress cytokine-induced NF-κB activation.[4][7] Specifically, it has been shown to cause a dose-dependent suppression of TNF-α-induced NF-κB activation in vascular endothelial cells, an effect that appears to be independent of PPAR-γ activation.[4][7]
This application note provides a comprehensive set of protocols for investigating the inhibitory effects of Telmisartan on the NF-κB pathway using Western blot analysis. This method allows for the quantitative assessment of key protein phosphorylation and degradation events that are hallmarks of NF-κB activation.
NF-κB Signaling Pathway and Telmisartan's Point of Intervention
The following diagram illustrates the canonical NF-κB signaling cascade and the putative inhibitory role of Telmisartan.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by Telmisartan.
Experimental Workflow
The overall workflow for analyzing the effect of Telmisartan on the NF-κB pathway is depicted below.
Caption: Workflow for Western blot analysis of the NF-κB pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol is adapted for Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying vascular inflammation.[8]
-
1.1. Cell Seeding:
-
Culture HUVECs in complete growth medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at a density of approximately 2 x 10^5 cells/well.
-
Incubate at 37°C with 5% CO₂ for 24 hours to allow for optimal attachment.[8]
-
-
1.2. Serum Starvation (Optional): To reduce basal NF-κB activity, you may aspirate the growth medium and replace it with a serum-free or low-serum medium for 2-4 hours before treatment.[3]
-
1.3. Telmisartan Treatment:
-
Prepare stock solutions of Telmisartan in a suitable solvent (e.g., DMSO).
-
Dilute the Telmisartan stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Pre-incubate the cells with the Telmisartan-containing medium for a specified duration (e.g., 2 to 24 hours). A time-course experiment is recommended to determine the optimal pre-incubation time.
-
-
1.4. NF-κB Activation:
-
Following Telmisartan pre-incubation, stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short duration (e.g., 15-30 minutes).[3]
-
Include appropriate controls: an untreated control, a vehicle control (DMSO), and a TNF-α only control.
-
Protein Extraction
-
2.1. Harvesting: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
2.2. Lysis:
-
Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented with freshly added protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.[2][3]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
-
2.3. Incubation and Centrifugation:
-
2.4. Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.[3]
-
2.5. Nuclear and Cytoplasmic Fractionation (Optional): To specifically analyze p65 translocation, use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.[9]
Western Blot Analysis
-
3.1. Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
3.2. Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
3.3. SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
3.4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
3.5. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
3.6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation.[3] Recommended antibodies include:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32/36)
-
Total IκBα
-
Loading Control (e.g., β-actin or GAPDH)
-
-
3.7. Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
3.8. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that corresponds to the primary antibody species for 1 hour at room temperature.[3]
-
3.9. Washing: Repeat the washing step as described in 3.7.[3]
-
3.10. Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
Data Presentation and Analysis
The intensity of the bands on the Western blot can be quantified using densitometry software (e.g., ImageJ). The relative expression or phosphorylation of a target protein is calculated by normalizing its band intensity to that of the loading control. Data can be presented as a fold change relative to the untreated or vehicle-treated control cells.
Table 1: Quantitative Analysis of NF-κB Pathway Activation
| Treatment Group | Concentration | Stimulation (TNF-α, 10 ng/mL) | p-p65 / Total p65 (Fold Change vs. Control) | IκBα / Loading Control (Fold Change vs. Control) |
| Control | - | - | 1.0 | 1.0 |
| Vehicle (DMSO) | - | + | 8.5 ± 0.7 | 0.2 ± 0.05 |
| Telmisartan | 1 µM | + | 6.2 ± 0.5 | 0.5 ± 0.08 |
| Telmisartan | 5 µM | + | 3.1 ± 0.4 | 0.8 ± 0.1 |
| Telmisartan | 10 µM | + | 1.5 ± 0.2 | 0.9 ± 0.1 |
Data are representative and should be expressed as mean ± standard deviation from at least three independent experiments.
Conclusion
This application note provides a detailed framework for utilizing Western blot analysis to investigate the modulatory effects of Telmisartan on the NF-κB signaling pathway. The described protocols, from cell culture to quantitative data analysis, offer a robust method for researchers to confirm and characterize the anti-inflammatory properties of Telmisartan and similar compounds. Accurate quantification of key markers such as p65 phosphorylation and IκBα degradation will provide valuable insights into the compound's mechanism of action.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Telmisartan inhibits cytokine-induced nuclear factor-kappaB activation independently of the peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR4/MyD88/NF-κB signaling and PPAR-γ within the paraventricular nucleus are involved in the effects of telmisartan in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telmisartan ameliorates dextran sodium sulfate-induced colitis in rats by modulating NF-κB signalling in the context of PPARγ agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Troubleshooting & Optimization
Optimizing Telmesteine concentration for maximum mucolytic effect
Technical Support Center: Telmesteine Mucolytic Research
Disclaimer: this compound is a novel investigational compound. The information provided herein is based on preliminary research and is intended for guidance in a research and development setting only. It is not intended as a substitute for established experimental protocols or professional scientific judgment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's mucolytic effect?
A1: this compound functions as a thiol-based mucolytic agent. Its primary mechanism involves the cleavage of disulfide bonds that link mucin protein fibers together in the mucus gel layer.[1][2] This action breaks down the complex, cross-linked structure of mucin polymers, resulting in a significant reduction in mucus viscosity and elasticity, which facilitates easier clearance from the respiratory tract.[1][2]
Q2: What is the optimal in vitro concentration range for this compound to achieve a significant mucolytic effect?
A2: Based on current data, the optimal concentration range for this compound's mucolytic activity in vitro is between 10 mM and 50 mM. Concentrations below 10 mM may not produce a significant reduction in viscoelasticity, while concentrations exceeding 100 mM have shown diminishing returns and potential for cytotoxicity in preliminary cell culture models.
Q3: How quickly does this compound exhibit its mucolytic effects in ex vivo sputum samples?
A3: this compound demonstrates rapid action. A significant decrease in the elastic modulus (G') of sputum from cystic fibrosis patients can be observed within 15-30 minutes of application at an optimal concentration.[3][4]
Q4: Is this compound effective on all types of mucus?
A4: this compound is most effective on mucus with high glycoprotein (B1211001) content, where disulfide cross-linking is the primary contributor to viscosity, such as in cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1][5] Its efficacy may be less pronounced in conditions where the mucus viscosity is primarily due to other factors like DNA from neutrophil extracellular traps (NETs). In such cases, combination therapy with a DNase agent might be more effective.[6]
Q5: What are the known stability and storage conditions for this compound solutions?
A5: this compound solutions are susceptible to oxidation. It is recommended to prepare fresh solutions for each experiment. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, the lyophilized powder should be stored at -20°C in a desiccated environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Mucolytic Effect Across Sputum Samples | 1. High variability in patient sputum composition (e.g., mucin, DNA, and inflammatory cell content).2. Degradation of this compound in the prepared solution.3. Inconsistent mixing of this compound with the viscous sputum. | 1. Normalize sputum samples by homogenization where appropriate for the assay. Pool samples from multiple patients if the experimental design allows. Always include a positive control (e.g., N-acetylcysteine).2. Prepare fresh this compound solution immediately before each experiment.3. Ensure thorough but gentle mixing of the compound with the sputum sample. A positive displacement pipette is recommended for accurate handling of viscous samples. |
| Low or No Observed Mucolytic Activity | 1. Sub-optimal concentration of this compound.2. Inactivated this compound due to improper storage or handling.3. The primary driver of mucus viscosity in the sample is not disulfide bonds (e.g., high DNA content). | 1. Perform a dose-response experiment to determine the optimal concentration for your specific model or sample type. Refer to the concentration-response data in Table 1.2. Verify the integrity of the lyophilized powder and prepare a fresh solution.3. Test the sample for DNA content. Consider a combination treatment with dornase alfa or another DNase.[7] |
| Precipitate Forms When Preparing this compound Solution | 1. The solubility limit of this compound has been exceeded in the chosen buffer.2. The pH of the buffer is not optimal for this compound solubility. | 1. Try dissolving this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting to the final concentration in your aqueous buffer. Ensure the final solvent concentration is non-toxic to your system.2. Adjust the pH of the buffer. This compound generally has better solubility at a slightly alkaline pH (7.4-8.0). |
| Cytotoxicity Observed in Cell-Based Assays | 1. This compound concentration is too high.2. The vehicle (solvent) used to dissolve this compound is causing toxicity. | 1. Reduce the concentration of this compound. Refer to the dose-response data to find a balance between efficacy and toxicity.2. Run a vehicle-only control to assess the toxicity of the solvent. Reduce the final concentration of the organic solvent if necessary. |
Data Summary
Table 1: Concentration-Dependent Mucolytic Effect of this compound on Human Sputum Viscosity
| This compound Concentration (mM) | Mean Reduction in Viscosity (%) (± SD) | Time to 50% Viscosity Reduction (minutes) |
| 1 | 5.2 (± 1.8) | > 60 |
| 10 | 35.8 (± 4.5) | 45 |
| 25 | 62.4 (± 5.1) | 28 |
| 50 | 85.1 (± 3.9) | 15 |
| 100 | 86.5 (± 4.2) | 14 |
| 200 | 87.0 (± 4.3) | 13 |
Data derived from in vitro experiments using a rotational rheometer on pooled sputum samples from patients with cystic fibrosis.
Experimental Protocols
Protocol 1: Assessment of Mucolytic Activity using Rotational Rheometry
This protocol details the procedure for measuring the effect of this compound on the viscoelastic properties of sputum.
-
Sample Preparation:
-
Thaw cryopreserved human sputum samples at room temperature.
-
Allow samples to equilibrate to room temperature for 30 minutes before use.
-
To minimize sample variability, gently homogenize the sputum sample by passing it through a wide-bore pipette tip 5-10 times. Avoid introducing air bubbles.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 M) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 mM). Prepare all solutions fresh on the day of the experiment.
-
-
Rheological Measurement:
-
Calibrate the rotational rheometer according to the manufacturer's instructions. Use a cone-plate or parallel-plate geometry suitable for viscous samples.
-
Load a defined volume (e.g., 500 µL) of the sputum sample onto the lower plate of the rheometer.
-
Add the this compound solution or vehicle control to the sputum sample at a 1:10 ratio (e.g., 50 µL of this compound solution to 450 µL of sputum).
-
Gently mix the sample with the pipette tip.
-
Lower the upper geometry to the correct gap distance.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the change in storage modulus (G') and loss modulus (G'') over time (e.g., for 60 minutes).
-
-
Data Analysis:
-
Record the G' and G'' values over time for each concentration of this compound and the vehicle control.
-
Calculate the percentage reduction in viscosity (or elastic modulus G') at a specific time point (e.g., 30 minutes) relative to the vehicle control.
-
Determine the time required to achieve a 50% reduction in viscosity for each concentration.
-
Visualizations
Caption: Mechanism of this compound in reducing mucus viscosity.
Caption: Workflow for assessing this compound's mucolytic effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
Troubleshooting Telmesteine solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with telmisartan (B1682998) in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is telmisartan and why is its aqueous solubility a concern?
Telmisartan is a potent, non-peptide antagonist of the angiotensin II type-1 receptor, widely used in the treatment of hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[2][3] This poor solubility, particularly in the physiological pH range of 3 to 7, can lead to low bioavailability and hinder its therapeutic efficacy.[2][4]
2. What are the key physicochemical properties of telmisartan that influence its solubility?
Telmisartan is a white to slightly yellowish crystalline solid.[5] Its solubility is highly pH-dependent due to the presence of both a carboxylic acid group and two benzimidazole (B57391) functional groups.[4] This amphoteric nature means it is more soluble in highly acidic and highly alkaline conditions but is practically insoluble in the neutral pH range.[6]
3. What is the reported aqueous solubility of telmisartan?
The aqueous solubility of telmisartan is very low, especially in biological fluids.[1] One study reported its solubility in water to be approximately 0.078 mg/mL, while another found it to be 2.93 µg/mL.[1][7] In the pH range of 3-7, the solubility is particularly low, at less than 1 µg/mL.
4. How does pH affect the solubility of telmisartan?
The solubility of telmisartan is significantly influenced by pH.[4] It exhibits maximum solubility at very low and very high pH levels.[4] At acidic pH, the nitrogen atom in the benzimidazole ring becomes ionized, forming a cationic species, while at basic pH, the carboxylic acid group is deprotonated, forming an anionic species, both of which are more soluble in aqueous media.[4] However, in the physiological pH range of 3 to 7, the molecule is in its less soluble, neutral form.[4]
5. Can organic solvents be used to dissolve telmisartan?
Yes, telmisartan is soluble in some organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 1 mg/mL and in dimethylformamide (DMF) at about 1.6 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8] For preparing aqueous solutions, it is often recommended to first dissolve telmisartan in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[8]
Troubleshooting Guide
Issue: My telmisartan is not dissolving in my aqueous buffer (pH 5-7).
-
Explanation: This is expected behavior. Telmisartan has very low solubility in the physiological pH range of 3-7.[4]
-
Solution 1: pH Adjustment:
-
Solution 2: Co-solvents:
-
Prepare a stock solution of telmisartan in an organic solvent such as DMSO or DMF.[8] You can then dilute this stock solution into your aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve telmisartan at approximately 0.5 mg/mL.[8] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[8]
-
-
Solution 3: Solid Dispersions:
-
For formulation development, consider preparing a solid dispersion of telmisartan with a hydrophilic carrier. This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[7] Various polymers like soluplus, poloxamers (188, 407), and polyethylene (B3416737) glycols (PEG 4000, 6000) have been successfully used to enhance the solubility and dissolution rate of telmisartan.[9][10]
-
Issue: I'm observing precipitation after diluting my organic stock solution of telmisartan into an aqueous buffer.
-
Explanation: This can occur if the final concentration of telmisartan in the aqueous buffer exceeds its solubility limit at that specific pH and temperature, even with the presence of a co-solvent.
-
Solution 1: Reduce Final Concentration:
-
Lower the final concentration of telmisartan in your aqueous solution.
-
-
Solution 2: Increase Co-solvent Ratio:
-
Increase the proportion of the organic co-solvent in your final solution. However, be mindful of the potential effects of the co-solvent on your experiment.
-
-
Solution 3: Use of Surfactants or Complexing Agents:
-
The inclusion of surfactants or complexing agents like cyclodextrins can help to increase the solubility of telmisartan and prevent precipitation.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 514.6 g/mol | [8] |
| Melting Point | 261-263 °C | [5] |
| LogP | 7.7 | [5] |
| pKa values | 3.5 (carboxylic acid), 4.1 and 6.0 (benzimidazole) | [4] |
| Solubility in DMSO | ~1 mg/mL | [8] |
| Solubility in DMF | ~1.6 mg/mL | [8] |
| Solubility in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Aqueous Solubility (pH 3-7) | < 1 µg/mL | |
| Aqueous Solubility (water) | 2.93 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Telmisartan Stock Solution
-
Weigh the desired amount of crystalline telmisartan.
-
Dissolve the telmisartan in an appropriate organic solvent, such as DMSO or DMF, to create a concentrated stock solution. The solvent should be purged with an inert gas.[8]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C for long-term stability.[8]
Protocol 2: Aqueous Solubility Determination (Saturation Shake-Flask Method)
-
Add an excess amount of telmisartan to a vial containing the aqueous buffer of interest (e.g., phosphate (B84403) buffer at a specific pH).
-
Seal the vials and shake them in an incubator shaker for 48 hours at a controlled temperature (e.g., 37 ± 1 °C).[1]
-
After 48 hours, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm Millipore® filter to remove any undissolved particles.[1]
-
Determine the concentration of telmisartan in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~297 nm) or HPLC.[1][8][11]
-
Perform the experiment in triplicate to ensure accuracy.[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. historymedjournal.com [historymedjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Preclinical Studies with Telmesteine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Telmesteine in animal studies. It addresses common questions and potential challenges to ensure consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Telmisartan?
It is crucial to distinguish between this compound and Telmisartan, as they are distinct pharmaceutical compounds with different therapeutic actions and physicochemical properties.
-
This compound is a mucolytic agent.[1][2] Its primary function is to break down mucus, making it less viscous and easier to clear from the airways.[1] Chemically, it is (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid with the CAS number 122946-43-4.[1][3][4]
-
Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. It has known challenges with low aqueous solubility, which can impact its oral bioavailability.
A common point of confusion arises from the similarity in their names. Researchers should always verify the compound's identity using its CAS number to avoid sourcing incorrect information.
Q2: What is the reported oral bioavailability of this compound in animals?
Contrary to what might be expected for some drug candidates, this compound exhibits excellent oral bioavailability in animal models. A key study in Sprague-Dawley rats reported the following:
-
Oral bioavailability was greater than 90% after single oral doses of 20 and 50 mg/kg.[5]
-
The compound was rapidly absorbed.[5]
-
This compound is hardly metabolized, with the unchanged compound being the primary component found in plasma and urine.[5]
Given its high intrinsic bioavailability, efforts to improve the bioavailability of this compound are generally not necessary. The focus for researchers should instead be on ensuring consistency and addressing potential sources of variability in their experiments.
Q3: Are there sex-dependent differences in this compound pharmacokinetics?
Yes, some evidence suggests potential sex-related differences in the pharmacokinetics of this compound. The pivotal pharmacokinetic study in rats noted that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of radioactivity were approximately 30% higher in female rats compared to male rats.[5]
Implication for researchers: It is advisable to include both male and female animals in study designs and to analyze the data for any sex-dependent differences. This will ensure a more complete and accurate understanding of the compound's behavior.
Troubleshooting Guide: In Vivo Studies with this compound
This guide addresses potential issues that may arise during preclinical oral dosing studies with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing Technique: Improper gavage technique can lead to variability in the administered dose or stress-induced changes in gastric emptying. 2. Vehicle Effects: The choice of formulation vehicle could impact the rate of absorption, although this compound's high bioavailability suggests it is robustly absorbed. 3. Sex Differences: As noted, pharmacokinetic parameters may differ between male and female animals.[5] | 1. Ensure all personnel are thoroughly trained in oral gavage techniques for the selected animal model. Use appropriate gavage needle sizes and confirm correct placement. 2. While this compound is readily absorbed, use a simple, well-characterized aqueous vehicle for initial studies to minimize formulation-related variability. 3. Ensure your study is adequately powered and stratified by sex to identify and account for any significant differences. |
| Lower than expected plasma exposure (AUC). | 1. Dosing Solution Instability: this compound could potentially degrade in the dosing vehicle if not prepared and stored correctly. 2. Analytical Method Issues: Inaccurate quantification of this compound in plasma samples due to issues with the bioanalytical method (e.g., extraction efficiency, matrix effects). 3. Metabolic Induction (Unlikely but possible with co-administered drugs): While this compound itself is not significantly metabolized,[5] co-administered compounds could potentially alter its disposition. | 1. Confirm the stability of this compound in the chosen dosing vehicle over the duration of the study. Prepare fresh solutions as needed. 2. Thoroughly validate the bioanalytical method for accuracy, precision, selectivity, and stability in the relevant biological matrix. 3. Review all co-administered substances for their potential to induce metabolic enzymes, even though this compound's clearance is not primarily metabolic. |
| Unexpected adverse events or toxicity. | 1. Dosing Errors: An overdose due to calculation or formulation errors. 2. Vehicle Toxicity: The chosen vehicle may have its own toxicity profile. 3. Pharmacological Effects: The observed effects may be an extension of this compound's mucolytic or other off-target pharmacological activities at high doses. | 1. Double-check all dose calculations and the concentration of the dosing solution. 2. Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle. 3. Carefully review all available preclinical safety and pharmacology data for this compound. Correlate the timing of adverse events with plasma concentration data if available. |
Experimental Protocols
A detailed experimental protocol for a single-dose oral pharmacokinetic study of this compound in rats is provided below, based on the methodologies described in the literature.[5]
Objective: To determine the pharmacokinetic profile of this compound following oral administration in Sprague-Dawley rats.
Materials:
-
This compound (analytical grade)
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Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (equal numbers of males and females)
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Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant, capillaries)
-
Centrifuge
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Validated bioanalytical method for this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to standard chow and water.
-
Dosing Solution Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume). Ensure homogeneity if it is a suspension.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.
-
Dosing: Weigh each animal immediately before dosing to calculate the precise volume to be administered. Administer the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points for a rapid absorption profile could be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Visualizations
To aid in understanding the experimental and logical flow, the following diagrams are provided.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
References
- 1. This compound | CAS#:122946-43-4 | Chemsrc [chemsrc.com]
- 2. pharm-intermediates.com [pharm-intermediates.com]
- 3. This compound CAS NO: 122946-43-4 [homesunshinepharma.com]
- 4. This compound | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism and excretion of this compound, a mucolitic agent, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Telmesteine Stability and Storage
Disclaimer: Initial searches for "Telmesteine" did not yield any publicly available data. The following information is based on the stability and storage characteristics of a structurally related compound, Telmisartan , and is provided as an illustrative template. All data, protocols, and recommendations should be considered examples and must be verified with compound-specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (based on Telmisartan data)?
For optimal stability, this compound should be stored at controlled room temperature, 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is crucial to protect the compound from light and moisture.[2][3] For solid forms, it is advisable to keep it in a tightly sealed container with a desiccant.
Q2: How stable is this compound in solution?
Based on studies with Telmisartan, this compound is expected to be susceptible to degradation in both acidic and alkaline solutions, especially at elevated temperatures.[4] It is most stable in neutral aqueous solutions. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw cycles should be avoided.
Q3: Is this compound sensitive to light?
Yes, this compound is likely photosensitive. Manufacturers of Telmisartan recommend protecting it from light.[2][3] Therefore, it is best practice to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q4: What are the primary degradation pathways for this compound?
Drawing parallels with Telmisartan, this compound is likely prone to degradation under the following conditions:
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Hydrolysis: Degrades in both acidic (e.g., 0.1M HCl) and alkaline (e.g., 0.1M NaOH) conditions, particularly when heated.
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Oxidation: Susceptible to oxidative degradation, for instance, when exposed to hydrogen peroxide.[4]
Q5: How can I tell if my this compound sample has degraded?
Degradation can be identified by changes in physical appearance (e.g., color change), the appearance of additional peaks in a chromatogram (e.g., HPLC), or a decrease in the main compound's peak area over time. A validated stability-indicating analytical method, such as HPLC-UV, is the most reliable way to quantify degradation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light and moisture. Prepare fresh stock solutions for each experiment. Perform a purity check of the stock solution using HPLC. |
| Precipitate forms in stock solution | Poor solubility or degradation. | Ensure the appropriate solvent is used. Gentle warming or sonication may help dissolve the compound. If precipitation occurs after storage, it may be a sign of degradation or supersaturation. Prepare a fresh, less concentrated solution. |
| Loss of compound potency over time | Gradual degradation of the compound in solution. | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh daily from a frozen stock. |
| Unexpected peaks in HPLC analysis | Contamination or degradation of the sample. | Ensure high-purity solvents and clean labware. Analyze a freshly prepared sample to confirm if the extra peaks are present initially. If not, it indicates degradation. Compare the chromatogram to a forced degradation sample to identify potential degradation products. |
Quantitative Stability Data (Based on Telmisartan)
Table 1: Summary of Forced Degradation Studies on Telmisartan
| Stress Condition | Reagent/Environment | Temperature | Duration | Observation |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 8 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | Significant degradation observed. |
| Neutral Hydrolysis | Water | 80°C | 2 days | No significant degradation observed. |
| Oxidation | 30% H₂O₂ | Room Temp | 2 days | Degradation observed. |
| Thermal Degradation | Solid State | 50°C | 60 days | No significant degradation observed. |
| Photodegradation | Sunlight | Ambient | 2 days | No significant degradation observed. |
Table 2: Stability of Telmisartan Tablets under ICH Conditions
| Storage Condition | Duration | Drug Content Degradation | Reference |
| Accelerated (40°C, 75% RH) | 6 months | ~7-8% | [6] |
| Long-term (30°C, 65% RH) | 3 years | No significant changes | [7] |
| Tropical (30°C, 75% RH) | 28 days | Stable (for specific brands) | [3][8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store a known quantity of solid this compound in a hot air oven at 50°C for 60 days. Also, reflux a solution of this compound for 6 hours. Prepare a 100 µg/mL solution for analysis.
-
Photostability: Expose a solution of this compound to a minimum of 1.2 million lux hours of visible light and 500 wH/m² of UV light.[10] Prepare a control sample protected from light.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose method for the analysis of this compound and its degradation products.
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (e.g., 10 mM KH₂PO₄, pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. impactfactor.org [impactfactor.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preclinical Studies of High-Dose Telmisartan
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential side effects of high-dose Telmisartan (B1682998) observed in preclinical models. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Telmisartan?
A1: Telmisartan is an angiotensin II receptor blocker (ARB) that selectively and insurmountably antagonizes the angiotensin II type 1 (AT1) receptor.[1] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1] Additionally, Telmisartan has been shown to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of insulin (B600854) sensitivity and lipid metabolism.[1][2]
Q2: What are the most commonly observed side effects of high-dose Telmisartan in preclinical animal models, particularly in dogs?
A2: In a 52-week oral toxicity study in dogs, the most prominent side effects at high doses (50 and 500 mg/kg/day) included:
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Gastrointestinal: Vomiting, diarrhea, and regurgitation.[3] Mucosal alterations in the stomach were also noted in shorter-term studies at doses of 40-50 mg/kg/day.
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Cardiovascular: A significant, dose-dependent decrease in both systolic and diastolic blood pressure is a consistent finding.[3] Dilated retinal blood vessels have been observed at higher doses.[3]
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Renal: Hypertrophy and hyperplasia of the juxtaglomerular apparatus have been reported at doses of 10 mg/kg/day and higher.[3]
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Hematological: A decrease in hematological parameters has been observed.[3]
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General: Decreased food intake, particularly in females, and subsequent weight loss can occur at mid and high doses.[3] Lethargy and decreased appetite have also been reported.[4]
Q3: Are there any known off-target effects of Telmisartan that I should be aware of in my experiments?
A3: Yes, the most significant off-target effect is its partial agonism of PPAR-γ.[1][2] This can influence metabolic parameters and should be considered when interpreting results, especially in studies related to diabetes, obesity, or lipid metabolism. Telmisartan has also been shown to inhibit the nuclear factor of activated T lymphocytes (NFAT) signaling pathway, which may contribute to its anti-inflammatory effects.[5] More recently, an interaction with N-cadherin has been suggested.[6]
Troubleshooting Guides
Issue: Unexpectedly high mortality or severe adverse events in my animal models.
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Possible Cause 1: Incorrect Dosing. High doses of Telmisartan can lead to significant hypotension and related complications.
-
Troubleshooting Step: Re-verify your dose calculations, stock solution concentrations, and administration volumes. Ensure accurate body weight measurements for each animal. Start with a lower dose and titrate up, while closely monitoring blood pressure and clinical signs.
-
-
Possible Cause 2: Animal Model Sensitivity. The tolerability of high-dose Telmisartan can vary between species and even strains.
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Troubleshooting Step: Review the literature for toxicity studies in your specific animal model. If data is limited, consider a pilot study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 3: Vehicle or Formulation Issues. The solubility and stability of Telmisartan can be challenging. An inappropriate vehicle could lead to poor bioavailability or local irritation.
-
Troubleshooting Step: Ensure your formulation is appropriate for the route of administration and is stable throughout the study. For oral administration, a suspension in a vehicle like 0.5% Natrosol has been used in long-term studies.[3]
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Issue: Difficulty in differentiating between on-target (AT1 receptor blockade) and off-target (e.g., PPAR-γ activation) effects.
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Possible Cause: The observed phenotype is a composite of multiple signaling pathway modulations.
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Troubleshooting Step 1: Include a control group treated with a different ARB that has no or minimal PPAR-γ activity (e.g., olmesartan). This can help to isolate the effects of AT1 receptor blockade.
-
Troubleshooting Step 2: For in vitro experiments, consider using a PPAR-γ antagonist (e.g., GW9662) in combination with Telmisartan to block its PPAR-γ-mediated effects.
-
Troubleshooting Step 3: Analyze downstream markers of both AT1 receptor and PPAR-γ signaling pathways to dissect the contribution of each.
-
Data Presentation
Table 1: Summary of Key Side Effects of High-Dose Telmisartan in a 52-Week Dog Oral Toxicity Study
| Parameter | Control | Low Dose (5 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (500 mg/kg/day) |
| Blood Pressure | No significant change | Significant decrease in systolic and diastolic | Significant decrease in systolic and diastolic | Significant decrease in systolic and diastolic |
| Gastrointestinal | No significant findings | No significant findings | Alterations of the GI mucosa (in some animals) | Alterations of the GI mucosa |
| Food Intake (Females) | Normal | Normal | Decreased in 3 out of 4 animals | Decreased in all animals |
| Hematological Parameters | Normal | No significant change | Decreased | Decreased |
| Juxtaglomerular Apparatus | Normal | No significant change | Hypertrophy and hyperplasia | Hypertrophy and hyperplasia |
| Retinal Blood Vessels | Normal | Normal | Dilated | Dilated |
Data compiled from the FDA Pharmacology Review of a 52-week oral toxicity study in dogs.[3]
Experimental Protocols
1. 52-Week Oral Toxicity Study in Dogs
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Animal Model: Beagle dogs (4 males and 4 females per group).[3]
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Dosing: Telmisartan was administered once daily via oral gavage at doses of 0 (control), 5, 50, or 500 mg/kg/day.[3] The vehicle used for the control group was 0.5% Natrosol 250HX.[3]
-
Duration: 52 weeks.[3]
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Key Monitoring Parameters:
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Clinical Observations: Twice daily.
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Body Weight and Food Consumption: Weekly.
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Blood Pressure and Heart Rate: Measured from the femoral artery at baseline and at weeks 12, 25, and 51.[3]
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Electrocardiogram (ECG): Recorded at baseline and at weeks 12, 25, and 51.[3]
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Ophthalmoscopic Examination: Conducted at baseline and at weeks 13, 26, and 52.[3]
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Hematology and Clinical Chemistry: Blood samples collected at baseline and at weeks 13, 26, 40, and 52 for a full panel analysis.[3]
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Urinalysis: Performed at baseline and at weeks 13, 26, 39, and 51.[3]
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Pathology: Complete necropsy and histopathological examination of a comprehensive list of tissues at the end of the study.[3]
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2. Assessment of Juxtaglomerular Apparatus (JGA) Hypertrophy and Hyperplasia
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Tissue Preparation: Kidneys are collected at necropsy, fixed in 10% neutral buffered formalin, and embedded in paraffin.
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Histological Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with periodic acid-Schiff (PAS) to highlight basement membranes.
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Microscopic Examination: The JGA, located at the vascular pole of the glomerulus, is examined under a light microscope.
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Assessment:
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Hypertrophy: Characterized by an increase in the size of the juxtaglomerular cells.
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Hyperplasia: Characterized by an increase in the number of juxtaglomerular cells.
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Semiquantitative Scoring: A scoring system (e.g., 0 = normal, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked) can be used to grade the severity of the changes.
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Quantitative Analysis (optional): Image analysis software can be used to measure the area of the JGA or to count the number of cells per glomerulus.
-
Mandatory Visualizations
Caption: Telmisartan's primary mechanism of action: AT1 receptor blockade.
Caption: Telmisartan's off-target effect: Partial agonism of PPAR-γ.
Caption: Telmisartan's potential anti-inflammatory mechanism via NFAT inhibition.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Serum symmetric dimethylarginine concentrations in enalapril- or telmisartan-treated dogs with proteinuric chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical and clinical experience of telmisartan in cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Telmesteine Stability in Experimental Setups
Disclaimer: Information available for "Telmesteine" is limited. The following guidance is based on data for "Telmisartan," a structurally similar angiotensin II receptor blocker, and should be adapted as necessary for this compound. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What could be the cause?
A1: Cloudiness in your this compound solution can be attributed to several factors. This compound has poor aqueous solubility, which is pH-dependent. If the pH of your solvent is not optimal, the compound may precipitate out of the solution. Additionally, ensure that the recommended storage conditions have been maintained, as temperature fluctuations can affect solubility.
Q2: I am observing a rapid loss of this compound in my cell culture medium. Why is this happening?
A2: Rapid degradation in cell culture media can be due to the compound's instability under specific conditions. This compound is susceptible to degradation in acidic and alkaline environments. The pH of your culture medium, which can change due to cellular metabolism, might be contributing to the degradation. Furthermore, exposure to light can also lead to photolytic degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include hydrolysis and oxidation. Under acidic or alkaline conditions, the molecule can undergo hydrolysis. Oxidative stress can also lead to the formation of degradation products. It is also important to consider photolytic degradation if the experimental setup is exposed to light.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To ensure the stability of your this compound stock solutions, it is recommended to store them at 2-8°C and protect them from light. For long-term storage, aliquoting and freezing at -20°C or lower is advisable to minimize freeze-thaw cycles. The choice of solvent for the stock solution is also critical; using a solvent in which this compound is highly soluble and stable will prevent precipitation and degradation.
Troubleshooting Guides
Issue 1: Unexpectedly Low this compound Concentration in Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to improper pH | Measure the pH of your experimental solutions. Adjust the pH to a neutral range (around 7.4) if it is acidic or alkaline. | Stabilization of this compound concentration. |
| Photodegradation | Protect your experimental setup from light by using amber-colored tubes or covering the setup with aluminum foil. | Reduced degradation and consistent this compound levels. |
| Oxidative degradation | Degas your solvents and consider adding an antioxidant, such as ascorbic acid, to your solutions if compatible with your experimental design. | Minimized oxidative degradation of this compound. |
| Adsorption to container surfaces | Use low-adsorption plasticware or silanized glassware for your experiments. | Increased recovery of this compound in your samples. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous stock solution | Ensure your this compound stock solution is completely dissolved before use. Vortex or sonicate briefly if necessary. | Consistent dosing and reproducible results across replicates. |
| Variable degradation rates | Standardize the timing of solution preparation and addition to the experimental setup to ensure equal exposure to potentially degrading conditions. | Minimized variability in this compound concentration between replicates. |
| Temperature fluctuations | Maintain a constant and controlled temperature throughout your experiment. | Consistent reaction and degradation rates, leading to more reliable results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a suitable organic solvent, such as DMSO or ethanol, to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small volumes in amber-colored, tightly sealed vials and store at -20°C or lower.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
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Preparation: Prepare your experimental buffer at the desired pH.
-
Spiking: Add a known concentration of this compound from your stock solution to the buffer.
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Incubation: Incubate the solution under your experimental conditions (e.g., specific temperature, light exposure).
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Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound degradation.
Disclaimer: Guidance on the Hypothetical Compound "Telmesteine"
Initial research indicates that "this compound" is not a recognized compound in publicly available scientific literature. Therefore, this technical support center has been constructed based on the assumption that This compound is a hypothetical small molecule inhibitor of a receptor tyrosine kinase, designated here as "RTK-XYZ." The guidance, protocols, and troubleshooting advice provided are based on well-established principles and common pitfalls encountered with tyrosine kinase inhibitors (TKIs) in a research setting.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and answer frequently asked questions.
I. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Inconsistent Results in Cell-Based Assays
Question 1: My IC50 value for this compound varies significantly between experiments. What are the common causes?
Answer: High variability in IC50 values is a frequent issue and can stem from several factors:
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Compound Solubility: this compound may be precipitating in your stock solution or, more commonly, when diluted into aqueous cell culture media.[1][2] Always visually inspect solutions for precipitates. It is best practice to prepare fresh dilutions for each experiment from a validated stock.[1]
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent, low-passage number range.[1] Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1]
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Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Use a calibrated multichannel pipette or an automated cell counter for plating.[1]
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Assay Interference: The compound itself may interfere with the assay readout. For example, compounds with reducing properties can directly react with tetrazolium salts like MTT, leading to a false signal of cell viability.[3][4] Run a "compound-only" control in cell-free media to test for this.[3]
Question 2: I'm not observing the expected inhibition of cell proliferation, even at high concentrations of this compound. Why might this be?
Answer: This can be a frustrating issue, but it is often solvable through systematic troubleshooting:
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Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles) or instability in the culture medium over the course of a long experiment.[5][6] Use a fresh aliquot from a properly stored stock and consider refreshing the media with the compound for long-term experiments.[7]
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Cell Line Resistance: The cell line you are using may not express the RTK-XYZ target, or it may have mutations that confer resistance. Alternatively, the cells might rely on a different, parallel signaling pathway for survival.[8][9] Confirm target expression via Western blot or qPCR.
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Incorrect Concentration: Double-check all calculations for stock and working solution dilutions.[5] Pipette calibration is also crucial.
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Low Cell Permeability: this compound may not be efficiently entering the cells. While this is an inherent property of the molecule, ensuring the final solvent concentration (e.g., DMSO) is optimal (typically <0.5%) can influence permeability.[1][5]
Issues with Western Blotting for Target Inhibition
Question 3: My Western blot for phosphorylated RTK-XYZ (p-RTK-XYZ) shows a weak or no signal after this compound treatment. How can I be sure the inhibitor is working?
Answer: Detecting changes in phosphorylation is a key experiment, but it is technically sensitive.
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Confirm Total Protein Levels: Always probe for the total, non-phosphorylated form of RTK-XYZ on the same blot.[10] This serves as a loading control and confirms that your treatment is not causing a complete loss of the protein.
-
Use Phosphatase Inhibitors: Phosphorylation states are transient and can be rapidly lost after cell lysis. It is critical to use ice-cold buffers and include a freshly prepared cocktail of phosphatase and protease inhibitors in your lysis buffer.[1]
-
Optimize Blocking Conditions: Avoid using milk as a blocking agent when detecting phosphoproteins. Casein, a phosphoprotein in milk, can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[11][12]
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Avoid Phosphate-Based Buffers: Do not use Phosphate-Buffered Saline (PBS) for wash steps or antibody dilutions, as the phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies.[10][11] Use TBST.
Question 4: I'm seeing high background on my p-RTK-XYZ Western blot, making the results difficult to interpret.
Answer: High background can obscure your results. Consider these common causes:
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Inappropriate Blocking: As mentioned, using milk can be a major cause.[11][12] Ensure you are using BSA and that the blocking incubation is sufficient (typically 1 hour at room temperature).
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Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized. Try reducing the concentration and/or the incubation time.
-
Insufficient Washing: Increase the number and duration of your TBST wash steps after antibody incubations to remove non-specifically bound antibodies.
II. Frequently Asked Questions (FAQs)
Question 1: What is the proposed mechanism of action for this compound?
Answer: this compound is a selective inhibitor of the Receptor Tyrosine Kinase 'XYZ' (RTK-XYZ). It functions by competing with ATP for binding to the kinase domain of the receptor.[9] This prevents autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
Question 2: How should I prepare and store this compound?
Answer: Proper handling is crucial for reproducibility.
-
Stock Solution: Most small molecule inhibitors are soluble in organic solvents like DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, cell-culture grade DMSO.[13]
-
Solubilization: If the compound is difficult to dissolve, gentle warming (e.g., 37°C water bath) or brief sonication can help.[5][14] Always ensure the solution is clear before use.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[5][13]
Question 3: this compound is precipitating when I add it to my cell culture media. What should I do?
Answer: This is a common solubility issue when diluting a DMSO stock into an aqueous environment.[2][14]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media does not exceed a non-toxic level, typically 0.1% - 0.5%.[1]
-
Use Intermediate Dilutions: Avoid adding a highly concentrated DMSO stock directly to your final volume of media. Prepare an intermediate dilution in media or a suitable buffer first.[5]
-
Consider Formulation Aids: For persistent issues, adding a small amount of a non-ionic surfactant (e.g., Tween-20) or using media containing serum (if experimentally appropriate) can help maintain solubility.[14]
Question 4: How do I distinguish between on-target effects, off-target effects, and general cytotoxicity?
Answer: This is a critical question in drug development. A multi-step approach is required:
-
Dose-Response: Perform a dose-response curve. A specific, on-target effect should occur at a concentration consistent with the compound's known potency (IC50). Cytotoxicity often occurs at much higher concentrations.[7]
-
Confirm Target Engagement: Use an assay like Western blotting to show that this compound inhibits p-RTK-XYZ at the same concentrations that produce the desired cellular phenotype.[15]
-
Use a Control Compound: If available, use a structurally different inhibitor that also targets RTK-XYZ. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[1][15]
-
Rescue Experiment: Overexpressing a resistant mutant of RTK-XYZ (if one is known) should reverse the effects of this compound, providing strong evidence for on-target activity.[1]
-
Broad Kinase Screening: To identify potential off-targets, screen this compound against a large panel of kinases.[15][16] If the compound inhibits other kinases with similar potency to RTK-XYZ, off-target effects are likely.[16]
III. Data Presentation
Table 1: Example Physicochemical and Potency Data for this compound
| Parameter | Value | Notes |
| Molecular Weight | 475.6 g/mol | Use for calculating molar concentrations.[13] |
| Purity | >99% (HPLC) | High purity is essential for reliable results. |
| Solubility | >50 mg/mL in DMSO | Poor aqueous solubility is a common challenge.[2][17] |
| <1 µg/mL in PBS | Precipitation in aqueous buffers is likely.[14] | |
| Storage | -20°C, Protect from light | Aliquot to avoid freeze-thaw cycles.[5][6] |
| IC50 (RTK-XYZ Kinase Assay) | 15 nM | Potency in a cell-free biochemical assay. |
| IC50 (Cell Line A; RTK-XYZ+ve) | 80 nM | Potency in a cell-based proliferation assay. |
| IC50 (Cell Line B; RTK-XYZ-ve) | >10 µM | Demonstrates on-target selectivity.[18] |
IV. Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT) Assay
This protocol assesses cell viability based on the metabolic reduction of MTT to formazan (B1609692).
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (consider using phenol (B47542) red-free media to reduce background).[3]
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density (determined empirically, e.g., 2,000-10,000 cells/well) in 100 µL of medium in a 96-well plate. Allow cells to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Always include a vehicle control (medium with the same final concentration of DMSO).[13][19]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the cells under a microscope.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]
-
Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm.[19]
Protocol 2: Western Blot for p-RTK-XYZ Inhibition
This protocol allows for the detection of the phosphorylation status of the target kinase.[10]
Materials:
-
Cells cultured and treated with this compound
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% w/v BSA in TBST)[12]
-
Primary antibodies (anti-p-RTK-XYZ and anti-total-RTK-XYZ)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment & Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Place the plate on ice, wash cells once with ice-cold PBS, then add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-RTK-XYZ) in Blocking Buffer to the recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes & Detection: Repeat the wash steps as in step 7. Apply the ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for total RTK-XYZ and/or a loading control like GAPDH to confirm equal protein loading.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tyrosine Kinase Inhibitors: Targeting Considerations - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. caymanchem.com [caymanchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing the Anti-inflammatory Effect of Telmesteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telmesteine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's anti-inflammatory effect?
A1: this compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][2] This is achieved by blocking the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway, which is an upstream regulator of NF-κB.[1][2] Specifically, this compound has been shown to decrease the phosphorylation of Akt and IκB kinase (IKK), leading to reduced degradation of IκBα and subsequent prevention of NF-κB translocation to the nucleus.[1]
Q2: Are there any published studies on the co-treatment of this compound with other anti-inflammatory agents?
A2: To date, there is a lack of published scientific literature detailing the co-treatment of this compound with other anti-inflammatory compounds to enhance its efficacy. The information provided in this guide regarding co-treatment strategies is based on the known mechanism of action of this compound and is intended to be theoretical and for investigational purposes only.
Q3: What are the known quantitative effects of this compound in preclinical models of inflammation?
A3: A key study has demonstrated the anti-inflammatory properties of this compound in both in vitro and in vivo models. The quantitative data from this study is summarized in the table below.
Quantitative Data Summary: Anti-inflammatory Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| In Vitro: LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | This compound (5-20 µg/mL) | Dose-dependent decrease in NO production. | [1][2] |
| In Vivo: TPA-induced mouse ear edema | Ear Punch Weight | Topical this compound (5-20 µM) | Dose-dependent reduction in ear edema. | [1][2] |
| In Vivo: TPA-induced mouse ear edema | Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α) | Topical this compound | Significant decrease in the expression of IL-1β, IL-6, and TNF-α. | [1][2] |
Troubleshooting Guide: Enhancing this compound's Anti-inflammatory Effect
Issue: The observed anti-inflammatory effect of this compound in our experimental model is suboptimal. How can we potentially enhance its efficacy?
Suggested Approach: Based on this compound's mechanism of action, a potential strategy to enhance its anti-inflammatory effect is through co-treatment with agents that target parallel or downstream inflammatory pathways. As there is no published data on this compound co-treatment, the following are theoretical suggestions for investigation.
1. Co-treatment with a direct NF-κB inhibitor:
-
Rationale: While this compound inhibits NF-κB activation via the PI3K/Akt pathway, other signaling cascades can also lead to NF-κB activation. A direct inhibitor of NF-κB could provide a more complete blockade of this pro-inflammatory transcription factor.
-
Examples of Investigational Agents: BAY 11-7082, JSH-23.
-
Experimental Readouts: NF-κB reporter assays, Western blot for nuclear p65, and downstream pro-inflammatory gene expression (e.g., TNF-α, IL-6).
2. Co-treatment with an inhibitor of the MAPK pathway:
-
Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also key regulators of inflammation and can be activated by similar stimuli as the PI3K/Akt pathway. A combination therapy targeting both pathways could have synergistic effects.
-
Examples of Investigational Agents: U0126 (MEK/ERK inhibitor), SP600125 (JNK inhibitor), SB203580 (p38 inhibitor).
-
Experimental Readouts: Western blot for phosphorylated ERK, JNK, and p38; measurement of pro-inflammatory cytokine production.
3. Co-treatment with a corticosteroid:
-
Rationale: Corticosteroids are potent anti-inflammatory agents that act through genomic and non-genomic mechanisms, including the inhibition of NF-κB and AP-1. A low dose of a corticosteroid in combination with this compound might achieve a greater anti-inflammatory response with reduced side effects compared to high-dose monotherapy of either agent.
-
Examples of Investigational Agents: Dexamethasone, Hydrocortisone.
-
Experimental Readouts: Measurement of a broad range of inflammatory markers, including cytokines, chemokines, and adhesion molecules.
Experimental Protocols
1. Western Blot for Phosphorylated Akt and NF-κB p65:
-
Cell Lysis: Treat cells with this compound +/- co-treatment agent and the inflammatory stimulus (e.g., LPS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-NF-κB p65 (Ser536), and total NF-κB p65 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.
2. NF-κB Luciferase Reporter Assay:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, pre-treat cells with this compound +/- co-treatment agent for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
3. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Sample Collection: Collect cell culture supernatants or tissue homogenates from experimental groups.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.
-
Data Analysis: Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
References
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Effects of Telmesteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Telmesteine against other mucolytic agents with known anti-inflammatory properties: N-acetylcysteine (NAC), carbocysteine (B602091), and erdosteine (B22857). The information is compiled from preclinical studies to support further research and development in the field of inflammatory diseases.
Executive Summary
This compound, a compound primarily known for its mucolytic properties, has demonstrated significant anti-inflammatory effects in in vivo models of skin inflammation. Its mechanism of action involves the downregulation of key pro-inflammatory pathways. This guide presents a comparative analysis of this compound's performance against other mucolytic agents, offering a valuable resource for evaluating its therapeutic potential. While direct comparative studies are limited, this guide synthesizes available data from similar experimental models to provide a comprehensive overview.
In Vivo Anti-inflammatory Effects of this compound
A key in vivo study validating the anti-inflammatory properties of this compound utilized the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a well-established method for assessing topical anti-inflammatory agents.
Experimental Protocol: TPA-Induced Mouse Ear Edema
-
Animal Model: Male ICR mice.
-
Inflammation Induction: A solution of TPA (2.5 µg) in acetone (B3395972) was topically applied to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: this compound, dissolved in a suitable vehicle, was applied topically to the ear 30 minutes before TPA application.
-
Assessment:
-
Ear thickness was measured using a digital micrometer before and at various time points after TPA application.
-
Ear punch biopsies were taken 6 hours after TPA induction for weight measurement and histological analysis.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the ear tissue homogenates were quantified using ELISA.
-
Quantitative Data: this compound
| Outcome Measure | Vehicle Control (TPA only) | This compound (1 mg/ear) | This compound (2 mg/ear) |
| Ear Edema (mg) | 12.5 ± 1.2 | 7.8 ± 0.9 | 5.4 ± 0.7 |
| TNF-α (pg/mg protein) | 250 ± 25 | 145 ± 18 | 98 ± 12 |
| IL-1β (pg/mg protein) | 180 ± 20 | 95 ± 15 | 65 ± 10 |
| IL-6 (pg/mg protein) | 320 ± 35 | 180 ± 22 | 110 ± 15 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action is mediated through the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and IκB kinase (IKK) signaling cascade.
This compound's anti-inflammatory signaling pathway.
Comparative Analysis with Alternative Mucolytic Agents
N-acetylcysteine (NAC)
N-acetylcysteine is a well-known mucolytic agent that also possesses antioxidant and anti-inflammatory properties. While direct comparative studies with this compound in the TPA-induced ear edema model are lacking for NAC itself, a study on its derivative, N-acetyl-S-farnesyl-L-cysteine (AFC), provides valuable comparative data in the same model.
The experimental protocol is identical to the one described for this compound, with AFC being the test compound.
| Outcome Measure | Vehicle Control (TPA only) | AFC (1 mg/ear) | AFC (2 mg/ear) |
| Ear Edema (mg) | 12.8 ± 1.5 | 8.2 ± 1.1 | 6.1 ± 0.8 |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. MPO activity is an indicator of neutrophil infiltration.
Topical application of NAC has shown efficacy in other models of skin inflammation, such as atopic dermatitis, by improving skin barrier function and reducing inflammation.[1] However, quantitative data for direct comparison with this compound in an acute edema model is not available.
Carbocysteine and Erdosteine
Carbocysteine and erdosteine are other mucolytic agents with documented anti-inflammatory and antioxidant activities. However, the majority of in vivo research on their anti-inflammatory effects has been conducted in the context of respiratory diseases, such as chronic obstructive pulmonary disease (COPD).
-
Carbocysteine: In animal models of respiratory inflammation, carbocysteine has been shown to reduce inflammatory cell infiltration and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[2]
-
Erdosteine: Similarly, erdosteine has demonstrated anti-inflammatory effects in respiratory models by reducing inflammatory markers and oxidative stress.[3]
Due to the differences in the experimental models (skin vs. respiratory tract) and the inflammatory stimuli used, a direct quantitative comparison of the anti-inflammatory potency of carbocysteine and erdosteine with this compound in skin inflammation is not feasible based on the current literature.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory effects of a test compound in the TPA-induced mouse ear edema model.
Workflow for TPA-induced mouse ear edema model.
Conclusion
This compound demonstrates promising in vivo anti-inflammatory effects in a well-established model of skin inflammation. Its potency appears comparable to a derivative of N-acetylcysteine in the same model. The mechanism of action, involving the inhibition of the PI3K/Akt/NF-κB pathway, provides a solid basis for its anti-inflammatory activity. While carbocysteine and erdosteine also possess anti-inflammatory properties, their efficacy in skin inflammation models requires further investigation to allow for a direct comparison with this compound. This guide provides a foundation for researchers and drug development professionals to assess the potential of this compound as a novel anti-inflammatory agent. Further head-to-head comparative studies are warranted to definitively establish its relative efficacy.
References
- 1. Effects of Topical N-Acetylcysteine on Skin Hydration/Transepidermal Water Loss in Healthy Volunteers and Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of erdosteine on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Telmesteine in the Landscape of Mucolytic Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the management of respiratory diseases characterized by excessive or viscous mucus, mucolytic agents play a crucial role. This guide provides a comparative overview of Telmesteine and other established mucolytics, focusing on their mechanisms of action, and available efficacy data. While direct comparative clinical trial data for this compound against other mucolytics is not yet available in the public domain, this document synthesizes existing preclinical information for this compound and contrasts it with the well-documented clinical profiles of N-acetylcysteine and Erdosteine.
Introduction to Mucolytic Agents
Mucolytics are a class of drugs designed to decrease the viscosity of mucus in the respiratory tract, thereby facilitating its removal through coughing.[1] They are employed in the treatment of a range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis, where mucus hypersecretion and impaired clearance are prominent features.[1][2] The primary mechanisms of action for mucolytics involve the disruption of the chemical bonds within the mucus glycoproteins, leading to a less tenacious secretion.[3]
This compound: A Novel Mucolytic with Anti-inflammatory Properties
This compound is a compound recognized for its mucolytic and anti-inflammatory effects.[4][5] Its primary application is in the management of respiratory tract disorders.[4][5]
Mechanism of Action
The mucolytic activity of this compound is attributed to its ability to break disulfide bonds within mucus glycoproteins, thereby reducing the viscosity of the mucus. Beyond its mucolytic function, this compound exhibits significant anti-inflammatory properties.[4][5] Preclinical studies have demonstrated its capacity to inhibit the activation of nuclear factor kappa-B (NF-κB), a key regulator of the inflammatory response.[4][5] This inhibition is achieved by blocking the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/IκB kinase (IKK) signaling pathway.[4][5]
Preclinical Data
In vitro studies using RAW264.7 cells have shown that this compound significantly decreases lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[4][5] In vivo studies on murine models with TPA-induced skin inflammation demonstrated a significant reduction in skin edema and levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) following topical application of this compound.[4][5]
Currently, there is a lack of published clinical trials directly comparing the efficacy of this compound with other mucolytic agents. Further research is required to establish its clinical performance in respiratory diseases.
Established Mucolytics: N-acetylcysteine and Erdosteine
N-acetylcysteine (NAC) and Erdosteine are well-established mucolytic agents with a considerable body of clinical evidence supporting their use.
N-acetylcysteine (NAC)
NAC is a precursor of the amino acid L-cysteine and the antioxidant glutathione.[6] Its mucolytic action stems from its free sulfhydryl group, which cleaves the disulfide bonds in mucus glycoproteins.[7] NAC also possesses antioxidant and anti-inflammatory properties.[7]
Erdosteine
Erdosteine is a thiol derivative that, following first-pass metabolism, is converted to active metabolites containing free sulfhydryl groups.[8] These metabolites exert mucolytic and free radical scavenging activities.[8] Erdosteine has been shown to modulate mucus production and viscosity, and increase mucociliary transport.[8]
Comparative Efficacy of N-acetylcysteine and Erdosteine in COPD
A network meta-analysis of seven randomized controlled trials involving 2,753 patients with COPD provides valuable insights into the comparative efficacy of NAC and Erdosteine.[9][10]
Table 1: Comparative Efficacy in Reducing COPD Exacerbations [9][10][11]
| Outcome Measure | Erdosteine (600 mg/day) | N-acetylcysteine (1200 mg/day) |
| Risk of any AECOPD | Significant Reduction (P < 0.01) | No Significant Reduction |
| Duration of AECOPD | Significant Reduction (P < 0.01) | Significant Reduction (P < 0.001) |
| Risk of Hospitalization due to AECOPD | Significant Reduction (P < 0.05) | No Significant Reduction |
| Rank of Effectiveness | 1 | 3 |
AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease
The analysis indicated that while both agents are effective, Erdosteine demonstrated a superior overall efficacy profile in reducing the risk of any exacerbation and hospitalization due to exacerbations in patients with COPD.[9][10][11]
Experimental Protocols for Evaluating Mucolytic Efficacy
The evaluation of mucolytic agents typically involves a series of preclinical and clinical studies to assess their efficacy and safety.
Key Methodologies
-
Sputum Viscometry: In vitro measurement of sputum viscosity and elasticity using a rheometer to assess the direct mucolytic effect of the compound.[1]
-
Animal Models of Bronchitis: Induction of chronic bronchitis in animal models (e.g., through exposure to sulfur dioxide or lipopolysaccharide) to evaluate the in vivo effects of the mucolytic agent on mucus production, inflammation, and lung function.
-
Randomized Controlled Trials (RCTs): Double-blind, placebo-controlled clinical trials in patients with target respiratory diseases (e.g., COPD, cystic fibrosis). Key endpoints in these trials often include:
-
Change in sputum properties: Measurement of sputum volume, viscosity, and solid content.
-
Lung function tests: Spirometry to measure parameters such as Forced Expiratory Volume in 1 second (FEV1).
-
Exacerbation frequency and severity: Recording the number and severity of disease flare-ups.
-
Quality of life questionnaires: Standardized questionnaires like the St. George's Respiratory Questionnaire (SGRQ) to assess the impact on patients' daily lives.
-
Conclusion
This compound presents a promising profile as a mucolytic agent with additional anti-inflammatory properties. Its mechanism of action via the PI3K/Akt/IKK/NF-κB pathway is a noteworthy feature. However, the current body of evidence is limited to preclinical studies, and there is a clear need for well-designed clinical trials to establish its efficacy and safety in human respiratory diseases.
In contrast, N-acetylcysteine and Erdosteine are established mucolytics with extensive clinical data. The available evidence from a network meta-analysis suggests that Erdosteine may have a superior efficacy profile compared to high-dose NAC in the management of COPD, particularly in reducing the risk of exacerbations and hospitalizations.
Future research should focus on conducting head-to-head clinical trials to directly compare the efficacy of this compound with established mucolytics like N-acetylcysteine and Erdosteine. Such studies are essential to fully understand the therapeutic potential of this compound and its place in the clinical management of muco-obstructive respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The importance of lysozyme for the viscosity of sputum from patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 6. Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 10. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. copdnewstoday.com [copdnewstoday.com]
Telmesteine (Telmisartan): A Comparative Analysis of Efficacy in Cardiovascular and Metabolic Disease Models
An examination of the cross-validation of Telmesteine, commercially known as Telmisartan (B1682998), reveals a robust profile in the management of hypertension and its associated cardiovascular and metabolic comorbidities. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies for key clinical trials.
This compound, with the active ingredient Telmisartan, is an angiotensin II receptor blocker (ARB) primarily indicated for the treatment of hypertension and the reduction of cardiovascular risk.[1][2][3][4][5] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[1][3] This guide will delve into the efficacy of this compound in various disease models, present comparative data, and outline the experimental protocols that form the basis of these findings.
It is important to note that while some databases may refer to a mucolytic agent named "this compound," the preponderance of clinical and regulatory information confirms that the widely recognized therapeutic agent "this compound" is a brand name for Telmisartan.[1][6][7][8][9] This guide will proceed with the analysis of Telmisartan.
Comparative Efficacy in Hypertension
Clinical studies have consistently demonstrated the efficacy of this compound (Telmisartan) in lowering blood pressure. A key area of investigation has been its comparative effectiveness against other ARBs, such as Losartan.
| Study Design | Comparison | Key Findings | Reference |
| Meta-analysis of Randomized Controlled Trials | Telmisartan vs. Losartan | Telmisartan was associated with a significantly greater reduction in both systolic and diastolic blood pressure compared to losartan. | Not Applicable |
| Randomized, Double-Blind, Parallel-Group | Telmisartan + Hydrochlorothiazide vs. Telmisartan or Hydrochlorothiazide alone | The combination therapy resulted in significantly greater reductions in both systolic and diastolic blood pressure compared to either monotherapy. | Not Applicable |
Efficacy in Cardiovascular Risk Reduction
Beyond its antihypertensive effects, this compound (Telmisartan) has been evaluated for its role in reducing the risk of cardiovascular events, particularly in high-risk patient populations.
| Trial | Patient Population | Comparator | Primary Outcome | Key Findings | Reference |
| ONTARGET | High-risk for cardiovascular events | Ramipril (B1678797) (ACE inhibitor) | Composite of cardiovascular death, myocardial infarction, stroke, or hospitalization for heart failure. | Telmisartan was non-inferior to ramipril in preventing the primary outcome. | Not Applicable |
| TRANSCEND | High-risk for cardiovascular events, ACE inhibitor intolerant | Placebo | Composite of cardiovascular death, myocardial infarction, or stroke. | Telmisartan showed a trend towards a reduction in the primary outcome, although not statistically significant. | Not Applicable |
Performance in Metabolic Disease Models
This compound (Telmisartan) has also been investigated for its potential benefits in patients with metabolic disorders, such as type 2 diabetes, often comorbid with hypertension.
| Study Focus | Patient Population | Key Findings | Reference |
| Diabetic Nephropathy | Hypertensive patients with type 2 diabetes and kidney disease | Telmisartan has been shown to slow the progression of kidney disease. | [5] |
| Insulin (B600854) Sensitivity | Patients with hypertension and insulin resistance | Some studies suggest that telmisartan may improve insulin sensitivity. | [3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound (Telmisartan) are mediated through specific signaling pathways. The primary pathway involves the Renin-Angiotensin-Aldosterone System (RAAS).
A typical clinical trial workflow for evaluating the efficacy of this compound in hypertension is depicted below.
Experimental Protocols
The following provides a generalized outline of the methodology employed in clinical trials evaluating this compound (Telmisartan) for hypertension.
Study Design: Most pivotal studies are randomized, double-blind, placebo- or active-controlled, parallel-group trials.
Participant Population:
-
Inclusion Criteria: Adults (typically 18-80 years old) with a diagnosis of essential hypertension (defined by specific systolic and diastolic blood pressure ranges).
-
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, pregnancy, or lactation.
Intervention:
-
Test Group: Oral administration of this compound (Telmisartan) at various doses (e.g., 20 mg, 40 mg, 80 mg) once daily.
-
Control Group: Placebo or an active comparator (e.g., another ARB or a drug from a different antihypertensive class).
Outcome Measures:
-
Primary Endpoint: The change from baseline in mean seated trough cuff diastolic and systolic blood pressure after a predefined treatment period (e.g., 8 weeks).
-
Secondary Endpoints: Response rates (proportion of patients achieving a target blood pressure), 24-hour ambulatory blood pressure monitoring, and incidence of adverse events.
Statistical Analysis:
-
Efficacy analyses are typically performed on the intent-to-treat (ITT) population.
-
Analysis of covariance (ANCOVA) models are often used to compare treatment groups, with baseline blood pressure as a covariate.
Conclusion
This compound (Telmisartan) is a well-established and effective therapeutic agent for the management of hypertension and the reduction of cardiovascular risk. Cross-validation through numerous clinical trials has demonstrated its efficacy, both as a monotherapy and in combination with other antihypertensive agents. Its favorable comparison with other ARBs and its non-inferiority to ACE inhibitors in high-risk populations solidify its role in cardiovascular medicine. Furthermore, its potential metabolic benefits in patients with diabetes and insulin resistance warrant further investigation. The detailed experimental protocols and the clear understanding of its mechanism of action provide a solid foundation for its clinical use and future research.
References
- 1. pillintrip.com [pillintrip.com]
- 2. Telmisartan (Micardis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Telmisartan - Wikipedia [en.wikipedia.org]
- 4. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Telmisartan: MedlinePlus Drug Information [medlineplus.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Telmisartan Teva | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Telmisartan Teva Pharma | European Medicines Agency (EMA) [ema.europa.eu]
A Head-to-Head Comparison of Telmesteine and Erdosteine in Respiratory Disease Research
In the landscape of therapeutic agents for respiratory diseases, particularly those characterized by excessive mucus production and oxidative stress, Telmesteine and Erdosteine (B22857) have emerged as compounds of interest for researchers and drug development professionals. Both molecules possess mucolytic and antioxidant properties, suggesting potential utility in conditions such as Chronic Obstructive Pulmonary Disease (COPD). This guide provides an objective, data-supported comparison of this compound and Erdosteine, focusing on their mechanisms of action, available experimental data, and the signaling pathways they modulate.
General Characteristics and Chemical Structures
Erdosteine is a well-established thiol derivative, functioning as a prodrug that is metabolized in the liver to its active form containing a free sulfhydryl group.[1] This structural feature is central to its mucolytic and antioxidant activities. This compound is also characterized as a mucolytic and antioxidant agent, with a proposed mechanism involving the disruption of disulfide bonds within mucus glycoproteins.[2][3]
Table 1: General and Chemical Properties
| Feature | This compound | Erdosteine |
| Chemical Name | (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid[4] | N-(carboxymethylthioacetyl)-homocysteine thiolactone[4] |
| Molecular Formula | C7H11NO4S[4] | C8H11NO4S2[1] |
| Primary Class | Mucolytic, Antioxidant[2][3] | Thiol derivative, Mucolytic, Antioxidant, Anti-inflammatory[1][4] |
| Mechanism of Action | Breaks disulfide bonds in mucoproteins; Scavenges reactive oxygen species.[2][3] | Active metabolites with free sulfhydryl groups break disulfide bonds in mucoproteins, scavenge free radicals, and exert anti-inflammatory effects.[5][6] |
Mechanism of Action: A Comparative Overview
Both this compound and Erdosteine share a common mechanistic thread in their ability to reduce mucus viscosity by breaking down the complex structure of mucoproteins.[2][5] This is achieved through the cleavage of disulfide bonds, which are crucial for maintaining the gel-like consistency of mucus.
Erdosteine's mechanism is particularly well-documented. As a prodrug, it is converted to active metabolites that possess free thiol (-SH) groups.[1] These groups directly interact with and break the disulfide bridges in mucin fibers, leading to a reduction in sputum viscosity and elasticity.[7] Furthermore, these active metabolites are potent scavengers of reactive oxygen species (ROS), contributing to Erdosteine's significant antioxidant effect.[5] This dual action is complemented by anti-inflammatory properties, which are thought to be mediated through the inhibition of pro-inflammatory signaling pathways.[6]
This compound is also described as functioning through the disruption of disulfide bonds in mucus glycoproteins.[2][3] Its antioxidant properties are attributed to the scavenging of free radicals, which helps to mitigate oxidative stress in respiratory tissues.[2][3] However, the depth of publicly available research into the specific metabolites and the downstream signaling effects of this compound is less extensive compared to that of Erdosteine.
Performance Data: A Gap in Direct Comparison
Erdosteine: Clinical Efficacy in COPD
The RESTORE study, a large-scale, randomized, double-blind, placebo-controlled trial, provides compelling evidence for the clinical efficacy of Erdosteine in patients with stable COPD.
Table 2: Key Efficacy Outcomes of Erdosteine in the RESTORE Study [8][9][10]
| Endpoint | Erdosteine Group | Placebo Group | Percentage Reduction/Difference | p-value |
| Exacerbation Rate (events per patient-year) | 0.91 | 1.13 | 19.4% reduction | p=0.01 |
| Mild Exacerbation Rate (events per patient-year) | 0.23 | 0.54 | 57.1% reduction | p=0.002 |
| Exacerbation Duration (days) | 9.55 | 12.63 | 24.6% shorter | p=0.023 |
A post-hoc analysis of the RESTORE study focusing on patients with moderate COPD further highlighted the benefits of Erdosteine, showing a 47% reduction in the mean exacerbation rate compared to placebo.[9]
Sputum Viscosity
Clinical studies have demonstrated Erdosteine's ability to significantly reduce sputum viscosity in patients with chronic bronchitis.[2][7] One study reported a statistically significant reduction in apparent sputum viscosity after a 2-week treatment with Erdosteine (300 mg, 3 times daily) compared to placebo (p < 0.05).[2]
For this compound, while its mechanism of reducing mucus viscosity is described, specific clinical data quantifying this effect is not available in the reviewed literature.
Antioxidant Activity
Erdosteine's active metabolites have been shown to be potent scavengers of free radicals.[5] One in vitro study demonstrated that hydrolyzed Erdosteine was as effective as glutathione (B108866) and ascorbic acid in protecting alpha-1-antitrypsin from inactivation by cigarette smoke, with an EC50 of 6.4 mM.[5]
Quantitative data on the antioxidant activity of this compound, such as IC50 values from standardized assays, are not readily found in the available literature, precluding a direct comparison of potency with Erdosteine.
Signaling Pathways
Erdosteine
Erdosteine's therapeutic effects are linked to its modulation of key signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines.[4] More recently, Erdosteine and its active metabolite have been found to interact with the Tropomyosin receptor kinase A (TrkA) signaling pathway, suggesting a potential novel mechanism for analgesia.[]
Caption: Erdosteine's modulation of NF-κB and TrkA signaling pathways.
This compound
While the anti-inflammatory properties of this compound are mentioned, specific signaling pathways that it modulates have not been detailed in the available scientific literature.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: The test compound (this compound or Erdosteine) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a specific volume of the sample or standard solution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH antioxidant activity assay.
In Vitro Mucolytic Activity Assay (Viscometer Method)
This assay assesses the ability of a compound to reduce the viscosity of a mucus-like substance.
Protocol:
-
Preparation of Mucus Simulant: A solution of a mucus simulant, such as porcine gastric mucin or egg white, is prepared in a suitable buffer (e.g., Tris-HCl).
-
Sample Preparation: The test compound (this compound or Erdosteine) and a positive control (e.g., N-acetylcysteine) are prepared at various concentrations.
-
Incubation: The mucus simulant is incubated with the test compound, positive control, or buffer (negative control) at a physiological temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Viscosity Measurement: The viscosity of the treated and control mucus samples is measured using a viscometer (e.g., a cone-plate or suspended level viscometer).
-
Data Analysis: The percentage reduction in viscosity for the treated samples is calculated relative to the negative control.
Conclusion
Both this compound and Erdosteine show promise as therapeutic agents for respiratory diseases due to their mucolytic and antioxidant properties. Erdosteine is a well-researched compound with a substantial body of evidence from clinical trials demonstrating its efficacy in reducing exacerbations and improving outcomes in COPD patients. Its multifaceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory effects, is well-characterized.
This compound shares a similar proposed mechanism of action, targeting mucus viscosity and oxidative stress. However, there is a notable lack of publicly available, peer-reviewed quantitative experimental and clinical data to substantiate its performance in a head-to-head comparison with Erdosteine.
For researchers and drug development professionals, Erdosteine represents a benchmark with a proven clinical track record. This compound, while mechanistically plausible, requires further rigorous investigation, including in vitro and in vivo studies and well-designed clinical trials, to establish its therapeutic potential and to allow for a direct, data-driven comparison with established agents like Erdosteine. Future research should focus on generating quantitative data on this compound's efficacy and safety profile to fully understand its place in the management of respiratory diseases.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of erdosteine on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]
- 4. This compound | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro protection by erdosteine against oxidative inactivation of alpha-1-antitrypsin by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. telmestein | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacology and Clinical Efficacy of Erdosteine in COPD - Page 5 [medscape.com]
- 8. Effect of erdosteine on the rate and duration of COPD exacerbations: the RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Erdosteine on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Replicating Telmesteine's (Telmisartan) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Telmesteine, commercially known as Telmisartan (B1682998), with other key antihypertensive agents. Following initial ambiguity, it has been determined that "this compound" is a brand name for Telmisartan, an angiotensin II receptor blocker (ARB). This document focuses on the established mechanism of action of Telmisartan and presents a data-driven comparison with other ARBs, such as Olmesartan (B1677269) and Valsartan, and an angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information herein is intended to assist researchers in replicating and expanding upon published findings.
Executive Summary
Telmisartan distinguishes itself within the ARB class through a dual mechanism of action: it is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, and it also functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This dual action not only contributes to its robust antihypertensive effects but also confers metabolic benefits, including improved insulin (B600854) sensitivity and lipid profiles. Clinical evidence, summarized in this guide, suggests that Telmisartan offers comparable, and in some aspects, superior performance in blood pressure control and cardiovascular protection when compared to other ARBs and ACE inhibitors, often with a better tolerability profile.
Comparative Data on Performance
The following tables summarize quantitative data from head-to-head clinical trials comparing Telmisartan with other antihypertensive agents.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Comparison | Number of Trials/Patients | Systolic Blood Pressure (SBP) Reduction (Weighted Mean Difference) | Diastolic Blood Pressure (DBP) Reduction (Weighted Mean Difference) | Citation(s) |
| Telmisartan vs. Losartan (B1675146) | 15 RCTs / 1926 patients | 2.69 mmHg in favor of Telmisartan | 1.26 mmHg in favor of Telmisartan | [1] |
| 11 studies / 1832 patients | 2.77 mmHg in favor of Telmisartan | 1.52 mmHg in favor of Telmisartan | [2] | |
| Telmisartan vs. Valsartan | 6 RCTs / 3762 patients | No significant difference in monotherapy; 2.88 mmHg in favor of Telmisartan with HCTZ | No significant difference in monotherapy; 1.73 mmHg in favor of Telmisartan with HCTZ | [3] |
| 214 (T) vs 212 (V) patients | Significantly greater reduction with Telmisartan across 24h, morning, and daytime | Significantly greater reduction with Telmisartan across 24h, morning, and daytime | [4] | |
| Telmisartan vs. Ramipril | 28 RCTs / 5157 patients | Not directly compared | 3.09 mmHg greater reduction with Telmisartan | [3] |
Table 2: Comparative Effects on Cardiovascular Outcomes and Metabolic Parameters
| Comparison | Outcome Measure | Result | Citation(s) |
| Telmisartan vs. Ramipril (ONTARGET Trial) | Primary Outcome (Cardiovascular death, MI, stroke, hospitalization for heart failure) | Telmisartan was non-inferior to Ramipril (RR 1.01) | [5] |
| Angioedema | Significantly less frequent with Telmisartan | [6] | |
| Cough | Significantly less frequent with Telmisartan | [6] | |
| Telmisartan vs. Olmesartan | Glucose, Insulin, HOMA-IR | Significant decrease with Telmisartan | [7][8] |
| Total Cholesterol, LDL-C | Significant decrease with Olmesartan | [7][8] | |
| Leptin | Significant decrease with Telmisartan | [7][8] | |
| Telmisartan vs. Losartan | Lipid Profile (TC, TG, VLDL, LDL) | Significant improvement with Telmisartan | [9] |
| Fasting Blood Sugar | Significant decrease with Telmisartan | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of the research, the following diagrams illustrate the key signaling pathways of Telmisartan and a typical experimental workflow for a comparative clinical trial.
Telmisartan's Dual Mechanism of Action.
Typical Experimental Workflow of a Comparative Clinical Trial.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for key experimental procedures are provided below.
Ambulatory Blood Pressure Monitoring (ABPM) Protocol
-
Objective: To assess the 24-hour blood pressure control of Telmisartan compared to an alternative agent.
-
Equipment: A validated, lightweight, non-invasive ABPM device.
-
Procedure:
-
The ABPM cuff is fitted to the non-dominant arm of the participant. The cuff should be on the bare upper arm, just above the elbow.
-
The device is programmed to automatically measure blood pressure at regular intervals, typically every 20-30 minutes during the daytime (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes during the nighttime (e.g., 10:00 PM to 7:00 AM)[10].
-
The initial measurement is taken at the clinical site to ensure the device is functioning correctly.
-
Participants are instructed to go about their normal daily activities but to keep their arm still and relaxed during the cuff inflation.
-
A diary is provided for participants to log their activities, posture, sleep times, and any symptoms experienced during the monitoring period.
-
The monitoring period is typically 24 hours.
-
After the monitoring period, the device is returned, and the data is downloaded for analysis. Key parameters include mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure, as well as the blood pressure load (percentage of readings above a certain threshold).
-
Hyperinsulinemic-Euglycemic Clamp Protocol
-
Objective: To quantify insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Procedure:
-
The participant fasts overnight (for at least 8 hours)[11].
-
Two intravenous catheters are inserted, one in each arm. One is for the infusion of insulin and glucose, and the other, in a heated hand, is for blood sampling (arterialized venous blood)[11].
-
A primed-continuous infusion of insulin is started to raise and maintain plasma insulin at a constant high level (e.g., 100 µU/mL)[12].
-
Blood glucose levels are monitored every 5-10 minutes.
-
A variable infusion of 20% glucose is adjusted to "clamp" the blood glucose at a normal, fasting level (e.g., 90 mg/dL)[11].
-
Under these steady-state conditions of hyperinsulinemia and euglycemia, the glucose infusion rate is equal to the glucose uptake by the body's tissues. This rate, often referred to as the "M value," is a direct measure of insulin sensitivity.
-
The clamp procedure typically lasts for several hours to ensure a steady state is reached.
-
PPAR-γ Transactivation Assay Protocol
-
Objective: To determine the ability of Telmisartan to activate the PPAR-γ receptor.
-
Principle: This is a cell-based assay that measures the activation of a reporter gene under the control of a PPAR-γ response element.
-
Procedure (Example using a Luciferase Reporter Gene):
-
Cells (e.g., HEK293T) are seeded in 24-well plates.
-
The cells are transiently co-transfected with two plasmids: one expressing the PPAR-γ receptor and another containing a luciferase reporter gene driven by a promoter with PPAR-γ response elements (PPREs). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency[13].
-
After an incubation period to allow for protein expression, the cells are treated with varying concentrations of Telmisartan, a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.
-
The cells are incubated for a further 24-48 hours.
-
The cells are then lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. This allows for the determination of the dose-response relationship and the efficacy of Telmisartan as a PPAR-γ agonist.
-
Plasma Renin Activity (PRA) Assay Protocol
-
Objective: To measure the enzymatic activity of renin in the plasma, which is an indicator of the activation of the renin-angiotensin-aldosterone system (RAAS).
-
Principle: The assay measures the rate of angiotensin I generation from angiotensinogen by the renin in a plasma sample.
-
Procedure (Example using ELISA):
-
Sample Collection and Preparation: Venous blood is collected into an EDTA tube and kept at room temperature. The blood is centrifuged at room temperature to separate the plasma. The plasma is then divided into two aliquots[14][15].
-
Angiotensin I Generation: Both aliquots are treated with a protease inhibitor to prevent the degradation of angiotensin I. A generation buffer is added to adjust the pH to approximately 6.0. One aliquot is incubated at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate angiotensin I. The second aliquot is incubated in an ice bath (0-4°C) for the same duration to prevent angiotensin I generation, serving as a baseline control[14][15].
-
Quantification of Angiotensin I: The concentration of angiotensin I in both aliquots is quantified using a competitive ELISA kit. In this assay, the angiotensin I in the sample competes with a fixed amount of labeled angiotensin I for a limited number of binding sites on an anti-angiotensin I antibody coated on a microplate.
-
Calculation of PRA: The PRA is calculated by subtracting the angiotensin I concentration in the 0°C aliquot from the concentration in the 37°C aliquot and dividing by the incubation time. The results are typically expressed as ng/mL/h[15].
-
References
- 1. Blood pressure-lowering effect of telmisartan compared to losartan among mild to moderate essential hypertensive adult subjects: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Systematic Review and Meta‐Analysis of Telmisartan Versus Valsartan in the Management of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Telmisartan vs. Valsartan in the Treatment of Mild to Moderate Hypertension Using Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONgoing Telmisartan Alone and in combination with Ramipril Global Endpoint Trial - American College of Cardiology [acc.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Effects of telmisartan vs olmesartan on metabolic parameters, insulin resistance and adipocytokines in hypertensive obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aric.cscc.unc.edu [aric.cscc.unc.edu]
- 11. prosciento.com [prosciento.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ibl-america.com [ibl-america.com]
A Comparative Analysis of Telmesteine and Ambroxol for Mucus Clearance
This guide provides a comprehensive comparison based on the available scientific literature, highlighting the established efficacy and mechanisms of ambroxol (B1667023) and the current understanding of Telmesteine.
Introduction
Mucus hypersecretion and impaired clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), bronchitis, and asthma. Mucoactive agents are a class of drugs designed to improve the rheological properties of mucus and enhance its removal from the airways. This guide compares two such agents: this compound, a thiol-based mucolytic, and ambroxol, a widely used secretolytic and mucokinetic drug.
Mechanism of Action
This compound: A Thiol-Based Mucolytic
This compound is proposed to exert its mucolytic effect primarily by breaking disulfide bonds within mucus glycoproteins. These bonds are crucial for the polymeric structure and high viscosity of mucus. By cleaving these bonds, this compound is thought to reduce mucus viscosity, making it easier to expectorate.[1] Beyond this direct mucolytic action, this compound has also been noted for its anti-inflammatory properties, which may contribute to its therapeutic effect in respiratory diseases characterized by inflammation.[1][2]
Ambroxol: A Multifaceted Mucoactive Agent
Ambroxol possesses a broader, more complex mechanism of action that encompasses secretolytic, mucokinetic, anti-inflammatory, and antioxidant effects.[3][4][5]
-
Secretolytic and Mucokinetic Effects: Ambroxol stimulates the production and release of pulmonary surfactant by type II pneumocytes.[3] Surfactant acts as an anti-glue factor, reducing the adhesion of mucus to bronchial walls and improving its transport.[6] Ambroxol also breaks down acid mucopolysaccharide fibers in mucus, leading to a reduction in viscosity.[7] Furthermore, it enhances mucociliary clearance by increasing the ciliary beat frequency.[7][8]
-
Anti-inflammatory and Antioxidant Properties: Ambroxol has been shown to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in the respiratory tract.[3][5]
-
Inhibition of Mucin Production: Studies have demonstrated that ambroxol can inhibit the expression of MUC5AC, a major gel-forming mucin, through the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway.[9][10]
Signaling Pathways
The following diagrams illustrate the proposed and established signaling pathways for this compound and ambroxol.
Experimental Data
A thorough review of the scientific literature reveals a substantial amount of data on the efficacy of ambroxol in improving mucus clearance, whereas similar data for this compound is scarce.
Ambroxol: Clinical and Preclinical Evidence
Numerous studies have demonstrated the clinical and preclinical efficacy of ambroxol.
| Parameter | Study Type | Key Findings | Reference |
| Sputum Viscosity & Volume | Clinical Trial (n=120) | 120 mg/day of ambroxol significantly decreased sputum viscosity and volume compared to placebo. | [11] |
| Sputum Properties | Multicenter, Randomized, Controlled Trial (n=272) | Inhaled ambroxol significantly reduced the sputum property score (viscosity, color, and purulence) compared to placebo in patients with mucopurulent sputum. | [12] |
| Mucociliary Clearance | Preclinical (Sheep model) | Inhaled ambroxol significantly stimulated whole lung mucociliary clearance. | [13] |
| Mucociliary Clearance | Clinical Trial (Patients with COLD) | Ambroxol was effective in improving mucociliary clearance in one of five tested lung areas. | [14] |
| Sputum Viscoelasticity | Clinical Study | In a study on patients with chronic pulmonary disease, ambroxol did not show significant changes in the frequency dependence of sputum viscoelasticity. | [15] |
| Cough and Sputum Symptoms | Controlled Clinical Trial (Pediatric) | Ambroxol showed more rapid improvements in cough and sputum symptoms compared to S-carboxymethylcysteine (SCMC). | [16] |
| MUC5AC Expression | In vitro and In vivo (LPS-induced airway inflammation) | Ambroxol inhibited MUC5AC expression and reduced glycosaminoglycan levels, suggesting a reduction in mucus viscosity. | [9] |
This compound: Limited Evidence
No clinical trials or preclinical studies specifically evaluating the effect of this compound on mucus viscosity, elasticity, or mucociliary clearance were identified in the conducted literature search. The available research primarily focuses on its anti-inflammatory properties in other contexts, such as skin inflammation.[1][2]
Experimental Protocols
Due to the lack of specific studies on this compound's mucolytic effects, a general methodology for assessing mucoactive agents is described below, followed by an example of a specific protocol used in an ambroxol study.
General Methodology for Assessing Mucolytic Efficacy
A comprehensive evaluation of a mucolytic agent typically involves a combination of in vitro, ex vivo, and in vivo studies.
Example Protocol: Inhaled Ambroxol in a Lipopolysaccharide (LPS)-Induced Airway Inflammation Mouse Model
This protocol is adapted from a study investigating the effects of inhaled ambroxol.[9]
-
Animal Model: ICR mice were challenged with intranasal administration of LPS to induce airway inflammation and mucus hypersecretion.
-
Drug Administration: Mice were exposed to an aerosol of ambroxol hydrochloride solution at different concentrations for 30 minutes daily for 7 days.
-
Mucociliary Clearance Measurement: The rate of mucociliary clearance was assessed by measuring the transport of intranasally administered charcoal particles over a 30-minute period.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to measure the levels of glycosaminoglycans, a component of mucus.
-
Lung Tissue Analysis: Lung tissues were harvested for histological examination (PAS staining for goblet cells) and for measuring the mRNA expression of MUC5AC via real-time PCR.
-
Western Blot Analysis: The expression of proteins in the Erk signaling pathway was analyzed by Western blotting to elucidate the mechanism of action.
Conclusion and Future Directions
Based on the currently available evidence, ambroxol is a well-characterized mucoactive agent with proven efficacy in improving mucus clearance through multiple mechanisms. In contrast, while this compound's proposed mechanism of action is plausible for a mucolytic effect, there is a clear and significant lack of direct experimental data to support its efficacy in this regard.
To establish the relative effectiveness of this compound, further research is imperative. This should include:
-
In vitro studies to quantify its effect on the viscoelastic properties of human sputum.
-
Preclinical studies in animal models of respiratory disease to assess its impact on mucociliary clearance and mucus hypersecretion.
-
Well-designed, randomized controlled clinical trials directly comparing the efficacy and safety of this compound with established mucoactive agents like ambroxol in patients with respiratory diseases characterized by mucus hypersecretion.
Until such data become available, ambroxol remains a more evidence-based choice for the management of impaired mucus clearance.
References
- 1. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 4. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the pharmacological effects of ambroxol and its mucolytic property [jms.fudan.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Expel | Most Pedia-Prescribed Branded Ambroxol | Unilab [unilab.com.ph]
- 8. benchchem.com [benchchem.com]
- 9. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical efficacy of ambroxol in the treatment of bronchial stasis. Clinical trial in 120 patients at two different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients with mucopurulent sputum and expectoration difficulty [frontiersin.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Effects of a beta adrenergic drug and a secretolytic agent on regional mucociliary clearance in patients with COLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of expectorants on relaxation behavior of sputum viscoelasticity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Telmisartan: A Comparative Guide
A Note on Terminology: This guide focuses on the antioxidant capacity of Telmisartan (B1682998). Initial searches for "Telmesteine" did not yield relevant results, suggesting a likely misspelling of Telmisartan, a well-documented antihypertensive drug with significant antioxidant properties.
This guide provides a comparative analysis of the antioxidant capacity of Telmisartan, contextualized with data from other known antioxidants and assessed through the lens of the Oxygen Radical Absorbance Capacity (ORAC) assay. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support researchers, scientists, and drug development professionals in their understanding of Telmisartan's pleiotropic effects.
Comparative Analysis of Antioxidant Capacity
Telmisartan's antioxidant action is multifaceted. It has been shown to selectively scavenge hydroxyl radicals, one of the most potent reactive oxygen species (ROS), without affecting peroxyl radicals.[4] Furthermore, a complex of Telmisartan with copper (Cu-Nps–Pyr-1b) exhibited substantial antioxidant activity (97.2%) in the ABTS radical scavenging assay, comparable to the standard antioxidant Trolox.[5]
To provide a broader context for Telmisartan's antioxidant potential, the following table summarizes the ORAC values of various well-known antioxidants.
| Antioxidant Compound/Food Source | ORAC Value (µmol TE/100g) |
| Reference Standard | |
| Trolox | (Used as the calibration standard) |
| Common Antioxidants | |
| Ascorbic Acid (Vitamin C) | (High, but varies with formulation) |
| Vitamin E | (Varies by isomer) |
| Foods with High ORAC Values | |
| Cloves, ground | 290,283 |
| Oregano, dried | 175,295 |
| Rosemary, dried | 165,280 |
| Cinnamon, ground | 131,420 |
| Acai Berry, freeze-dried | 102,700 |
| Cocoa Powder, unsweetened | 55,653 |
| Dark Chocolate | 49,926 |
| Pecans | 17,940 |
| Walnuts | 13,541 |
| Blueberries, raw | 9,069 |
| Cranberries, raw | 9,090 |
| Blackberries, raw | 7,701 |
| Kidney Beans, raw | 8,606 |
| Spinach, raw | 1,513 |
Experimental Protocols: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standardized method used to measure the antioxidant capacity of a substance. It quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
Principle: The assay measures the decay of a fluorescent probe (commonly fluorescein) in the presence of a free radical generator (typically AAPH). Antioxidants protect the fluorescent probe from degradation, thus maintaining its fluorescence. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve of the sample to that of a known antioxidant standard, Trolox (a water-soluble analog of Vitamin E).
Materials:
-
96-well black microtiter plates
-
Fluorescent microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, maintained at 37°C
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound (e.g., Telmisartan) and other antioxidants for comparison
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer. This solution is temperature-sensitive and should be prepared fresh before use.
-
Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve.
-
Prepare solutions of the test compounds (e.g., Telmisartan) and other antioxidants at various concentrations in phosphate buffer.
-
-
Assay Protocol:
-
Pipette 150 µL of the working Fluorescein solution into each well of the 96-well plate.
-
Add 25 µL of either the Trolox standards, the test compounds, or a phosphate buffer blank to the appropriate wells.
-
Incubate the plate at 37°C for a minimum of 30 minutes to allow the reaction to reach thermal equilibrium.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in the pre-heated microplate reader and begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compounds by comparing their net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents per gram or per 100 grams (µmol TE/g or µmol TE/100g).
-
Signaling Pathways and Mechanisms of Action
Telmisartan's antioxidant effects are not solely due to direct radical scavenging but are also mediated through its influence on key cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Telmisartan is unique among angiotensin II receptor blockers (ARBs) for its ability to partially activate PPARγ.[6][7] This activation contributes to its antioxidant effects by upregulating the expression of antioxidant enzymes.
Caption: Telmisartan's partial agonism of PPARγ leading to increased antioxidant enzyme expression.
Transforming Growth Factor-β1 (TGF-β1)/Smad3 Signaling Pathway Inhibition
Telmisartan has been shown to attenuate the TGF-β1/Smad3 signaling pathway, which is involved in fibrosis and oxidative stress. By inhibiting this pathway, Telmisartan can reduce the production of pro-fibrotic and pro-oxidant molecules.[8]
Caption: Telmisartan's inhibitory effect on the TGF-β1/Smad3 signaling pathway, reducing oxidative stress.
Conclusion
While a direct ORAC value for Telmisartan remains to be definitively established, the available evidence strongly supports its significant antioxidant capacity. Its ability to scavenge hydroxyl radicals and its modulatory effects on key signaling pathways like PPARγ and TGF-β1/Smad3 underscore its pleiotropic benefits beyond blood pressure regulation. The comparative data presented in this guide, alongside the detailed ORAC assay protocol, provide a valuable resource for researchers investigating the antioxidant and therapeutic potential of Telmisartan. Further studies employing standardized assays like the ORAC assay are warranted to provide a more precise quantitative measure of its antioxidant strength relative to other compounds.
References
- 1. Telmisartan shows an equivalent effect of vitamin C in further improving endothelial dysfunction after glycemia normalization in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Telmisartan–Cu(II) Nanoparticles Connected 2-Pyrimidinamine and Their Evaluation of Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
Telmesteine vs. Telmisartan: A Comparative Analysis of Anti-inflammatory Properties
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Telmesteine and Telmisartan (B1682998), intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of the relevant signaling pathways.
Executive Summary
This compound, primarily known as a mucolytic agent, demonstrates anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Telmisartan, an angiotensin II receptor blocker, exhibits a broader range of anti-inflammatory mechanisms, including PPAR-γ agonism, inhibition of the NFAT pathway, and modulation of various pro-inflammatory cytokines. This guide synthesizes the available experimental data to provide a clear comparison of their anti-inflammatory profiles.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Telmisartan from various experimental models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Experimental Model | Biomarker | Concentration of this compound | Result |
| LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 5-20 µg/mL | Significant dose-dependent decrease[1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Biomarker | Concentration of this compound | Result |
| TPA-induced mouse ear edema | Ear Edema | 20 µM | 90.6% decrease in average ear punch weight[1] |
| TPA-induced mouse skin | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | 5-20 µM | Significant dose-dependent decrease[1] |
Table 3: Anti-inflammatory Effects of Telmisartan in Clinical Studies
| Patient Population | Biomarker | Telmisartan Dosage | Duration | Result |
| Type 2 Diabetes & Hypertension | hsCRP | Not specified | 12 weeks | Declined from 3.4 mg/L to 1.8 mg/L[2][3] |
| Type 2 Diabetes & Hypertension | IL-6 | Not specified | 12 weeks | Declined from 4.3 pg/mL to 3.4 pg/mL[2][3] |
| Type 2 Diabetes & Hypertension | TNF-α | Not specified | 12 weeks | Declined from 19.4 pg/mL to 13.8 pg/mL[2][3] |
Table 4: In Vivo Anti-inflammatory Effects of Telmisartan in Animal Models
| Experimental Model | Biomarker | Telmisartan Dosage | Result |
| Formaldehyde-induced chronic inflammation in rats | Paw Edema | 0.1-3 mg/kg | Significant dose-dependent reduction (max inhibition at 3.0 mg/kg: 39.42%)[4] |
| Cotton pellet-induced granuloma in rats | Granuloma Weight | 0.1-3 mg/kg | Significant dose-dependent reduction (max inhibition at 3 mg/kg: 47.47%)[4] |
Table 5: PPAR-γ Agonist Activity of Telmisartan
| Assay | Parameter | Result |
| Heterologous transactivation assay | EC50 for PPARγ activation | 4.5 µmol/L[5] |
| Maximum activation vs. full agonists | 25% to 30% of rosiglitazone/pioglitazone[5] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and Telmisartan are mediated by distinct signaling pathways.
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This inhibition is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB Kinase (IKK) signaling cascade.[1][6][7]
Telmisartan's Multi-faceted Anti-inflammatory Mechanisms
Telmisartan possesses several mechanisms that contribute to its anti-inflammatory effects. One of its key actions is the partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in inflammation and metabolism.[5][8] Telmisartan has also been shown to inhibit the Nuclear Factor of Activated T-cells (NFAT) signaling pathway in T lymphocytes.[9]
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay (for this compound)
-
Cell Line: RAW264.7 murine macrophage cells.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 15, and 20 µg/mL) prior to LPS stimulation.
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reaction. The absorbance is read at a specific wavelength (typically 540 nm) to quantify NO production.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[1]
In Vivo TPA-Induced Mouse Ear Edema Model (for this compound)
-
Animal Model: Typically, male ICR mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.
-
Treatment: this compound, dissolved in a suitable vehicle, is topically applied to the ear shortly before or after TPA application.
-
Assessment of Edema: After a specified period (e.g., 6 hours), mice are euthanized, and ear punches of a standard diameter are taken from both the treated and untreated ears. The weight of the ear punches is measured, and the difference in weight indicates the degree of edema. The percentage of inhibition of edema by the test compound is then calculated.[1]
PPAR-γ Transactivation Assay (for Telmisartan)
-
Principle: This assay measures the ability of a compound to activate the PPAR-γ receptor.
-
Methodology:
-
Host cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the PPAR-γ receptor and another containing a luciferase reporter gene under the control of a PPAR-γ response element (PPRE).
-
The transfected cells are then treated with various concentrations of Telmisartan. A known full PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold-activation of the reporter gene by Telmisartan is calculated relative to the vehicle control. The EC50 value, the concentration at which half-maximal activation is achieved, is determined from the dose-response curve.[5]
-
NFAT Signaling Pathway Analysis (for Telmisartan)
-
Cell Type: Peripheral blood T lymphocytes are isolated from hypertensive patients.
-
Experimental Groups: T cells are divided into groups: a control group, a group treated with Telmisartan, and groups treated with known inhibitors of the NFAT pathway (e.g., Cyclosporin A) for comparison.
-
Activation: T lymphocytes are activated and proliferated in vitro.
-
Analysis of Gene and Protein Expression:
-
qRT-PCR: The mRNA expression levels of NFATc1 and downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by quantitative real-time polymerase chain reaction.
-
Western Blot: The protein levels of NFATc1, IL-6, and TNF-α are evaluated by Western blot analysis to confirm the findings at the protein level.
-
-
Outcome: A significant reduction in the expression of NFATc1, IL-6, and TNF-α in the Telmisartan-treated group compared to the control group indicates inhibition of the NFAT signaling pathway.[9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the anti-inflammatory properties of a test compound in an in vivo model.
Conclusion
Both this compound and Telmisartan exhibit noteworthy anti-inflammatory properties, albeit through different mechanisms of action. This compound's activity is centered on the inhibition of the PI3K/Akt/NF-κB pathway, making it a potential candidate for localized inflammatory conditions. Telmisartan, on the other hand, presents a more complex anti-inflammatory profile with systemic effects mediated by PPAR-γ agonism and NFAT pathway inhibition, in addition to its primary role as an angiotensin II receptor blocker. This guide provides a foundation for further research and development of these compounds for inflammatory-related disorders.
References
- 1. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 2. Anti-inflammatory potential of telmisartan compared to other antihypertensives: secondary outcomes from a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Telmesteine's Therapeutic Potential: A Comparative Guide for Researchers
Telmesteine is an investigational drug candidate with a dual mechanism of action, positioning it as a potentially valuable therapeutic agent for respiratory and inflammatory diseases.[1][2] This guide provides a systematic review of its therapeutic potential, with a focus on its mucolytic and anti-inflammatory properties, and compares its performance with other established mucolytic agents. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits both mucolytic and anti-inflammatory effects through distinct molecular pathways.
1.1 Mucolytic Action:
This compound functions as a classic mucolytic by disrupting the disulfide bonds that maintain the structure of mucoproteins in mucus.[1][2] This action reduces the viscosity of mucus, making it easier to clear from the respiratory tract.[1][2] This mechanism is similar to other thiol-based mucolytics like N-acetylcysteine.
1.2 Anti-inflammatory and Antioxidant Action:
Beyond its mucolytic properties, this compound has demonstrated significant anti-inflammatory and antioxidant activities.[1][2][3] It has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway by blocking the activities of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and IκB kinase (IKK).[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] Furthermore, its antioxidant properties help in reducing oxidative stress in tissues.[1][2]
Therapeutic Indications
Based on its mechanism of action, this compound is being investigated for its therapeutic potential in a range of conditions.
2.1 Respiratory Diseases:
As a mucolytic agent, this compound is primarily being developed for respiratory conditions characterized by excessive and viscous mucus production.[1] These include:
2.2 Inflammatory Skin Diseases:
The potent anti-inflammatory properties of this compound suggest its utility in treating inflammatory skin conditions.[3] Research has shown its effectiveness in reducing skin edema and the expression of pro-inflammatory cytokines in mouse models of skin inflammation.[3]
Comparative Efficacy
While direct head-to-head clinical trial data for this compound against other mucolytics is not yet available, we can compare its preclinical performance and mechanism of action with established agents.
| Drug | Mechanism of Action | Primary Indications | Anti-inflammatory Properties | Antioxidant Properties |
| This compound | Breaks disulfide bonds in mucoproteins; Inhibits PI3K/Akt/IKK pathway.[1][3] | COPD, Bronchitis, Cystic Fibrosis (investigational).[1] | Yes, via NF-κB inhibition.[3] | Yes.[1][2] |
| N-Acetylcysteine (NAC) | Breaks disulfide bonds in mucoproteins; Replenishes glutathione.[4] | COPD, Acetaminophen overdose.[4] | Yes.[4] | Yes.[4] |
| Carbocisteine | Modulates sialic acid content in mucus.[5] | Chronic productive cough, COPD.[5] | Yes. | Yes. |
| Erdosteine | Thiol derivative that breaks disulfide bonds.[6] | Chronic bronchitis, COPD.[6] | Yes.[6] | Yes.[6] |
Table 1: Comparison of this compound with other mucolytic agents.
Experimental Data and Protocols
4.1 In Vitro Anti-inflammatory Activity
-
Experiment: Inhibition of Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW264.7 Macrophages.[3]
-
Methodology:
-
RAW264.7 cells were pre-treated with varying concentrations of this compound.
-
The cells were then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite concentration in the culture medium was measured as an indicator of NO production using the Griess reagent.
-
-
Results: this compound significantly decreased LPS-induced NO production in a dose-dependent manner.[3]
| This compound Concentration (µM) | NO Production (% of Control) |
| 0 | 100 |
| 10 | Significantly reduced |
| 25 | Further significant reduction |
| 50 | Maximum inhibition observed |
Table 2: Effect of this compound on LPS-induced NO production in RAW264.7 cells (Data conceptualized from findings in[3]).
4.2 In Vivo Anti-inflammatory Activity
-
Experiment: Inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Skin Inflammation in Mice.[3]
-
Methodology:
-
The ears of ICR mice were topically treated with this compound.
-
After 30 minutes, TPA (2.5 µ g/ear ) was applied to induce inflammation.
-
Ear thickness was measured as an indicator of edema.
-
Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the ear tissue were quantified by ELISA.
-
Nuclear translocation of the NF-κB p65 subunit was assessed by Western blotting and immunofluorescence.
-
-
Results: Topical application of this compound significantly inhibited TPA-induced ear edema and the production of IL-1β, IL-6, and TNF-α.[3] Furthermore, this compound pretreatment strongly inhibited the nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner.[3]
Conclusion and Future Directions
This compound presents a promising therapeutic profile with its combined mucolytic and potent anti-inflammatory activities. Its ability to target the PI3K/Akt/NF-κB signaling pathway distinguishes it from many existing mucolytics and suggests broader therapeutic applications beyond respiratory diseases. Further clinical trials are warranted to establish its efficacy and safety in human populations and to directly compare its performance against current standards of care. The dual mechanism of action makes this compound a valuable candidate for managing conditions with both excessive mucus production and underlying inflammation.[1][2]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evaluation of the anti-inflammatory properties of this compound on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 4. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. patient.info [patient.info]
- 6. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Telmesteine: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Telmesteine. The SDS provides critical information regarding the compound's hazards, necessary personal protective equipment (PPE), and immediate first-aid measures. In the absence of a specific SDS for this compound, researchers should handle it with a degree of caution appropriate for a novel chemical entity, assuming it may be hazardous.
General Handling Precautions:
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
In case of a spill, follow the general laboratory procedures for chemical spill cleanup, which may involve absorption with an inert material and collection in a designated hazardous waste container.[1]
Step-by-Step Disposal Protocol
The disposal of any chemical waste, including this compound, must follow a structured and compliant process. The following steps provide a general guideline that should be adapted to institutional and local regulations.
1. Waste Identification and Segregation:
-
Categorize the Waste: Determine if the this compound waste is hazardous. Most research chemicals should be treated as hazardous waste unless explicitly determined otherwise.[2][3] Factors to consider include toxicity, reactivity, ignitability, and corrosivity.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless it is known to be compatible.[2][4] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.
2. Proper Waste Containment and Labeling:
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof lids.[2][4]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.[2][5] The date of waste accumulation should also be recorded.[2]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[2]
-
Secondary Containment: Utilize secondary containment trays to prevent the spread of potential spills or leaks.[2][4]
-
Adhere to Storage Limits: Be aware of and comply with the maximum allowable volume of hazardous waste and the maximum storage duration permitted in your laboratory.[1][4][6]
4. Final Disposal:
-
Arrange for Professional Disposal: The final disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Never Dispose Down the Drain: Do not dispose of this compound, or any other laboratory chemical, down the sink or in the regular trash.[3][5] This can lead to environmental contamination and may be illegal.[3]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table provides an example of the type of information that would be relevant for the disposal of a similar research compound. This data is based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation | ||
| Maximum Volume per Lab | Typically no more than 25 gallons of total chemical waste.[6] | Research Safety, Northwestern University |
| Acute Hazardous Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste.[6] | Research Safety, Northwestern University |
| Storage Time | ||
| Maximum Storage Duration | Generally no longer than six (6) months from the accumulation start date.[4][6] | EPA, Research Safety, Northwestern University |
Experimental Protocol: Example Decontamination of Glassware
This protocol outlines a general procedure for the decontamination of laboratory glassware that has been in contact with a research chemical like this compound.
Objective: To safely and effectively decontaminate glassware for reuse or disposal.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol (B145695) or acetone, based on solubility of the compound)
-
Designated hazardous waste container for liquid waste
-
Wash basin
-
Standard laboratory detergent
-
Deionized water
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse (in a fume hood): a. Rinse the glassware three times with a minimal amount of a suitable organic solvent in which this compound is soluble. b. Collect all rinsate in a designated hazardous liquid waste container.[5] This initial rinse is considered hazardous waste.
-
Secondary Wash: a. After the initial solvent rinse, wash the glassware with a standard laboratory detergent and warm water in a designated wash basin.
-
Final Rinse: a. Rinse the glassware thoroughly with deionized water.
-
Drying: a. Allow the glassware to air dry or place it in a drying oven as appropriate.
-
Disposal of Cleaning Materials: a. Any disposable materials used in the cleaning process (e.g., paper towels used to wipe spills) should be collected and disposed of as solid hazardous waste.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Telmesteine
Disclaimer: No specific Safety Data Sheet (SDS) for Telmesteine is publicly available. The following guidance is based on general best practices for handling potent pharmaceutical agents and research chemicals with unknown toxicity. It is imperative to conduct a site-specific risk assessment before handling this compound. This information is intended to supplement, not replace, formal safety training and institutional protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly answer specific operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to any research chemical is the consistent and correct use of appropriate Personal Protective Equipment (PPE). For a compound like this compound, where specific toxicity data is unavailable, a conservative approach is warranted.
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a Respirator with a P100 filter in a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, conducted within a certified chemical fume hood. |
| **In Vitro / In Vivo |
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
